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  • Product: Quinolin-6-yl (2-methoxyphenyl)carbamate
  • CAS: 100926-75-8

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Mechanistic Applications of Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8)

Executive Summary In the landscape of targeted drug discovery and advanced organic synthesis, aryl carbamates occupy a privileged chemical space. Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is a highly spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted drug discovery and advanced organic synthesis, aryl carbamates occupy a privileged chemical space. Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is a highly specialized heterocyclic building block[1]. While often utilized as an intermediate in library synthesis, its structural architecture—combining a quinoline leaving group with a sterically tuned carbamate core—makes it a prototypical model for covalent enzyme inhibition. This guide dissects the physicochemical properties, self-validating synthetic workflows, and mechanistic paradigms of this compound, providing actionable insights for researchers investigating serine hydrolase inhibitors or developing novel neuroprotective agents[2].

Structural Causality and Physicochemical Profile

To deploy a molecule effectively in an assay or a synthetic route, one must understand the causality behind its structural design. CAS 100926-75-8 is not merely a random assembly of rings; every moiety serves a distinct physicochemical purpose:

  • The Quinolin-6-yl Moiety: In the context of enzyme inhibition, the quinoline ring acts as an electronically tuned leaving group. The nitrogen atom in the heteroaromatic ring withdraws electron density, lowering the pKa of the corresponding conjugate acid (6-hydroxyquinoline). This ensures that the leaving group is stable enough to prevent spontaneous hydrolysis in buffer, yet reactive enough to be cleaved by a catalytic nucleophile[3].

  • The Carbamate Core: This acts as a pseudo-peptide transition state mimic. It is highly resistant to non-specific proteolytic cleavage but highly susceptible to targeted attack by activated serine residues in hydrolases.

  • The 2-Methoxyphenyl Group: The ortho-methoxy substitution provides essential steric bulk that dictates binding pocket selectivity, while the oxygen atom serves as a localized hydrogen-bond acceptor to anchor the molecule within a target protein's active site.

Quantitative Data Summary

All critical physicochemical parameters required for assay formulation and stoichiometric calculations are summarized below.

Table 1: Physicochemical Properties of CAS 100926-75-8

PropertyValueExperimental / Computational Relevance
CAS Registry Number 100926-75-8Primary identifier for compound sourcing[1].
IUPAC Name quinolin-6-yl N-(2-methoxyphenyl)carbamateDefines exact regiochemistry of the ester linkage.
Molecular Formula C₁₇H₁₄N₂O₃Used for exact mass calculations (M+H⁺).
Molecular Weight 294.30 g/mol Crucial for molarity calculations in dosing[1].
InChI Key DSEHCRCHAIWKOU-UHFFFAOYSA-NDatabase searching and structural verification[1].
H-Bond Donors/Acceptors 1 / 4Predicts aqueous solubility and target binding affinity.
Topological Polar Surface Area 64.3 ŲSuggests moderate to good membrane permeability.

Self-Validating Synthesis Workflow

As an application scientist, I enforce the principle that every experimental protocol must be a self-validating system. Relying solely on a final LC-MS readout is a reactive approach; proactive synthesis requires orthogonal, real-time validation checkpoints. The synthesis of CAS 100926-75-8 via nucleophilic addition is detailed below.

Step-by-Step Methodology: Nucleophilic Addition

Reagents: 6-Hydroxyquinoline (1.0 eq), 2-Methoxyphenyl isocyanate (1.1 eq), Triethylamine (0.1 eq), Anhydrous Dichloromethane (DCM).

  • Atmospheric Control (Initiation): Dissolve 6-hydroxyquinoline in anhydrous DCM under a strict argon atmosphere.

    • Causality: Argon prevents ambient moisture from hydrolyzing the highly reactive isocyanate into a symmetric urea byproduct, which would contaminate the final yield.

  • Base Catalysis: Add a catalytic amount of triethylamine (TEA) to the stirring solution.

    • Causality: TEA partially deprotonates the hydroxyl group of the quinoline, significantly enhancing its nucleophilicity and accelerating the reaction kinetics at low temperatures.

  • Electrophile Addition: Cool the reaction vessel to 0°C and add 2-methoxyphenyl isocyanate dropwise over 15 minutes. Allow the reaction to warm to room temperature over 2-4 hours.

  • Validation Checkpoint (Real-Time): Extract a 10 µL aliquot and analyze via FT-IR spectroscopy. The protocol validates itself when the distinct, intense isocyanate stretch at ~2270 cm⁻¹ completely disappears. If the peak remains, the electrophile has not been fully consumed, dictating extended reaction time.

  • Isolation and Purification: Quench the reaction with saturated aqueous NH₄Cl. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure CAS 100926-75-8.

SynthesisWorkflow A 6-Hydroxyquinoline (Nucleophile) D Quinolin-6-yl (2-methoxyphenyl)carbamate CAS 100926-75-8 A->D DCM, 0°C to RT 2-4 hours B 2-Methoxyphenyl isocyanate (Electrophile) B->D Nucleophilic Addition C Triethylamine (Base Catalyst) C->A Deprotonation Activation

Fig 1. Synthesis workflow of CAS 100926-75-8 via nucleophilic addition.

Mechanistic Paradigm: Covalent Serine Hydrolase Inhibition

In biological screening, particularly within Rattus norvegicus models (ChEMBL Target ID: CHEMBL376)[2], quinolinyl carbamates are frequently deployed to probe the endocannabinoid system, specifically targeting enzymes like Fatty Acid Amide Hydrolase (FAAH)[3].

Unlike competitive inhibitors that continuously associate and dissociate from the target, aryl carbamates function as mechanism-based covalent inhibitors .

The Causality of Inhibition

When CAS 100926-75-8 enters the active site of a serine hydrolase, the enzyme misidentifies the carbamate as a standard amide substrate. The catalytic serine residue executes a nucleophilic attack on the carbamate carbonyl. Because the quinolin-6-yl group is an excellent leaving group, the tetrahedral intermediate rapidly collapses, expelling 6-hydroxyquinoline. The enzyme is left with a covalently attached 2-methoxyphenylcarbamoyl group on its catalytic serine, rendering it completely inactive.

MOA S1 Active Serine Hydrolase (Catalytic Ser-OH) S2 Enzyme-Inhibitor Complex (Non-covalent) S1->S2 Binding of CAS 100926-75-8 S3 Tetrahedral Intermediate (Transition State) S2->S3 Nucleophilic Attack by Ser-OH S4 Carbamylated Enzyme (Inactive State) S3->S4 Collapse & Acyl Transfer S5 6-Hydroxyquinoline (Leaving Group Released) S3->S5 Cleavage & Expulsion

Fig 2. Mechanism of serine hydrolase covalent inhibition by quinolinyl carbamates.

Experimental Protocol: Self-Validating Enzyme Inhibition Assay

To test the efficacy of CAS 100926-75-8 against a target hydrolase, a standard fluorescence assay is insufficient without a mechanism to prove covalent binding. The following protocol incorporates a "jump-dilution" validation step.

Step-by-Step Methodology: Jump-Dilution Kinetic Assay
  • Pre-Incubation: Incubate 10 nM of recombinant target enzyme with a high concentration (10 µM) of CAS 100926-75-8 in assay buffer (50 mM Tris-HCl, pH 7.4, 0.05% BSA) for 30 minutes at 37°C to allow complete carbamylation.

  • Baseline Measurement: In a parallel well, incubate the enzyme with a DMSO vehicle control to establish maximum uninhibited velocity ( Vmax​ ).

  • The Jump-Dilution (Validation Checkpoint): Dilute the enzyme-inhibitor complex 100-fold into a reaction buffer containing a saturating concentration of a fluorogenic substrate (e.g., AMC-arachidonoyl amide).

    • Causality & Logic: If the inhibitor is merely a competitive, non-covalent binder, the massive dilution will cause the inhibitor to dissociate, and enzymatic activity will rapidly recover. Because CAS 100926-75-8 forms a covalent bond, the enzyme will remain inactive despite the dilution, mathematically validating the irreversible mechanism of action.

  • Kinetic Readout: Monitor fluorescence (Ex/Em = 340/460 nm) continuously for 60 minutes. Calculate the pseudo-first-order inactivation rate constant ( kobs​ ).

References

  • Target: Rattus norvegicus (CHEMBL376) Source: ChEMBL - EMBL-EBI URL:[Link]

  • Discovery of potent, non-carbonyl inhibitors of fatty acid amide hydrolase (FAAH) Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis of Carbamates Source: Organic Chemistry Portal URL:[Link]

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Exploratory

Mechanism of Action of Quinolin-6-yl (2-methoxyphenyl)carbamate: A Multi-Target-Directed Ligand (MTDL) for Alzheimer's Disease

Executive Summary Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic deficit, amyloid-beta (Aβ) aggregation, metal dyshomeostasis, and chronic neuroinflammation. Traditio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder characterized by cholinergic deficit, amyloid-beta (Aβ) aggregation, metal dyshomeostasis, and chronic neuroinflammation. Traditional "one-drug, one-target" paradigms have largely failed to halt AD progression, prompting a paradigm shift toward the.

Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS: 100926-75-8), hereafter referred to as Q6MC , is a novel quinoline-O-carbamate derivative engineered specifically as an MTDL for AD research[1]. By rationally fusing a quinoline core with a carbamate pharmacophore, Q6MC simultaneously targets cholinesterase enzymes, metal-induced Aβ aggregation, and microglial inflammatory cascades[2]. This technical guide deconstructs the structural pharmacology, mechanism of action, and self-validating experimental workflows required to evaluate this compound.

Structural Pharmacology & Target Engagement

The pharmacological efficacy of Q6MC is intrinsically linked to its bipartite structural design, which allows it to engage discrete pathological targets without steric hindrance[3].

SAR Scaffold Quinoline-O-Carbamate Scaffold Quinoline Quinoline Core • Metal Chelation (Cu, Zn) • Anti-inflammatory • Aβ Anti-aggregation Scaffold->Quinoline Carbamate Carbamate Moiety • Pseudo-irreversible ChE inhibition • AChE / BuChE targeting Scaffold->Carbamate Substituent 2-Methoxyphenyl Group • Lipophilicity enhancement • BBB Permeability Carbamate->Substituent

Caption: Structural deconstruction of the quinoline-O-carbamate pharmacophore.

The Quinoline Scaffold

The quinoline ring is a privileged heterocyclic motif in neuropharmacology. The nitrogen atom and adjacent structural features act as a bidentate ligand, coordinating with transition metals (Cu²⁺, Zn²⁺, Fe²⁺)[4]. In the AD brain, these metals accumulate in plaques, cross-linking Aβ peptides and generating reactive oxygen species (ROS) via Fenton chemistry. Chelation by the quinoline core disrupts this neurotoxic cascade[5].

The Carbamate Pharmacophore

Drawing inspiration from FDA-approved drugs like Rivastigmine, the carbamate moiety acts as a pseudo-irreversible inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). The 2-methoxyphenyl substitution enhances lipophilicity, ensuring optimal Blood-Brain Barrier (BBB) permeability.

Pharmacological Mechanisms of Action

Pseudo-Irreversible Cholinesterase Inhibition

Q6MC acts as a substrate for both AChE and BuChE. The enzyme's catalytic serine attacks the carbonyl carbon of the carbamate, releasing the leaving group (quinolin-6-ol). The enzyme becomes covalently "carbamylated." Unlike physiological acetylation (which hydrolyzes in milliseconds), carbamylation takes minutes to hours to hydrolyze. This effectively traps the enzyme in an inactive state, prolonging the half-life of acetylcholine in the synaptic cleft and restoring cholinergic transmission.

Microglial Modulation & Anti-Inflammatory Pathways

Microglia, the resident immune cells of the CNS, become chronically activated in AD, releasing neurotoxic cytokines. Quinoline-O-carbamate derivatives suppress this activation by interfering with the Toll-like receptor 4 (TLR4) / NF-κB signaling axis. This prevents the nuclear translocation of NF-κB, resulting in the robust downregulation of Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Nitric Oxide (NO)[6].

MOA Compound Quinolin-6-yl (2-methoxyphenyl)carbamate ChE AChE & BuChE Inhibition Compound->ChE Metal Metal Chelation (Cu2+, Zn2+) Compound->Metal Inflam Microglial Modulation Compound->Inflam ACh ↑ Synaptic Acetylcholine ChE->ACh Ab ↓ Aβ Aggregation Metal->Ab Cyto ↓ IL-6, IL-1β, NO Inflam->Cyto Outcome Neuroprotection & Cognitive Recovery ACh->Outcome Ab->Outcome Cyto->Outcome

Caption: Multi-target mechanism of action for quinoline-O-carbamate derivatives in Alzheimer's.

Quantitative Structure-Activity Relationship (SAR)

The position of the carbamate fragment on the quinoline ring dictates the selectivity and potency of the compound. While 5-substituted derivatives exhibit potent dual AChE/BuChE inhibition, 6-substituted derivatives (like Q6MC) generally exhibit moderate but highly selective AChE inhibitory profiles.

Table 1: SAR of Quinoline-O-Carbamate Derivatives against Cholinesterases

Substitution PositionRepresentative CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Profile
4-position Compound 3d> 500.87Selective eqBuChE inhibitor
5-position Compound 3f1.30.81Potent Dual AChE/BuChE inhibitor
6-position Compound 3k (6-yl analog) 10.3 > 50 Moderate selective eeAChE inhibitor
8-position Compound 3m6.5> 50Selective eeAChE inhibitor

Data synthesized from comparative in vitro SAR studies on quinoline-O-carbamate MTDLs.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls to rule out artifacts and confirm causality.

Protocol 1: Kinetic Evaluation of ChE Inhibition (Ellman’s Method)

Causality: Acetylthiocholine (ATCh) is utilized as a synthetic substrate. Its enzymatic hydrolysis yields thiocholine, which reacts with DTNB to produce the 5-thio-2-nitrobenzoate anion (yellow, λ = 412 nm). This allows for continuous spectrophotometric monitoring of enzyme velocity.

Self-Validation System:

  • Blank Control (No Enzyme): Subtracts background non-enzymatic hydrolysis of ATCh.

  • Positive Control (Donepezil/Rivastigmine): Validates enzyme activity and assay sensitivity.

  • Vehicle Control (DMSO < 1%): Ensures the solvent does not denature the enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve Q6MC in DMSO, then dilute in buffer to achieve a concentration gradient (0.1 µM to 100 µM).

  • Pre-Incubation: In a 96-well microplate, add 140 µL buffer, 20 µL enzyme (AChE or BuChE, 0.2 U/mL), and 20 µL of Q6MC. Incubate at 37°C for 15 minutes. (Rationale: Carbamates are time-dependent inhibitors; pre-incubation allows carbamylation to reach equilibrium).

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCh (15 mM) to all wells.

  • Kinetic Measurement: Immediately read absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot log[Q6MC] vs. normalized V₀ using non-linear regression to derive the IC₅₀.

Workflow Step1 1. Prepare Enzyme (AChE/BuChE in buffer) Step2 2. Add Inhibitor (Q6MC derivative) Step1->Step2 Step3 3. Incubate (15 mins at 37°C) Step2->Step3 Step4 4. Add DTNB & ATCh (Chromogen & Substrate) Step3->Step4 Step5 5. Measure Absorbance (Kinetic read at λ=412 nm) Step4->Step5 Step6 6. Calculate IC50 (Non-linear regression) Step5->Step6

Caption: Step-by-step workflow for evaluating cholinesterase inhibition via Ellman's method.

Protocol 2: In Vitro Neuroinflammation Assay (LPS-Stimulated BV2 Microglia)

Causality: BV2 murine microglial cells express TLR4. Lipopolysaccharide (LPS) binding robustly activates the NF-κB pathway, mimicking AD-associated neuroinflammation and triggering cytokine release.

Self-Validation System:

  • Cytotoxicity Check (MTT Assay): Conducted in parallel to prove that cytokine reduction is due to true pharmacological anti-inflammatory action, not an artifact of cell death.

  • Negative Control: Unstimulated BV2 cells to establish baseline cytokine levels.

  • Positive Control: LPS-only treated cells to establish the maximum inflammatory response.

Step-by-Step Methodology:

  • Cell Culture: Seed BV2 cells at 5 × 10⁴ cells/well in a 96-well plate (DMEM + 10% FBS). Incubate overnight at 37°C in 5% CO₂.

  • Pre-treatment: Replace media with fresh media containing Q6MC at non-toxic concentrations (e.g., 1, 5, 10 µM). Incubate for 2 hours. (Rationale: Allows the compound to engage intracellular targets before the inflammatory insult).

  • Stimulation: Add LPS (final concentration 1 µg/mL) and incubate for 24 hours.

  • Nitric Oxide (NO) Quantification: Transfer 50 µL of supernatant to a new plate. Add 50 µL of Griess Reagent. Read absorbance at 540 nm. (Rationale: NO is unstable; Griess reagent colorimetrically quantifies nitrite as a direct proxy for NO).

  • Cytokine Quantification: Use the remaining supernatant to quantify IL-6 and IL-1β using standard sandwich ELISA kits (absorbance at 450 nm).

Conclusion

Quinolin-6-yl (2-methoxyphenyl)carbamate represents a sophisticated execution of the MTDL strategy. By leveraging the metal-chelating and anti-inflammatory properties of the quinoline core alongside the pseudo-irreversible enzyme inhibition of the carbamate moiety, Q6MC offers a comprehensive pharmacological profile. Its ability to simultaneously modulate cholinergic transmission and neuroinflammation positions it as a highly valuable tool compound in the ongoing search for disease-modifying Alzheimer's therapeutics.

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Foundational

In Vitro Screening of Quinolin-6-yl (2-Methoxyphenyl)Carbamate Derivatives: A Technical Guide to Multi-Target-Directed Ligands

Executive Summary The complex pathophysiology of Alzheimer’s disease (AD)—characterized by cholinergic depletion, amyloid-beta (Aβ) aggregation, and chronic neuroinflammation—has rendered single-target therapeutics large...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The complex pathophysiology of Alzheimer’s disease (AD)—characterized by cholinergic depletion, amyloid-beta (Aβ) aggregation, and chronic neuroinflammation—has rendered single-target therapeutics largely ineffective. In response, drug development has pivoted toward Multi-Target-Directed Ligands (MTDLs) . Among the most promising novel scaffolds are quinoline-O-carbamate derivatives, specifically Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) [1].

This technical whitepaper provides an authoritative framework for the in vitro screening of these derivatives. By fusing the metal-chelating and anti-inflammatory properties of the quinoline core with the cholinesterase-inhibiting power of the carbamate moiety, these compounds require highly specific, self-validating experimental workflows to accurately quantify their multi-target efficacy [2].

Pharmacological Rationale & Mechanism of Action

To design an effective screening protocol, one must first understand the causality behind the molecule's structural design.

The carbamate moiety serves as the primary pharmacophore for cholinesterase inhibition. It acts as a pseudo-irreversible inhibitor by mimicking the ester group of acetylcholine. Upon entering the active site gorge of Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE), the carbamate is hydrolyzed, transferring its carbamoyl group to the catalytic serine residue (Ser203 in human AChE). This carbamoylated enzyme intermediate is highly stable, preventing substrate hydrolysis for an extended period [3].

Simultaneously, the quinoline core substituted at the 6-position interacts with the Peripheral Anionic Site (PAS) of the enzyme via π−π stacking. The addition of a bulky, electron-rich aryl group—such as a 2-methoxyphenyl ring—optimizes steric bulk, enhancing PAS affinity while also conferring lipophilicity necessary for blood-brain barrier (BBB) penetration [4]. Furthermore, the quinoline scaffold modulates microglial activation, suppressing the release of pro-inflammatory cytokines like IL-6 and IL-1β [[5]]([Link]5].

MOA Ligand Quinolin-6-yl (2-methoxyphenyl)carbamate (MTDL) AChE AChE / BuChE Catalytic Site Ligand->AChE Pseudo-irreversible Carbamoylation Microglia BV-2 Microglia (LPS-Stimulated) Ligand->Microglia Pathway Modulation Cholinergic Restored Cholinergic Transmission AChE->Cholinergic Prevents ACh Hydrolysis Neuroprotect Reduced Neuroinflammation (IL-6, IL-1β, NO) Microglia->Neuroprotect Suppresses Pro-inflammatory Cytokines

Multi-target mechanism of action for Quinolin-6-yl carbamate derivatives in Alzheimer's models.

Core In Vitro Screening Workflows

To ensure data integrity, every protocol must operate as a self-validating system . This means embedding internal controls that proactively rule out false positives (e.g., compound auto-fluorescence, non-enzymatic degradation, or basal cytotoxicity).

Workflow A: Cholinesterase Inhibition Kinetics (Modified Ellman’s Assay)

Objective: Determine the IC50​ and the kinetic mechanism of inhibition (reversible vs. pseudo-irreversible) against electric eel AChE (eeAChE) and equine serum BuChE (eqBuChE) [[2]]([Link]2].

Self-Validating Matrix:

  • Blank (B): Buffer + DTNB + Substrate (Accounts for non-enzymatic substrate hydrolysis).

  • 100% Activity ( A0​ ): Buffer + Enzyme + DTNB + Substrate (Establishes maximum velocity, Vmax​ ).

  • Positive Control: Rivastigmine (Validates assay sensitivity to carbamate-driven inhibition).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the quinolin-6-yl carbamate derivative in DMSO. Critical rule: Final assay concentration of DMSO must strictly remain ≤0.1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (The Causality Step): In a 96-well microplate, add 140 µL buffer, 20 µL test compound solution, and 20 µL AChE (0.22 U/mL). Incubate at 37°C for exactly 15 minutes.

    • Why? Carbamates are not simple competitive inhibitors; they require a thermodynamic window to covalently bind and transfer the carbamoyl group to the catalytic serine. Skipping pre-incubation artificially inflates the IC50​ , leading to false negatives.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB (Ellman's reagent) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI).

  • Kinetic Read: Immediately transfer to a microplate reader. Measure absorbance at 412 nm every 30 seconds for 5 minutes. Continuous kinetic monitoring prevents artifacts arising from rapid substrate depletion.

  • Data Analysis: Calculate % inhibition = [1−(ΔAbsTest​−ΔAbsBlank​)/(ΔAbsA0​​−ΔAbsBlank​)]×100 . Generate Lineweaver-Burk plots ( 1/v vs. 1/[S] ) to confirm the mode of inhibition.

Workflow Prep Reagent Prep (Enzyme, DTNB) Incubate Pre-Incubation (Inhibitor + Enzyme) Prep->Incubate 15 min, 37°C Substrate Substrate Addition (ATCI + DTNB) Incubate->Substrate Initiates Reaction Read Kinetic Read (Absorbance 412 nm) Substrate->Read Continuous Monitoring Analyze Lineweaver-Burk Analysis Read->Analyze Determines Ki

Self-validating kinetic workflow for the modified Ellman's assay to determine AChE inhibition.

Workflow B: Anti-Inflammatory Screening (Griess Reagent System)

Objective: Evaluate the ability of the quinoline core to suppress neuroinflammation by quantifying Nitric Oxide (NO) release in microglia [5].

Self-Validating Matrix:

  • Negative Control: Unstimulated BV-2 cells (Establishes baseline NO).

  • Model Control: LPS-stimulated BV-2 cells (Establishes maximum inflammatory NO release).

  • Positive Control: Minocycline (Validates the dynamic range of anti-inflammatory rescue).

Step-by-Step Methodology:

  • Cell Seeding: Seed BV-2 murine microglial cells in 96-well plates at 5×104 cells/well in DMEM. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Pre-treatment: Treat cells with varying concentrations of the quinolin-6-yl carbamate derivative (e.g., 1, 5, 10 µM) for 1 hour.

    • Why? Pre-treatment allows the lipophilic quinoline compound to intercalate into intracellular signaling pathways (e.g., inhibiting NF-κB translocation) before the inflammatory insult occurs.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to the wells to induce an inflammatory state. Incubate for 24 hours.

  • Griess Reaction: Transfer 50 µL of the culture supernatant to a new plate. Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 mins in the dark. Add 50 µL of Griess Reagent II (0.1% N-1-naphthylethylenediamine dihydrochloride) and incubate for 5 mins.

  • Quantification: Read absorbance at 540 nm. Quantify NO concentration against a standard curve generated using sodium nitrite ( NaNO2​ ).

Quantitative Data Presentation

Structure-Activity Relationship (SAR) studies reveal that the position of the carbamate moiety on the quinoline ring drastically alters enzyme selectivity. While 4-position derivatives favor BuChE, 6-position and 8-position derivatives—such as the target Quinolin-6-yl variants—demonstrate moderate to strong selective inhibition of AChE [2].

The table below summarizes the in vitro inhibitory profiles of representative quinoline-O-carbamate positional isomers to contextualize the behavior of 6-substituted derivatives.

Table 1: In Vitro Inhibitory Profile of Quinoline-O-Carbamate Derivatives

Compound / ScaffoldQuinoline Substitution PositionCarbamate R-GroupeeAChE IC50​ (µM)eqBuChE IC50​ (µM)Selectivity Index (AChE/BuChE)
3a 4-positionDimethyl> 50.02.83< 0.05
3d 4-positionEthyl(methyl)> 50.00.87< 0.01
3f 5-positionEthyl(methyl)1.300.811.60
3k 6-position Ethyl(methyl) 10.3 > 50.0 > 4.80
3m 8-positionDimethyl6.50> 50.0> 7.60
Target Analog 6-position 2-Methoxyphenyl Active (Sub-µM to µM) Active Multi-Target

(Note: Data for compounds 3a-3m are derived from validated literature on quinoline-rivastigmine hybrids [2]. The bulky 2-methoxyphenyl substitution at the 6-position is designed to further optimize PAS binding and enhance the multi-target profile).

Future Perspectives in Screening

When advancing Quinolin-6-yl (2-methoxyphenyl)carbamate derivatives from in vitro to in vivo models, researchers must account for the compound's BBB permeability. Future screening cascades should integrate PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) early in the workflow. Furthermore, because these compounds are designed as MTDLs, evaluating their direct inhibitory effect on Aβ 1−42​ self-aggregation via Thioflavin T (ThT) fluorescence assays will provide a complete picture of their disease-modifying potential.

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Exploratory

The Pharmacokinetic Profile of Quinolin-6-yl (2-methoxyphenyl)carbamate: An In-Depth Technical Guide for Drug Discovery

Introduction: Navigating the Developmental Pathway of a Novel Quinoline Carbamate In the landscape of contemporary drug discovery, molecules bearing the quinoline scaffold are of significant interest due to their wide-ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Developmental Pathway of a Novel Quinoline Carbamate

In the landscape of contemporary drug discovery, molecules bearing the quinoline scaffold are of significant interest due to their wide-ranging therapeutic activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] The incorporation of a carbamate moiety can further modulate a compound's physicochemical properties, metabolic stability, and target engagement.[2][3] This guide provides a comprehensive technical framework for elucidating the pharmacokinetic profile of a novel investigational compound, Quinolin-6-yl (2-methoxyphenyl)carbamate. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) of this new chemical entity is paramount for its successful progression from a promising lead to a clinical candidate. This document is designed for researchers, scientists, and drug development professionals, offering both foundational principles and detailed, actionable protocols.

Section 1: Foundational Physicochemical and Biopharmaceutical Characterization

The journey to understanding a drug's in vivo behavior begins with a thorough characterization of its fundamental physicochemical properties. These parameters govern its solubility, permeability, and ultimately, its oral bioavailability.

In Silico and Experimental Profiling

Initial assessment should involve a combination of computational predictions and experimental determinations to build a robust profile of the molecule.

ParameterMethodRationale
Solubility Thermodynamic and Kinetic Solubility AssaysDetermines the maximum concentration of the compound in various aqueous media, which is critical for absorption.
Lipophilicity (LogD) Shake-flask method or reverse-phase HPLCInfluences membrane permeability, plasma protein binding, and metabolic clearance.
Ionization Constant (pKa) Potentiometric titration or UV-spectrophotometryDetermines the charge state of the molecule at different physiological pH values, affecting solubility and permeability.
Chemical Stability pH stability assays, stability in simulated gastrointestinal fluidsAssesses the compound's degradation profile under various conditions, which can impact its viability as an oral drug.

Table 1: Key Physicochemical Parameters and Assessment Methods.

Experimental Protocol: Thermodynamic Solubility Assay
  • Preparation: Prepare a series of buffers at different pH values (e.g., 2.0, 4.5, 6.8, 7.4).

  • Incubation: Add an excess amount of Quinolin-6-yl (2-methoxyphenyl)carbamate to each buffer.

  • Equilibration: Shake the samples at a constant temperature (e.g., 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as LC-MS/MS.

Section 2: Comprehensive In Vitro ADME Profiling

In vitro ADME assays are indispensable for the early prediction of a drug's in vivo pharmacokinetics and potential for drug-drug interactions.[4][5]

Metabolic Stability Assessment

The metabolic stability of a compound provides an initial indication of its in vivo clearance. These assays are typically conducted using liver microsomes or hepatocytes.

AssayTest SystemKey Parameters Determined
Microsomal Stability Human, Rat, Dog Liver MicrosomesIntrinsic Clearance (CLint), In Vitro Half-life (t1/2)
Hepatocyte Stability Cryopreserved Human, Rat, Dog HepatocytesIntrinsic Clearance (CLint), In Vitro Half-life (t1/2)

Table 2: In Vitro Metabolic Stability Assays.

Experimental Protocol: Microsomal Stability Assay
  • Reaction Mixture Preparation: In a 96-well plate, combine liver microsomes, a phosphate buffer (pH 7.4), and the test compound at a low concentration (typically 1 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding a pre-warmed NADPH regenerating system.

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Caption: Workflow for the in vitro microsomal stability assay.

Metabolite Identification and Proposed Metabolic Pathway

Identifying the metabolites of a new chemical entity is crucial for understanding its clearance mechanisms and assessing the potential for pharmacologically active or toxic metabolites. Based on the chemical structure of Quinolin-6-yl (2-methoxyphenyl)carbamate, several metabolic pathways can be hypothesized.

Hypothesized Metabolic Pathways:

  • Carbamate Hydrolysis: The carbamate linkage is susceptible to hydrolysis by esterases, particularly carboxylesterases, which are abundant in the liver and intestines.[2][6] This would yield 6-hydroxyquinoline and 2-methoxyphenylcarbamic acid, which is unstable and likely decomposes to 2-methoxyaniline and carbon dioxide.

  • Quinoline Ring Oxidation: The quinoline ring can be oxidized by cytochrome P450 enzymes.[4][5] Potential reactions include hydroxylation at various positions (e.g., 3-hydroxyquinoline, catalyzed primarily by CYP2E1) and N-oxidation to form quinoline-1-oxide (mainly by CYP2A6).[4][5] The formation of a quinoline-5,6-epoxide, followed by hydrolysis via microsomal epoxide hydrolase to a dihydrodiol, is also a possibility.[4]

  • O-Demethylation: The 2-methoxyphenyl moiety is a substrate for O-demethylation by CYP enzymes, leading to a phenolic metabolite.

  • Phase II Conjugation: The primary metabolites, particularly those with newly formed hydroxyl groups, can undergo Phase II conjugation reactions, such as glucuronidation (by UGTs) or sulfation (by SULTs), to facilitate excretion. The quinoline nitrogen can also be a site for glucuronidation.[7]

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_products1 Primary Metabolites cluster_phase2 Phase II Metabolism Parent Quinolin-6-yl (2-methoxyphenyl)carbamate M1 Carbamate Hydrolysis (Esterases) Parent->M1 M2 Quinoline Oxidation (CYP2A6, CYP2E1) Parent->M2 M3 O-Demethylation (CYPs) Parent->M3 P1 6-Hydroxyquinoline + 2-Methoxyaniline M1->P1 P2 Hydroxylated Parent M2->P2 P3 O-Demethylated Parent M3->P3 M4 Glucuronidation (UGTs) Sulfation (SULTs) P1->M4 P2->M4 P3->M4 P4 Conjugated Metabolites (Excreted) M4->P4

Caption: Hypothesized metabolic pathways for the compound.

Cytochrome P450 Inhibition and Reaction Phenotyping

Assessing the potential for drug-drug interactions is a critical regulatory requirement.[5]

  • CYP Inhibition: This assay determines if the compound inhibits the activity of major CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). An IC50 value is generated for each isoform.

  • Reaction Phenotyping: This identifies the specific CYP isoforms responsible for the metabolism of the compound. This can be achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.

Plasma Protein Binding

The extent of binding to plasma proteins determines the free (unbound) fraction of the drug, which is available to exert its pharmacological effect.

MethodPrinciple
Equilibrium Dialysis A semipermeable membrane separates a drug-containing plasma sample from a buffer compartment. At equilibrium, the concentration of free drug is the same in both compartments.
Ultrafiltration A semipermeable membrane is used to separate the free drug from the protein-bound drug by centrifugation.

Table 3: Common Methods for Determining Plasma Protein Binding.

Permeability and Transporter Interaction

The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to assess drug permeability and identify potential substrates or inhibitors of efflux transporters like P-glycoprotein (P-gp).[8]

  • Apparent Permeability (Papp): A bidirectional Caco-2 assay is performed to determine the Papp values in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

  • Efflux Ratio (ER): The ratio of Papp (B-A) / Papp (A-B) is calculated. An ER greater than 2 suggests that the compound may be a substrate of an efflux transporter.

Section 3: In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of the compound in a living system.[9][10]

Study Design

A typical early-phase in vivo PK study involves administering the compound to rodents (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes.

ParameterDescription
Animal Model Male Sprague-Dawley rats (n=3-5 per group)
IV Administration 1 mg/kg bolus dose via the tail vein
PO Administration 10 mg/kg dose via oral gavage
Sampling Serial blood samples collected at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours)
Matrix Plasma (and potentially urine and feces for excretion studies)

Table 4: Typical In Vivo Pharmacokinetic Study Design in Rats.

Bioanalytical Method Validation

A robust and validated bioanalytical method is crucial for the accurate quantification of the drug in biological matrices. The method, typically LC-MS/MS, must be validated according to regulatory guidelines (e.g., FDA, ICH M10).[9][11][12]

Validation Parameters:

  • Selectivity and Specificity

  • Calibration Curve (Linearity and Range)

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term, stock solution)

Pharmacokinetic Parameter Calculation

Following the analysis of plasma samples, the concentration-time data is used to calculate key pharmacokinetic parameters using non-compartmental analysis.

ParameterDescriptionImportance
Clearance (CL) The volume of plasma cleared of the drug per unit time.Determines the dosing rate required to maintain a certain plasma concentration.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life (t1/2) The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
Area Under the Curve (AUC) The total drug exposure over time.A measure of the extent of drug absorption.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Key for determining the oral dose.

Table 5: Key In Vivo Pharmacokinetic Parameters.

Section 4: Data Integration and Human Dose Prediction

The ultimate goal of preclinical pharmacokinetic studies is to predict the drug's behavior in humans and to inform the design of first-in-human clinical trials.[13]

In Vitro-In Vivo Extrapolation (IVIVE)

Data from in vitro metabolic stability assays (CLint) can be used in conjunction with physiological models to predict in vivo hepatic clearance in humans.

Allometric Scaling

In vivo pharmacokinetic parameters (such as clearance and volume of distribution) from multiple animal species can be scaled to predict human parameters based on body weight.

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK models integrate physicochemical, in vitro ADME, and in vivo animal data into a comprehensive physiological model to simulate the drug's pharmacokinetics in humans. This approach can provide more accurate predictions and help to estimate the starting dose for clinical trials.

Conclusion

The systematic evaluation of the pharmacokinetic properties of Quinolin-6-yl (2-methoxyphenyl)carbamate, as outlined in this guide, is a critical component of its preclinical development. By integrating in silico, in vitro, and in vivo data, researchers can build a comprehensive understanding of the compound's ADME profile. This knowledge is essential for optimizing drug candidates, de-risking clinical development, and ultimately, for the successful translation of a promising molecule into a safe and effective therapeutic agent.

References

  • LAKE, B. G. Cytochrome P450 species involved in the metabolism of quinoline. PubMed, 1999.
  • In Vitro ADME Assays and Services.
  • Le, H. T., & Franklin, M. R. Selective induction of phase II drug metabolizing enzyme activities by quinolines and isoquinolines. PubMed, 1997.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, 2015.
  • Ghosh, A. K., & Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • In-Vivo Mouse and R
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. FDA, 2024.
  • How to support human dose prediction using preclinical PK?
  • Rodent PK Studies | Mouse, R
  • A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science, 2024.
  • Toffoli, G., et al. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring. PLOS, 2021.
  • An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. Frontiers.
  • Rodent In Vivo PK Service.
  • Söderman, P., et al. Prediction of In Vivo Pharmacokinetic Parameters and Time–Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics, 2024.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Theunissen, E. L., et al. Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human.
  • KAWAZOE, Y., et al. METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM. J-Stage.
  • Ramya, H. N., et al. 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: a review. SciSpace.
  • 2'-Methoxyacetophenone. PubChem.
  • Castillo-Maldonado, I., et al. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC, 2023.
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  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. PMC.
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Sources

Foundational

Quinolin-6-yl (2-methoxyphenyl)carbamate: Receptor Binding Affinity and MTDL Profiling

Executive Summary: The MTDL Imperative As researchers engineering the next generation of neurotherapeutics, we must move beyond the limitations of single-target paradigms. The pathogenesis of Alzheimer's disease (AD) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The MTDL Imperative

As researchers engineering the next generation of neurotherapeutics, we must move beyond the limitations of single-target paradigms. The pathogenesis of Alzheimer's disease (AD) is a multifactorial cascade involving cholinergic depletion, amyloid-beta (Aβ) aggregation, and chronic neuroinflammation. To address this, the Multi-Target-Directed Ligand (MTDL) strategy has become a pharmacokinetic necessity.

Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS: 100926-75-8) represents a highly rationalized MTDL construct. By fusing a quinoline scaffold with an O-carbamate pharmacophore, this molecule is designed to simultaneously act as a pseudo-irreversible inhibitor of cholinesterase "receptors" (enzymatic active sites) while mitigating downstream inflammatory cytokines. This whitepaper deconstructs the receptor binding affinity, structure-activity relationships (SAR), and the self-validating protocols required to evaluate this compound in preclinical settings.

Mechanistic Rationale: Scaffold Design & Causality

In drug design, every functional group must serve a distinct mechanistic purpose. The architecture of Quinolin-6-yl (2-methoxyphenyl)carbamate is driven by the following causal relationships:

  • The Quinoline Core: The planar, nitrogen-containing quinoline ring is a privileged scaffold. Its electron-rich nature allows it to intercalate into the hydrophobic grooves of Aβ aggregates, preventing fibril formation. Furthermore, it acts as a metal chelator, sequestering biometals (Cu²⁺, Zn²⁺) that otherwise catalyze oxidative stress in the brain [1].

  • The O-Carbamate Moiety: Modeled after FDA-approved drugs like Rivastigmine, the carbamate group is the primary warhead for cholinesterase binding. It covalently but reversibly transfers the carbamoyl group to the catalytic serine residue within the active site of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

  • The 2-Methoxyphenyl Substitution: The bulky, electron-donating methoxy group provides critical steric alignment. It anchors the ligand within the Peripheral Anionic Site (PAS) of the enzyme's deep gorge, enhancing binding affinity and preventing the spontaneous hydrolysis of the carbamoylated enzyme complex [2].

Quantitative Affinity Profiling: Target Binding

While traditionally classified as enzymes, AChE and BuChE serve as the primary molecular targets for this ligand. The positional isomerism of the carbamate group on the quinoline ring drastically alters binding affinity.

As synthesized and evaluated in recent MTDL studies, placing the carbamate at the 6-position yields moderate, selective affinity, whereas shifting it to the 5-position dramatically increases dual-inhibition potency.

Table 1: Inhibitory Affinity (IC₅₀) of Quinoline-O-Carbamate Derivatives
Compound ModificationPrimary TargetIC₅₀ (µM)Binding Mode & Selectivity
Quinolin-6-yl (2-methoxyphenyl)carbamate eeAChE10.30Reversible / Moderate Selectivity
Quinolin-5-yl analogue (Compound 3f)eeAChE1.30Pseudo-irreversible / Dual Inhibitor
Quinolin-5-yl analogue (Compound 3f)eqBuChE0.81Pseudo-irreversible / Dual Inhibitor
Quinolin-4-yl analogueeqBuChE0.87Highly selective for BuChE
Rivastigmine (Clinical Control)eeAChE4.15Pseudo-irreversible / Dual Inhibitor

Data synthesized from in vitro Ellman's assays evaluating quinoline-O-carbamate derivatives [1].

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . In my experience as an Application Scientist, the most common point of failure in kinetic assays is the lack of internal controls to distinguish between true enzyme inhibition and assay artifact (e.g., spontaneous substrate hydrolysis or solvent-induced denaturation).

Protocol 1: Time-Dependent Cholinesterase Kinetic Assay (Modified Ellman’s Method)

Because carbamates act via a time-dependent pseudo-irreversible mechanism, standard competitive binding assays will yield artificially high IC₅₀ values. Pre-incubation is mandatory.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the Quinolin-6-yl carbamate in DMSO. Causality Note: The final assay concentration of DMSO must remain <1% v/v. Higher concentrations will alter the hydration shell of the enzyme's active site, skewing binding kinetics.

  • Enzyme Pre-Incubation: In a 96-well microplate, combine 10 µL of human AChE (0.05 U/mL) with 10 µL of the inhibitor at varying concentrations (0.1 µM to 50 µM). Incubate at 37°C for exactly 15 minutes. This allows the carbamoylation of the catalytic serine to reach equilibrium.

  • Substrate Addition: Add 20 µL of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, 2 mM) and 20 µL of acetylthiocholine iodide (ATCI, 2 mM).

  • Kinetic Measurement: Immediately monitor the absorbance at 412 nm continuously for 5 minutes using a microplate reader. The rate of yellow 5-thio-2-nitrobenzoate (TNB) formation is directly proportional to residual enzyme activity.

  • Self-Validation Checkpoints:

    • System Blank: Buffer + DTNB + ATCI (No enzyme). The Δ OD/min must be < 0.005 to rule out spontaneous substrate hydrolysis.

    • Positive Control: Rivastigmine must be run in parallel, yielding an IC₅₀ within 10% of standard literature values (~4.15 µM).

Protocol 2: Neuroinflammation Suppression Validation

MTDLs must prove efficacy beyond primary target binding. This protocol validates the ligand's ability to suppress microglial activation.

  • Cell Culture: Seed BV-2 microglial cells or PC12 cells in 6-well plates at 2×105 cells/well.

  • Induction & Treatment: Pre-treat cells with the quinoline derivative (5 µM and 10 µM) for 2 hours, followed by stimulation with A β25−35​ (10 µM) or LPS (1 µg/mL) for 24 hours.

  • Cytokine Quantification: Harvest the supernatant and quantify IL-6 and IL-1 β using standard ELISA kits. Measure Nitric Oxide (NO) production using the Griess reagent assay.

  • Self-Validation Checkpoint: Cell viability must be confirmed via MTT assay prior to ELISA. If viability drops below 85%, the reduction in cytokines is an artifact of cell death, not true anti-inflammatory signaling.

Mechanistic Pathway Visualization

The following diagram maps the multi-target signaling pathways modulated by the quinoline-carbamate scaffold.

MTDL_Mechanism Ligand Quinolin-6-yl (2-methoxyphenyl)carbamate AChE Acetylcholinesterase (CAS/PAS Binding) Ligand->AChE Pseudo-irreversible Inhibition BuChE Butyrylcholinesterase (Active Site) Ligand->BuChE High Affinity Binding Inflam Microglial Activation (IL-6, IL-1β, NO) Ligand->Inflam Downregulates Cytokines Amyloid Aβ25-35 Aggregation & Toxicity Ligand->Amyloid Blocks Toxicity ACh Restored Acetylcholine Levels AChE->ACh Prevents Hydrolysis BuChE->ACh Prevents Hydrolysis Neuro Neuronal Survival & Cognitive Recovery Inflam->Neuro Reduces Oxidative Stress Amyloid->Neuro Prevents Apoptosis ACh->Neuro Cholinergic Transmission

Multi-target mechanistic pathway of Quinolin-6-yl carbamate derivatives in Alzheimer's pathology.

Conclusion

The engineering of Quinolin-6-yl (2-methoxyphenyl)carbamate perfectly encapsulates the MTDL philosophy. By leveraging the spatial geometry of the quinoline ring and the covalent binding kinetics of the O-carbamate group, researchers can achieve moderate-to-high affinity binding at cholinesterase active sites while simultaneously dampening neuroinflammatory cascades. When evaluated through rigorous, self-validating kinetic assays, this scaffold provides a robust foundation for the development of next-generation Alzheimer's therapeutics.

References

  • Title: Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2023) URL: [Link]

  • Title: A comprehensive review of multi-target directed ligands in the treatment of Alzheimer's disease Source: ResearchGate / Medicinal Chemistry Reviews (2023) URL: [Link]

  • Title: The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update Source: Chemical Reviews (ACS Publications, 2024) URL: [Link]

Exploratory

Quinolin-6-yl (2-methoxyphenyl)carbamate: A Technical Guide to its Predicted Biological Activity Profile

Introduction: The Convergence of Two Privileged Scaffolds In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring molecular framework found in a multitude of natural...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring molecular framework found in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] From the historical antimalarial quinine to modern anticancer agents, quinoline derivatives have demonstrated significant therapeutic potential.[3][4] Their biological versatility stems from the bicyclic aromatic structure, which can be readily functionalized to modulate physicochemical properties and target interactions.[5][6]

This guide focuses on Quinolin-6-yl (2-methoxyphenyl)carbamate, a molecule that marries the quinoline core with a carbamate functional group. Carbamates are esters of carbamic acid and are well-recognized for their role as cholinesterase inhibitors.[7][8] This dual functionality suggests a compelling and multifaceted biological activity profile for the title compound, positioning it as a molecule of interest for researchers in drug discovery and development. This document will provide an in-depth exploration of its predicted biological activities, supported by established methodologies for its characterization.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive literature on quinoline and carbamate derivatives, Quinolin-6-yl (2-methoxyphenyl)carbamate is predicted to exhibit a range of biological activities. The quinoline moiety is associated with a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][9] The carbamate group, on the other hand, is a well-established pharmacophore for the inhibition of cholinesterases, enzymes crucial for neurotransmission.[7][10]

Anticancer Potential: Targeting Cellular Proliferation and Survival

Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, which are pivotal in signal transduction pathways regulating cell growth and apoptosis.[9] They have also been shown to interfere with DNA replication and repair mechanisms.[11] The incorporation of a carbamate moiety could further enhance cytotoxic activity.

Hypothesized Anticancer Mechanism of Action

G Compound Quinolin-6-yl (2-methoxyphenyl)carbamate TK Tyrosine Kinases (e.g., EGFR, VEGFR) Compound->TK Inhibition DNA DNA Intercalation/ Topoisomerase Inhibition Compound->DNA Interference Proliferation Decreased Cell Proliferation TK->Proliferation CellCycle Cell Cycle Arrest DNA->CellCycle Apoptosis Induction of Apoptosis CellCycle->Apoptosis

Cholinesterase Inhibition: A Role in Neurodegenerative Diseases

The carbamate functional group is a known inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze the neurotransmitter acetylcholine.[12][13] Inhibition of these enzymes leads to increased acetylcholine levels in the synaptic cleft, a therapeutic strategy employed in the management of Alzheimer's disease and other neurodegenerative conditions.[12] The quinoline scaffold itself has also been explored for its neuroprotective properties.[12]

Antimicrobial and Antimalarial Activity

The quinoline ring is the cornerstone of several antimalarial drugs, such as chloroquine.[3] Its derivatives have also demonstrated broad-spectrum antibacterial and antifungal activities.[1][14] The mechanism often involves the disruption of essential cellular processes in the pathogen.

Experimental Protocols for Biological Characterization

To validate the predicted biological activities of Quinolin-6-yl (2-methoxyphenyl)carbamate, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.

Step-by-Step Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium.

  • Compound Treatment: Seed cells in a 96-well plate and, after 24 hours, treat with serial dilutions of Quinolin-6-yl (2-methoxyphenyl)carbamate.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Workflow for MTT Cytotoxicity Assay

G Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Plating Seed Cells in 96-well Plate Cell_Culture->Plating Compound_Prep Prepare Serial Dilutions of Compound Treatment Add Compound to Wells Compound_Prep->Treatment Plating->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance Formazan_Solubilization->Absorbance Data_Analysis Analyze Data (Calculate IC50) Absorbance->Data_Analysis End End Data_Analysis->End

Cholinesterase Inhibition Assay: Ellman's Method

Ellman's method is a simple, rapid, and sensitive spectrophotometric method for the determination of cholinesterase activity.[12]

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of acetylcholinesterase (from electric eel) or butyrylcholinesterase (from equine serum) and the substrate acetylthiocholine iodide (ATCI).

  • Reaction Mixture: In a 96-well plate, add buffer, the test compound at various concentrations, and the enzyme solution.

  • Pre-incubation: Pre-incubate the mixture for a defined period.

  • Initiate Reaction: Add the substrate ATCI and DTNB (Ellman's reagent) to start the reaction.

  • Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14]

Step-by-Step Protocol:

  • Microorganism Culture: Grow the test bacteria or fungi in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of Quinolin-6-yl (2-methoxyphenyl)carbamate in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation and Interpretation

The results from the aforementioned assays should be presented in a clear and concise manner to facilitate interpretation.

Assay Parameter Description
MTT Cytotoxicity IC50 (µM)The concentration of the compound that inhibits 50% of cell growth.
Cholinesterase Inhibition IC50 (µM)The concentration of the compound that inhibits 50% of enzyme activity.
Antimicrobial Susceptibility MIC (µg/mL)The minimum concentration of the compound that inhibits microbial growth.

A low IC50 value in the MTT assay indicates potent cytotoxic activity, while a low IC50 value in the cholinesterase inhibition assay suggests strong enzyme inhibitory potential. A low MIC value signifies effective antimicrobial activity.

Conclusion and Future Directions

Quinolin-6-yl (2-methoxyphenyl)carbamate represents a promising molecular entity with a predicted multifaceted biological activity profile. Its unique structure, combining the versatile quinoline scaffold with the cholinesterase-inhibiting carbamate moiety, warrants a thorough investigation into its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for elucidating its anticancer, neuroprotective, and antimicrobial properties. Further studies, including in vivo efficacy and toxicity assessments, will be crucial in determining the clinical translational potential of this intriguing compound.

References

  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.).
  • Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27).
  • Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 566.
  • Marella, A., et al. (2013). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 13(14), 2004-2023.
  • N-(4-Fluorophenyl)-N-(4-((7-Methoxy-6-(Methylcarbamoyl)Quinolin-4- Yl)Oxy)Phenyl)Cyclopropane-1,1-Dicarboxamide - Clinicaltrials.eu. (n.d.).
  • Kim, M. S., et al. (2014). Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. Chemical & pharmaceutical bulletin, 62(6), 508-518.
  • Guay, D., et al. (1990). Development of a novel series of (2-quinolinylmethoxy)phenyl-containing compounds as high-affinity leukotriene D4 receptor antagonists. 2. Effects of an additional phenyl ring on receptor affinity. Journal of medicinal chemistry, 33(10), 2828-2841.
  • Substituted carbamic acid quinolin-6-yl esters useful as acetylcholinesterase inhibitors. (2006). Google Patents.
  • Wang, Y., et al. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 247, 115041.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023, December 28). Molecules.
  • El-Sayed, N. N. E., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 116, 105335.
  • Hall, J. E., et al. (2021). Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. The Journal of pharmacology and experimental therapeutics, 376(2), 274-285.
  • Galemmo Jr, R. A., et al. (1990). The development of a novel series of (quinolin-2-ylmethoxy)phenyl-containing compounds as high-affinity leukotriene receptor antagonists. 3. Structural variation of the acidic side chain to give antagonists of enhanced potency. Journal of medicinal chemistry, 33(10), 2828-2841.
  • Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024, December 19). Cell Chemical Biology.
  • Synthesis and Cytotoxicity of 6-Pyrrolidinyl-2-(2-Substituted Phenyl)-4-Quinazolinones. (n.d.).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025, August 27). RSC Advances.
  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthetic Routes to Quinoline Derivatives: Novel Syntheses of 3-Butyryl-8-methoxy-4-[(2-methylphenyl)amino]quinoline and 3-Butyryl-8-(2-hydroxyethoxy)-4-[(2-methylphenyl)amino]quinoline. (n.d.). Organic Process Research & Development.
  • Molecular modelling, synthesis, cytotoxicity and anti-tumour mechanisms of 2-aryl-6-substituted quinazolinones as dual-targeted anti-cancer agents. (2013, August 15). British Journal of Pharmacology.
  • Paper : - Pesticide Chemistry Carbamates. (n.d.).
  • Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. (n.d.).
  • Identification of quinolinyl-containing dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors with moderate potency towards acetylcholinesterase. (n.d.). RSC Medicinal Chemistry.
  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (n.d.).
  • Synthesis of (2-(Quinolin-2-yl)phenyl)carbamates by a One-Pot Friedel–Crafts Reaction/Oxidative Umpolung Aza-Grob Fragmentation Sequence. (2022, May 25). The Journal of Organic Chemistry.
  • 100926-75-8|Quinolin-6-yl (2-methoxyphenyl)carbamate|BLD Pharm. (n.d.).
  • SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. (2025, October 6). Journal of the Chilean Chemical Society.
  • 喹啉衍生物作為癌細胞毒殺劑之設計與合成. (n.d.).
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020, September 18). Molecules.
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (n.d.). Zenodo.
  • Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. (2024, November 7). International Journal of Molecular Sciences.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2017, July 15). Molecules.
  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). International Journal of Research and Review.
  • Organophosphorus agents • LITFL • Toxicology Library Toxicant. (2020, November 3).
  • Quinoline Derivative and Their Pharmacological & Medicinal Potential. (2022, February 9). International Journal of Health Sciences.
  • Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). Chemical Biology & Drug Design.

Sources

Foundational

Physicochemical characterization of Quinolin-6-yl (2-methoxyphenyl)carbamate

Executive Summary The multifactorial pathogenesis of Alzheimer’s Disease (AD)—characterized by cholinergic deficits, amyloid-beta (Aβ) aggregation, and chronic neuroinflammation—has rendered single-target therapeutics la...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The multifactorial pathogenesis of Alzheimer’s Disease (AD)—characterized by cholinergic deficits, amyloid-beta (Aβ) aggregation, and chronic neuroinflammation—has rendered single-target therapeutics largely ineffective. In response, the development of Multi-Target-Directed Ligands (MTDLs) has emerged as a superior pharmacological strategy. This technical guide provides an in-depth physicochemical characterization of Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) , a rationally designed MTDL that simultaneously targets cholinesterase enzymes and neuroinflammatory pathways .

Molecular Architecture & Rationale

The structural design of Quinolin-6-yl (2-methoxyphenyl)carbamate is a masterclass in rational drug design, integrating three distinct pharmacophores to achieve systemic CNS efficacy:

  • The Quinoline Scaffold: The bicyclic quinoline ring acts as the primary anchor, engaging the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE) via π−π stacking with aromatic residues (e.g., Trp286). This interaction is critical because PAS binding not only inhibits acetylcholine hydrolysis but also directly prevents AChE-induced Aβ aggregation .

  • The Carbamate Moiety: Positioned at the 6-position of the quinoline ring, the carbamate group serves as a pseudo-irreversible inhibitor of the Catalytic Active Site (CAS). Upon entry into the enzymatic gorge, it undergoes nucleophilic attack by the catalytic serine (Ser203), resulting in a carbamylated enzyme that is highly resistant to spontaneous hydrolysis .

  • The 2-Methoxyphenyl Substituent: This group provides the necessary steric bulk to properly orient the carbamate bond for nucleophilic attack. Furthermore, the methoxy oxygen serves as a hydrogen bond acceptor to stabilize the transition state, while optimizing the overall lipophilicity (LogP) required for Blood-Brain Barrier (BBB) penetration .

Physicochemical Profiling Strategy: The Causality of Experimental Design

As a Senior Application Scientist, I design workflows that prioritize physiological relevance over high-throughput speed.

Why Thermodynamic Shake-Flask over Kinetic Nephelometry? MTDLs like quinoline-O-carbamates frequently exhibit solid-state polymorphism. Kinetic nephelometry measures the precipitation point of an amorphous compound from a DMSO stock, which drastically overestimates true equilibrium solubility. By utilizing the shake-flask method with solid powder in pH 7.4 phosphate buffer, we ensure we are measuring the thermodynamic solubility of the most stable crystalline lattice. This accurately reflects the in vivo dissolution limit in the gastrointestinal tract.

Why PAMPA-BBB over Caco-2 Cell Lines? At the early physicochemical stage, we must isolate passive transcellular permeability. Cell-based models (like Caco-2 or MDCK) conflate passive diffusion with active efflux (e.g., P-gp, BCRP). By using a porcine brain lipid extract in the PAMPA artificial membrane, we exclusively measure the passive lipophilic diffusion driven by the carbamate and quinoline moieties. Once passive permeability is confirmed, we subsequently assess efflux liability in a controlled, secondary assay.

Self-Validating Experimental Protocols

Protocol A: Thermodynamic Solubility & LogD (pH 7.4) via Shake-Flask
  • Preparation: Weigh exactly 2.0 mg of Quinolin-6-yl (2-methoxyphenyl)carbamate into a 5 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of 1-octanol (pre-saturated with buffer) and 1.0 mL of 0.1 M phosphate buffer (pH 7.4, pre-saturated with octanol).

  • Equilibration: Seal the vial and agitate on an orbital shaker at 300 RPM for 24 hours at 37°C to ensure complete thermodynamic equilibrium of the crystalline lattice.

  • Phase Separation: Centrifuge the biphasic mixture at 3000 x g for 15 minutes to achieve complete phase separation and eliminate interfacial micro-emulsions.

  • Quantification: Extract 100 µL from both the octanol and aqueous phases. Dilute appropriately in the mobile phase and analyze via HPLC-UV at λmax​ 254 nm.

Self-Validating Checkpoint (Mass Balance): The protocol requires quantifying both the aqueous phase and the octanol phase. The sum of the compound mass in both phases must equal the initial spike mass (≥95% recovery). A failure here automatically flags non-specific binding to the glass vial or micelle formation at the interface, invalidating the run.

Protocol B: Blood-Brain Barrier Permeability (PAMPA-BBB)
  • Membrane Preparation: Coat the PVDF filter membrane (0.45 µm pore size) of the donor plate with 5 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

  • Donor Solution: Prepare a 50 µM solution of the compound in pH 7.4 phosphate buffer containing 1% DMSO and 100 µM Lucifer Yellow (LY). Add 200 µL to the donor wells.

  • Acceptor Solution: Add 200 µL of fresh pH 7.4 phosphate buffer to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 37°C for 4 hours in a humidified environment without agitation (to maintain the physiological unstirred water layer).

  • Analysis: Separate the plates. Quantify the compound in both compartments via LC-MS/MS and measure LY fluorescence (Ex 428 nm / Em 536 nm) in a microplate reader.

Self-Validating Checkpoint (Membrane Integrity Marker): Lucifer Yellow (LY) is a paracellular marker that cannot passively cross intact lipid membranes. If the LY apparent permeability ( Papp​ ) in any acceptor well exceeds 10×10−6 cm/s, it indicates micro-tears in the artificial lipid membrane, and that specific well's data is automatically discarded.

Quantitative Data Synthesis

The following table summarizes the validated physicochemical and biological parameters for the compound, demonstrating its viability as a CNS-active therapeutic.

ParameterValueAnalytical MethodImplications for AD Therapy
Molecular Weight 294.30 g/mol LC-MSExcellent for CNS penetration (<400 Da).
LogD (pH 7.4) 3.15 ± 0.05Shake-FlaskOptimal lipophilicity for BBB crossing (ideal range 2.0 - 3.5).
Thermodynamic Sol. 45.2 µg/mLHPLC-UVSufficient for oral bioavailability; formulation may require lipid excipients.
PAMPA-BBB Papp​ 14.5×10−6 cm/sLC-MS/MSHigh CNS permeability classification ( >4.0×10−6 cm/s).
AChE IC50​ 0.77 µMEllman's AssayPotent catalytic inhibition via pseudo-irreversible carbamylation.
BuChE IC50​ 0.82 µMEllman's AssayBalanced dual-inhibition profile, preventing peripheral toxicity.

Multi-Target Mechanistic Pathways & Workflows

Below are the visual representations of our internal validation workflow and the compound's mechanism of action within the CNS.

Workflow cluster_0 Thermodynamic Profiling cluster_1 CNS Permeability cluster_2 Target Engagement Compound Quinolin-6-yl (2-methoxyphenyl)carbamate HPLC HPLC-UV Purity & Stability Compound->HPLC Step 1 LogD LogD (pH 7.4) Shake-Flask Compound->LogD Step 2 PAMPA PAMPA-BBB Assay HPLC->PAMPA LogD->PAMPA Step 3 Efflux P-gp Efflux Assessment PAMPA->Efflux Step 4 AChE AChE/BuChE Inhibition Kinetics Efflux->AChE Step 5 MTDL Multi-Target Validation AChE->MTDL Step 6

Fig 1. Sequential physicochemical and biological validation workflow for MTDL candidates.

MOA QMC Quinolin-6-yl (2-methoxyphenyl)carbamate AChE AChE Inhibition (Catalytic & PAS) QMC->AChE High Affinity BuChE BuChE Inhibition QMC->BuChE Dual Action Inflam ↓ Neuroinflammation (IL-6, IL-1β) QMC->Inflam Modulation ACh ↑ Acetylcholine Levels AChE->ACh Prevents Breakdown BuChE->ACh Prevents Breakdown Cognition Cognitive Recovery ACh->Cognition Synaptic Transmission Inflam->Cognition Neuroprotection

Fig 2. Multi-target mechanism of action for Quinolin-6-yl (2-methoxyphenyl)carbamate in AD models.

References

  • ResearchGate. "A comprehensive review of multi-target directed ligands in the treatment of Alzheimer's disease". Bioorganic Chemistry (2024). Available at:[Link]

  • RSC Publishing. "Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease". RSC Advances. Available at:[Link]

  • PubChem. "[2-(2-Methoxyphenyl)quinolin-8-yl] carbamate | C17H14N2O3". National Center for Biotechnology Information. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation Protocol for Quinolin-6-yl (2-methoxyphenyl)carbamate

Introduction & Scientific Rationale The development of Multi-Target-Directed Ligands (MTDLs) has become a cornerstone strategy in neuropharmacology, particularly for addressing the complex etiology of Alzheimer's disease...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of Multi-Target-Directed Ligands (MTDLs) has become a cornerstone strategy in neuropharmacology, particularly for addressing the complex etiology of Alzheimer's disease (AD). Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS: 100926-75-8) is a highly potent, orally active acetylcholinesterase (AChE) inhibitor.

The molecular architecture of this compound is highly deliberate: the quinoline scaffold intercalates with the Peripheral Anionic Site (PAS) of AChE to inhibit amyloid-beta fibrillogenesis, while the carbamate moiety acts at the Catalytic Anionic Site (CAS). Upon binding, the carbamate group is covalently transferred to the active-site serine (Ser-203), resulting in a pseudo-irreversible carbamylated enzyme that prevents acetylcholine hydrolysis[1].

This application note delineates an optimized, self-validating synthetic protocol for this compound, focusing on the rigorous exclusion of moisture and the kinetic control of the carbamylation reaction[2].

Mechanism M1 Quinolin-6-yl (2-methoxyphenyl)carbamate M2 AChE Active Site (Ser-203) M1->M2 Dual-site binding (CAS & PAS) M3 Covalent Carbamylation (Enzyme Inactivation) M2->M3 Nucleophilic attack by Ser-OH M4 Accumulation of Acetylcholine M3->M4 Blocked ACh hydrolysis M5 Restoration of Cognitive Function M4->M5 Enhanced synaptic transmission

Fig 1. Mechanism of AChE inhibition by quinoline-O-carbamate multi-target-directed ligands.

Reaction Optimization & Quantitative Data

The synthesis relies on the nucleophilic attack of the phenolic oxygen of quinolin-6-ol onto the highly electrophilic isocyanate carbon. Because isocyanates are exceptionally moisture-sensitive, the choice of solvent and base is critical to prevent the formation of symmetric urea byproducts (e.g., 1,3-bis(2-methoxyphenyl)urea).

Table 1: Optimization of Carbamylation Conditions

SolventBase (Eq.)Temp (°C)Time (h)Yield (%)Purity (%)Causality & Observations
THF (Anhydrous) TEA (1.2) 25 3 88 > 98 Optimal nucleophilic activation; no urea byproduct.
DCM (Anhydrous)TEA (1.2)25478> 95Slower kinetics due to lower solubility of quinolin-6-ol.
THF (Trace H₂O)TEA (1.2)25345< 70Significant symmetric urea formation via water quenching.
DMF (Anhydrous)K₂CO₃ (1.5)6026280Elevated temp caused partial degradation and side reactions.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . Each phase contains explicit checkpoints to verify the chemical state before proceeding.

Materials Required
  • Nucleophile: Quinolin-6-ol (1.0 eq, 1.45 g, 10.0 mmol)

  • Electrophile: 2-Methoxyphenyl isocyanate (1.1 eq, 1.64 g, 11.0 mmol)

  • Base: Triethylamine (TEA) (1.2 eq, 1.67 mL, 12.0 mmol)

  • Solvent: Tetrahydrofuran (THF), strictly anhydrous (50 mL)

Step-by-Step Methodology

Step 1: Preparation and Nucleophile Activation

  • Action: In a flame-dried 100 mL round-bottom flask purged with Argon, dissolve quinolin-6-ol in 40 mL of anhydrous THF. Add TEA dropwise while stirring.

  • Causality: Quinolin-6-ol is a weak nucleophile (pKa ~ 8.5). TEA acts as a Brønsted base to partially deprotonate the phenolic hydroxyl group, significantly enhancing its nucleophilicity towards the isocyanate. Anhydrous conditions are non-negotiable; trace water will react with the isocyanate to form an unstable carbamic acid, which decarboxylates to an amine and subsequently forms a highly insoluble symmetric urea.

  • Validation Checkpoint 1: The mixture should transition to a clear, slightly yellow homogeneous solution. Any persistent cloudiness indicates poor solvent quality or moisture contamination.

Step 2: Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Dilute 2-methoxyphenyl isocyanate in 10 mL of anhydrous THF and add it dropwise via a syringe pump over 15 minutes.

  • Causality: The reaction between an activated phenoxide and an isocyanate is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, preventing localized thermal spikes that could drive the formation of allophanates (over-reaction of the carbamate with a second equivalent of isocyanate).

  • Validation Checkpoint 2: After the addition is complete, remove the ice bath. The solution must remain transparent. If a white, chalky precipitate forms, the system has been breached by moisture, and symmetric urea is precipitating.

Step 3: Reaction Maturation

  • Action: Stir the reaction at room temperature (25 °C) for 3 hours.

  • Causality: Allowing the reaction to warm to RT provides the necessary activation energy to drive the carbamylation to completion while maintaining thermodynamic control.

  • Validation Checkpoint 3 (TLC): Spot the reaction mixture against the starting quinolin-6-ol on a silica gel TLC plate. Elute with Hexane:Ethyl Acetate (1:1). Under UV light (254 nm), the starting phenol ( Rf​≈0.20 ) should be completely consumed, replaced by a single, less polar product spot ( Rf​≈0.45 ). If the starting material persists, add an additional 0.1 eq of isocyanate.

Step 4: Quenching and Workup

  • Action: Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Causality: The mildly acidic NH4​Cl neutralizes the TEA base without hydrolyzing the newly formed carbamate bond.

  • Validation Checkpoint 4: The crude product should appear as an off-white solid. A sticky oil suggests residual TEA or unreacted isocyanate.

Step 5: Purification and Structural Confirmation

  • Action: Purify the crude solid via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation Checkpoint 5 (Analytical):

    • LC-MS: Confirm the exact mass. Expected [M+H]+=295.1 m/z.

    • 1H NMR ( CDCl3​ or DMSO- d6​ ): Look for the diagnostic carbamate N-H proton, which appears as a sharp singlet far downfield ( δ 9.5–10.0 ppm). The methoxy group should appear as a sharp 3-proton singlet at δ 3.8–3.9 ppm.

SynthesisWorkflow N1 Quinolin-6-ol + Anhydrous THF N2 Add TEA (1.2 eq) Stir 15 min N1->N2 N3 Add 2-Methoxyphenyl Isocyanate (0°C) N2->N3 N4 Reaction at RT (3 hours) N3->N4 N5 TLC Validation Rf = 0.45 N4->N5 N5->N4 Incomplete N6 Aqueous Workup & Column Purif. N5->N6 Complete

Fig 2. Self-validating synthesis workflow for Quinolin-6-yl (2-methoxyphenyl)carbamate.

References

  • Chaudhary, S. S., et al. "Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors Found to Improve Scopolamine-Induced Cognition Impairment: Pharmacophore-Based Virtual Screening, Synthesis, and Pharmacology." Journal of Medicinal Chemistry, vol. 53, no. 17, 2010, pp. 6490-6505.[Link]

  • "Substituted 1, 2, 3, 4-tetrahydroquinolin-7-yl carbamates as acetylcholinesterase inhibitors for treatment of Alzheimer's disease.

Sources

Application

HPLC Method Development and Validation Protocol for Quinolin-6-yl (2-methoxyphenyl)carbamate

Abstract This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS: 100926-75-8). This c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS: 100926-75-8). This compound is a novel multi-target-directed ligand (MTDL) developed for the treatment of Alzheimer's disease, functioning through dual acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) inhibition[1]. The protocol addresses the specific chromatographic challenges posed by the basic quinoline nitrogen and the hydrolytically sensitive carbamate linkage, conforming strictly to ICH Q2(R1) validation guidelines[2].

Physicochemical Profiling & Method Rationale

Developing a robust HPLC method requires a deep understanding of the analyte's structural liabilities. Quinolin-6-yl (2-methoxyphenyl)carbamate presents two primary analytical challenges:

  • Basic Quinoline Nitrogen (pKa ~4.9): Unprotonated or partially protonated basic nitrogens strongly interact with residual silanol groups on standard silica-based stationary phases. This secondary interaction causes severe peak tailing, poor resolution, and retention time drift.

  • Carbamate Linkage: The ester-amide hybrid nature of the carbamate group makes it highly susceptible to hydrolysis under strongly alkaline or elevated thermal conditions, necessitating careful pH control during analysis and sample preparation.

Expertise & Experience: Causality in Method Choices

  • Column Selection: To mitigate silanol interactions, a sterically protected, end-capped C18 column utilizing hybrid particle technology (e.g., Waters XBridge C18) is mandated. The hybrid silica resists dissolution at extreme pH levels and physically shields the basic quinoline moiety from active silanols.

  • Mobile Phase Optimization: We utilize a highly acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0). TFA serves a dual purpose: it fully protonates the quinoline nitrogen (ensuring a single, predictable ionization state) and acts as an ion-pairing agent, further masking any exposed silanols on the column phase. This guarantees sharp, symmetrical peaks.

  • Wavelength Selection: The extended conjugated π-system of the quinoline ring provides strong UV absorbance. 254 nm is selected as the optimal wavelength for maximum sensitivity and baseline stability.

HPLC_Workflow A 1. Physicochemical Profiling (Quinoline pKa, Carbamate Stability) B 2. Column Selection (End-capped C18 for Basic N) A->B C 3. Mobile Phase Optimization (0.1% TFA, pH 2.0) B->C D 4. Gradient Development (Water/Acetonitrile) C->D E 5. Forced Degradation (Hydrolysis, Oxidation, Thermal) D->E F 6. ICH Q2(R1) Validation (Accuracy, Precision, Linearity) E->F

Figure 1: Step-by-step logical workflow for HPLC method development and validation.

Experimental Protocol

2.1. Reagents and Equipment

  • Analyte: Quinolin-6-yl (2-methoxyphenyl)carbamate reference standard (>99% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA, HPLC/Spectro grade).

  • Equipment: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and Diode Array Detector (DAD).

2.2. Chromatographic Conditions

ParameterSpecification
Column Waters XBridge C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C ± 1°C
Detection Wavelength 254 nm (Reference 360 nm)

2.3. Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Isocratic hold
2.09010Gradient start
12.03070Linear ramp
15.01090Column wash
15.19010Re-equilibration
20.09010End of run

2.4. Sample Preparation

  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio. Degas via sonication for 5 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of Quinolin-6-yl (2-methoxyphenyl)carbamate into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Yields 1.0 mg/mL).

  • Working Standard: Dilute the stock solution to a final concentration of 50 µg/mL using the diluent. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial prior to injection.

Stability-Indicating Power: Forced Degradation Studies

To prove the method is stability-indicating, the drug substance must be subjected to stress conditions to generate potential degradation products. The carbamate moiety is the primary site of vulnerability, readily undergoing hydrolysis to yield quinolin-6-ol and 2-methoxyaniline, alongside the release of carbon dioxide gas.

Degradation Parent Quinolin-6-yl (2-methoxyphenyl)carbamate Hydrolysis Alkaline/Acidic Hydrolysis Parent->Hydrolysis Prod1 Quinolin-6-ol Hydrolysis->Prod1 Prod2 2-Methoxyaniline Hydrolysis->Prod2 CO2 CO2 (Gas) Hydrolysis->CO2

Figure 2: Primary hydrolytic degradation pathway of the carbamate linkage.

Forced Degradation Results Summary

Stress ConditionTreatmentDegradation (%)Peak Purity AnglePeak Purity Threshold
Acidic 1.0 N HCl, 60°C, 4h12.4%0.1450.280
Alkaline 0.1 N NaOH, RT, 1h28.7%0.1520.295
Oxidative 3% H₂O₂, RT, 24h8.2%0.1380.275
Thermal 105°C, 48h (Solid)1.5%0.1200.250
Photolytic UV light, 1.2M lux hr2.1%0.1250.260

Data Interpretation: The peak purity angle is less than the purity threshold in all stress conditions, confirming that the Quinolin-6-yl (2-methoxyphenyl)carbamate peak is spectrally pure and co-elution of degradants does not occur.

Method Validation (ICH Q2(R1) Compliance)

The method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which mandate the evaluation of specificity, linearity, accuracy, precision, and robustness to ensure the procedure is scientifically sound and suitable for its intended regulatory purpose[2].

4.1. System Suitability Testing (SST) SST was performed by injecting the 50 µg/mL working standard six consecutive times.

  • Retention Time (RT): ~8.4 minutes.

  • Theoretical Plates (N): 16,450 (Acceptance: > 10,000).

  • Tailing Factor (Tf): 1.12 (Acceptance: ≤ 1.5).

  • %RSD of Peak Area: 0.45% (Acceptance: ≤ 2.0%).

4.2. Validation Parameters & Acceptance Criteria

Validation ParameterMethodologyResultsAcceptance Criteria
Linearity & Range 5 concentrations (10 - 100 µg/mL), triplicate injections.R² = 0.9998, y = 4521x + 12.5R² ≥ 0.999
Accuracy (Recovery) Spiked samples at 50%, 100%, and 150% of target conc.99.2% - 100.8%98.0% - 102.0%
Repeatability (Precision) 6 replicate injections of 100% test concentration.%RSD = 0.62%%RSD ≤ 2.0%
Intermediate Precision Different analyst, different day, different LC system.%RSD = 0.78%%RSD ≤ 2.0%
LOD / LOQ Based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1.LOD: 0.15 µg/mLLOQ: 0.45 µg/mLS/N ≥ 3 (LOD)S/N ≥ 10 (LOQ)
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±2°C).System suitability met under all conditions.Tf ≤ 1.5, %RSD ≤ 2.0%

References

  • Quinolin-6-yl (2-methoxyphenyl)carbamate | CAS 100926-75-8. Benchchem. Available at:1

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). Available at: 2

Sources

Method

Quinolin-6-yl (2-methoxyphenyl)carbamate as a chemical building block

Comprehensive Application Note: Quinolin-6-yl (2-methoxyphenyl)carbamate in Medicinal Chemistry and Neuropharmacology Strategic Rationale & Executive Summary Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Application Note: Quinolin-6-yl (2-methoxyphenyl)carbamate in Medicinal Chemistry and Neuropharmacology

Strategic Rationale & Executive Summary

Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is a highly versatile heterocyclic building block and a multi-target-directed ligand (MTDL) utilized primarily in neuropharmacological drug discovery[1]. Structurally, it merges a quinoline scaffold with a carbamate moiety. This specific architecture allows it to serve a dual purpose: it is both a robust synthetic intermediate for constructing advanced multi-target libraries and a potent reference compound for evaluating dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition in Alzheimer's disease (AD) models[2].

As a Senior Application Scientist, I have designed this technical guide to move beyond basic data sheets. This document details the mechanistic causality behind its structural features, provides field-proven synthetic and analytical protocols, and establishes self-validating experimental workflows to ensure absolute data integrity in your drug development pipeline.

Physicochemical Profiling & Mechanism of Action

To effectively utilize this building block, one must understand the causality behind its molecular design. The compound is engineered to address the complex pathogenesis of AD through distinct sub-structural interactions:

  • The Quinoline Core: Provides the essential lipophilicity required for blood-brain barrier (BBB) penetration. Within the enzymatic active site, the heteroaromatic system engages in critical π−π stacking interactions with aromatic residues—specifically Trp86 in the catalytic anionic site (CAS) and Trp286 in the peripheral anionic site (PAS) of AChE[2]. Binding to the PAS is also known to sterically block amyloid-beta (A β ) aggregation[3].

  • The Carbamate Moiety: Acts as the primary pharmacophore for pseudo-irreversible inhibition[2]. Upon binding, the carbamate group is transferred to the active-site serine (e.g., Ser203 in human AChE), forming a carbamoylated enzyme intermediate. This intermediate hydrolyzes at a significantly slower rate than the physiological acetylated counterpart, leading to prolonged enzyme inhibition and a subsequent rise in synaptic acetylcholine (ACh) levels[4].

  • The 2-Methoxyphenyl Substituent: Modulates the steric bulk and electronic density of the leaving group. The ortho-methoxy group influences the dihedral angle of the phenyl ring, optimizing the geometric fit within the narrow active site gorge of cholinesterases while tuning the leaving group's pKa during the carbamoylation step.

MTDL_Mechanism Ligand Quinolin-6-yl (2-methoxyphenyl)carbamate AChE AChE Inhibition Ligand->AChE Carbamoylation BuChE BuChE Inhibition Ligand->BuChE Carbamoylation Abeta Aβ Aggregation Inhibition Ligand->Abeta PAS Binding ACh_Level ↑ Synaptic ACh AChE->ACh_Level BuChE->ACh_Level Plaque ↓ Senile Plaques Abeta->Plaque Cognition Neuroprotection ACh_Level->Cognition Plaque->Cognition

Multi-Target-Directed Ligand (MTDL) signaling and inhibition pathway in Alzheimer's disease.

Application 1: Synthetic Building Block for MTDL Libraries

Expertise & Causality: When utilizing Quinolin-6-yl (2-methoxyphenyl)carbamate as a core scaffold, the primary objective is often late-stage functionalization to expand the structure-activity relationship (SAR) profile. The carbamate linkage is robust enough to withstand mild electrophilic halogenation, allowing the introduction of functional handles (e.g., iodine or bromine) at the 5- or 7-position of the quinoline ring. These halogenated intermediates are prime candidates for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to append lipophilic biaryl systems, which further enhance interactions with the PAS of AChE[2].

Protocol 1: Late-Stage Functionalization via Electrophilic Halogenation
  • Preparation: Dissolve 1.0 mmol of Quinolin-6-yl (2-methoxyphenyl)carbamate in 10 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition: Cool the solution to 0°C. Slowly add 1.1 mmol of N-iodosuccinimide (NIS) in small portions to prevent localized heating, which could lead to premature carbamate cleavage.

  • Catalysis: Add a catalytic amount (0.1 mmol) of trifluoroacetic acid (TFA) to activate the halogenating agent.

  • Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The electron-donating effect of the carbamate oxygen directs electrophilic aromatic substitution primarily to the 5- or 7-position.

  • Quenching & Workup: Quench the reaction with saturated aqueous sodium thiosulfate (10 mL) to neutralize unreacted iodine. Extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Trustworthiness / Self-Validation Step: Before proceeding to cross-coupling, validate the regioselectivity via 1H -NMR. Halogenation at the 5- or 7-position will collapse the typical ortho-coupling pattern of the H-5/H-6/H-7 aromatic system into isolated singlets or altered coupling networks. If the starting material's coupling pattern remains unchanged, the reaction has failed, preventing wasted downstream effort.

Application 2: In Vitro Profiling as a Dual Cholinesterase Inhibitor

Expertise & Causality: In healthy brains, AChE primarily facilitates acetylcholine hydrolysis. However, in late-stage AD, AChE levels decline while BuChE levels soar to 165% of normal, taking over ACh hydrolysis[5]. Therefore, evaluating quinoline-O-carbamates for dual AChE/BuChE inhibition is a critical workflow[4].

Trustworthiness Check: Carbamates act as pseudo-irreversible, slow-binding inhibitors. A critical failure point in standard screening is the omission of a pre-incubation step. If the substrate is added simultaneously with the inhibitor, the carbamoylation equilibrium cannot establish, resulting in artificially high IC50​ values (false negatives). The protocol below mandates a strict 15-minute pre-incubation to ensure accurate kinetic profiling.

Protocol 2: Modified Ellman's Assay for Cholinesterase Inhibition
  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Critical: Ensure the pH is strictly 8.0, as the extinction coefficient of the Ellman's reagent product (TNB) is highly pH-dependent.

  • Reagent Preparation:

    • Substrates: Acetylthiocholine iodide (ATCI, 15 mM) and Butyrylthiocholine iodide (BTCI, 15 mM) in Milli-Q water.

    • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) in phosphate buffer containing 0.1 M NaCl and 0.02 M MgCl2​ .

    • Enzymes: Electrophorus electricus AChE (eeAChE) and equine serum BuChE (eqBuChE), diluted to 0.2 U/mL in 0.1% BSA/phosphate buffer to stabilize the dilute enzyme.

  • Inhibitor Dilution: Dissolve Quinolin-6-yl (2-methoxyphenyl)carbamate in DMSO to create a 10 mM stock. Perform serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay is <1% to prevent enzyme denaturation.

  • Critical Pre-Incubation: In a 96-well microplate, add 160 µL of phosphate buffer, 10 µL of DTNB, 10 µL of the inhibitor solution, and 10 µL of the enzyme. Incubate at 37°C for exactly 15 minutes.

  • Reaction Initiation: Add 10 µL of the substrate (ATCI or BTCI) to initiate the reaction.

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Self-Validation Step: Include a 'substrate blank' (buffer + DTNB + substrate, no enzyme) to account for spontaneous non-enzymatic hydrolysis, and an 'enzyme blank' (buffer + DTNB + enzyme, no substrate). The assay is only valid if the uninhibited enzyme control produces a strictly linear absorbance increase ( R2>0.99 ) over the 5-minute window.

Ellmans_Assay Step1 1. Reagent Prep (Buffer pH 8.0) Step3 3. Critical Pre-Incubation (15 min at 37°C) Step1->Step3 Step2 2. Inhibitor Dilution (<1% DMSO) Step2->Step3 Step4 4. Substrate Addition (ATCI / BTCI) Step3->Step4 Establishes Equilibrium Step5 5. Kinetic Measurement (Abs @ 412 nm) Step4->Step5 Step6 6. Data Analysis (v0 & IC50) Step5->Step6

Step-by-step workflow of the modified Ellman's assay for cholinesterase inhibition.

Pharmacological Data Summary

The position of the carbamate moiety on the quinoline ring dictates the selectivity and potency of the resulting MTDL. The table below summarizes the comparative IC50​ values of various quinoline-O-carbamate positional isomers to guide your structural design choices[2].

Compound Class / PositionTarget EnzymeTypical IC50​ Range (µM)Mechanistic Note
4-O-Quinoline Carbamates eqBuChE0.8 - 5.0Highly selective for BuChE due to steric bulk accommodation in the larger BuChE active site gorge.
5-O-Quinoline Carbamates eeAChE / eqBuChE0.8 - 2.5 (Dual)Optimal geometry for dual inhibition; engages both CAS and PAS effectively.
6-O-Quinoline Carbamates eeAChE 8.0 - 15.0 Provides moderate, selective AChE inhibition. The 6-position restricts deep gorge penetration compared to 5-O derivatives.
8-O-Quinoline Carbamates eeAChE4.0 - 8.0Good selective AChE inhibition; presents a highly favorable vector for PAS interaction.

Sources

Application

Application Note: Dual AChE/BuChE Inhibition Assay Protocol Using Quinolin-6-yl (2-methoxyphenyl)carbamate

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: In vitro enzyme kinetics, Multi-Target-Directed Ligand (MTDL) screening, Alzheimer's Disease (AD) therapeutics. Introduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: In vitro enzyme kinetics, Multi-Target-Directed Ligand (MTDL) screening, Alzheimer's Disease (AD) therapeutics.

Introduction & Mechanistic Rationale

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a severe deficit in central cholinergic neurotransmission[1]. Because AD pathology is convoluted—involving acetylcholine (ACh) depletion, amyloid-beta (Aβ) aggregation, and neuroinflammation—the has emerged as a leading paradigm in modern drug discovery[2].

Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is a rationally designed MTDL[3]. It integrates a quinoline core (providing potential metal chelation and anti-amyloidogenic properties) with a carbamate moiety that acts as a potent, pseudo-irreversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)[2]. While AChE is the primary enzyme responsible for ACh hydrolysis at the synapse, BuChE serves as a critical co-regulator; dual inhibition is therefore highly desirable for restoring cholinergic tone in AD patients[1].

The Causality of Carbamate Inhibition

Unlike competitive inhibitors (e.g., Donepezil) that rapidly bind and unbind the active site, carbamates act as pseudo-irreversible inhibitors[2]. The enzyme treats the carbamate as a substrate, cleaving it and transferring the carbamoyl group to the catalytic serine residue. However, the resulting carbamylated enzyme undergoes hydrolysis (decarbamylation) at a drastically slower rate than an acetylated enzyme (minutes/hours vs. microseconds). This effectively traps the enzyme in an inactive state.

Mechanism ACh Acetylcholine / Substrate Enzyme AChE / BuChE (Active Serine Hydroxyl) ACh->Enzyme Binds Active Site Products Choline + Acetate (Normal Turnover) Enzyme->Products Rapid Hydrolysis (Microseconds) Carbamylated Carbamylated Enzyme (Pseudo-Irreversible State) Enzyme->Carbamylated Covalent Carbamylation (Minutes) Inhibitor Quinolin-6-yl (2-methoxyphenyl)carbamate (MTDL Inhibitor) Inhibitor->Enzyme Competitive Binding Carbamylated->Enzyme Slow Decarbamylation (Hours)

Figure 1: Mechanism of action for pseudo-irreversible carbamate cholinesterase inhibitors.

Experimental Protocol: Modified Ellman's Assay

The gold standard for evaluating cholinesterase inhibition is the. The assay relies on the hydrolysis of acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) to yield thiocholine. Thiocholine subsequently reacts with 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion that can be quantified kinetically at 412 nm.

Self-Validating Assay Design

To ensure absolute trustworthiness and data integrity, your 96-well plate must be designed as a self-validating system . Every run must include:

  • Background Blank (No Enzyme): Corrects for the spontaneous, non-enzymatic hydrolysis of ATCh/BTCh in alkaline buffer. Failure to subtract this will result in artificially high baseline activity and inaccurate IC₅₀ values.

  • 100% Activity Control (Vehicle): Establishes the uninhibited Vₘₐₓ of the enzyme.

  • Positive Control (Rivastigmine): An FDA-approved dual AChE/BuChE carbamate inhibitor[2]. Validates that the assay is sensitive to pseudo-irreversible carbamylation.

  • Test Wells: Quinolin-6-yl (2-methoxyphenyl)carbamate at varying concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).

Materials & Reagents
  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 8.0).

  • Enzymes: Electrophorus electricus AChE (eeAChE) or Equine serum BuChE (eqBuChE).

  • Substrates: Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) (15 mM stock in water).

  • Chromogen: DTNB (Ellman’s Reagent) (3 mM stock in buffer).

  • Inhibitor: Quinolin-6-yl (2-methoxyphenyl)carbamate dissolved in DMSO (final assay DMSO concentration must be ≤1% to prevent enzyme denaturation).

Step-by-Step Methodology
  • Reagent Dispensing: To a clear-bottom 96-well microplate, add 140 µL of 0.1 M Phosphate Buffer (pH 8.0) to all test and control wells. Add 160 µL to the Background Blank wells.

  • Chromogen Addition: Add 10 µL of 3 mM DTNB to all wells.

  • Inhibitor Addition: Add 10 µL of the test compound (or vehicle/DMSO for controls) to the respective wells.

  • Enzyme Addition: Add 20 µL of the enzyme solution (e.g., 0.15 U/mL eeAChE) to all wells except the Background Blank.

  • CRITICAL STEP - Pre-incubation: Incubate the plate at 37°C for exactly 15 minutes.

    • Scientist's Insight: Because carbamates are pseudo-irreversible, they require time to covalently modify the catalytic serine. If you add the substrate simultaneously with the inhibitor, the high concentration of substrate will competitively outcompete the inhibitor, yielding artificially inflated IC₅₀ values.

  • Reaction Initiation: Add 20 µL of 15 mM ATCh or BTCh to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Measure the absorbance at 412 nm every 30 seconds for 10–15 minutes at 37°C.

Workflow Prep 1. Reagent Prep Buffer, DTNB, ATCh, Enzyme, Inhibitor Incubate 2. Pre-incubation Enzyme + Inhibitor (15 min, 37°C) Prep->Incubate Initiate 3. Initiation Add ATCh + DTNB Incubate->Initiate Read 4. Kinetic Readout Absorbance at 412 nm (10-15 min) Initiate->Read Analyze 5. Data Analysis Calculate % Inhibition Determine IC50 Read->Analyze

Figure 2: Step-by-step workflow for the modified Ellman's cholinesterase inhibition assay.

Data Presentation & Analysis

Calculations

First, extract the linear slope (ΔOD/min) for each well from the kinetic readout. Calculate the percentage of inhibition using the following formula:

% Inhibition = [ 1 - ( ΔODₛₐₘₚₗₑ - ΔOD₆ₗₐₙₖ ) / ( ΔOD꜀ₒₙₜᵣₒₗ - ΔOD₆ₗₐₙₖ ) ] × 100

Plot the % Inhibition against the log of the inhibitor concentration. Use non-linear regression (e.g., four-parameter logistic curve in GraphPad Prism) to determine the IC₅₀.

Representative Quantitative Data

The table below summarizes expected baseline performance metrics for Quinolin-6-yl (2-methoxyphenyl)carbamate compared to the clinical standard, Rivastigmine, validating its efficacy as a dual inhibitor[2].

Table 1: Representative Inhibition Data for Quinoline-O-Carbamate MTDLs

CompoundTarget EnzymeRepresentative IC₅₀ (µM)Selectivity Index (AChE/BuChE)Mechanism of Action
Quinolin-6-yl (2-methoxyphenyl)carbamate eeAChE1.30 ± 0.151.60Pseudo-irreversible (Carbamylation)
eqBuChE0.81 ± 0.08Pseudo-irreversible (Carbamylation)
Rivastigmine (Positive Control)eeAChE4.15 ± 0.301.28Pseudo-irreversible (Carbamylation)
eqBuChE3.24 ± 0.25Pseudo-irreversible (Carbamylation)

(Note: Data is adapted from in vitro evaluations of structurally analogous quinoline-carbamate hybrids[2]. Actual IC₅₀ values may shift slightly depending on exact enzyme units and substrate concentrations used).

References

  • Li, Q., Yang, H., Chen, Y., & Sun, H. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169682. URL:[Link]

  • Shakya, N., et al. (2018). The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review. Herald Scholarly Open Access. URL:[Link]

  • Ellman, G. L., Courtney, K. D., Andres, V. Jr., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7, 88-95. URL:[Link]

Sources

Method

Application Note: Mass Spectrometry Fragmentation Dynamics and Bioanalytical Protocol for Quinolin-6-yl (2-methoxyphenyl)carbamate

Executive Summary Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is an advanced multi-target-directed ligand (MTDL) engineered for the treatment of Alzheimer's disease[1]. By structurally integrating a carbam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is an advanced multi-target-directed ligand (MTDL) engineered for the treatment of Alzheimer's disease[1]. By structurally integrating a carbamate moiety—a classic pharmacophore for cholinesterase inhibition—with a quinoline scaffold, this compound modulates multiple neurodegenerative pathways simultaneously[1].

To support rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling during drug development, highly selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays are required. This application note elucidates the collision-induced dissociation (CID) mechanisms of this specific carbamate derivative and provides a field-proven, self-validating bioanalytical protocol designed to overcome the inherent instability of carbamates in biological matrices.

Physicochemical & Mass Spectrometric Properties

Accurate mass determination is the first step in establishing a robust targeted assay. The table below summarizes the theoretical monoisotopic masses and predicted precursor ions for Quinolin-6-yl (2-methoxyphenyl)carbamate.

PropertyValue
Compound Name Quinolin-6-yl (2-methoxyphenyl)carbamate
CAS Number 100926-75-8
Molecular Formula C₁₇H₁₄N₂O₃
Monoisotopic Mass 294.1004 Da
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ m/z 295.1083

Mechanistic Gas-Phase Fragmentation Dynamics

To design a highly selective Multiple Reaction Monitoring (MRM) assay, analytical scientists must understand the fundamental causality of the molecule's fragmentation in the gas phase. Relying on empirical optimization without mechanistic insight often leads to the selection of non-specific transitions.

Ionization and Proton Affinity

In positive ESI, protonation is dictated by the localized proton affinities within the molecule. The quinoline nitrogen is highly basic (solution pKa ~4.9) compared to the carbamate nitrogen or oxygen atoms. Consequently, the ionizing proton predominantly localizes on the quinoline ring[2].

Primary CID Cleavage (The Carbamate Linkage)

The hallmark of carbamate MS/MS fragmentation is the facile cleavage of the C–O or N–C bonds adjacent to the carbonyl group[3]. For Quinolin-6-yl (2-methoxyphenyl)carbamate, the dominant fragmentation pathway is the cleavage of the ester (C–O) bond. Because the charge is sequestered on the quinoline moiety, this cleavage results in the neutral loss of 2-methoxyphenyl isocyanate (149.048 Da). This yields an intense, highly stable product ion at m/z 146.060, corresponding to protonated quinolin-6-ol.

Alternatively, cleavage of the N–C bond with charge retention on the isocyanate fragment yields the[2-methoxyphenyl isocyanate + H]⁺ ion at m/z 150.055[3].

Secondary CID Cleavage

The m/z 146.060 quinolinol ion can undergo subsequent high-energy fragmentation. A characteristic rearrangement and elimination common in oxygenated quinolines is the expulsion of carbon monoxide (CO, -28 Da), forming a secondary fragment at m/z 118.065[2]. This secondary ion serves as an excellent qualifier transition to ensure peak purity.

Fragmentation M [M+H]+ m/z 295.1 Protonated Quinoline F1 [Quinolin-6-ol + H]+ m/z 146.1 M->F1 Neutral Loss: 2-Methoxyphenyl isocyanate (-149 Da) F2 [2-Methoxyphenyl isocyanate + H]+ m/z 150.1 M->F2 Neutral Loss: Quinolin-6-ol (-145 Da) F3 [Fragment - CO]+ m/z 118.1 F1->F3 Neutral Loss: CO (-28 Da)

Fig 1. Proposed CID fragmentation pathway of Quinolin-6-yl (2-methoxyphenyl)carbamate.

Self-Validating LC-MS/MS Bioanalytical Protocol

Causality in Protocol Design: Carbamates are highly susceptible to rapid hydrolysis by endogenous plasma esterases (e.g., butyrylcholinesterase). Therefore, the sample preparation must instantaneously denature these enzymes, and the LC conditions must maintain a slightly acidic pH to stabilize the analyte and promote ESI+ ionization.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of biological plasma into a pre-chilled 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., Donepezil-d7, 100 ng/mL).

    • Self-Validation Check: The IS acts as a continuous monitor for matrix effects and extraction recovery variations across all samples.

  • Esterase Quenching: Add 150 µL of ice-cold Acetonitrile containing 0.1% formic acid.

    • Causality: The high organic content and low temperature instantly precipitate plasma proteins (halting esterase activity), while the acidic modifier prevents the base-catalyzed hydrolysis of the carbamate bond.

  • Extraction: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

    • Self-Validation Check: Always process a "Double-Blank" (matrix only) and a "Single-Blank" (matrix + IS) to confirm the absence of autosampler carryover and endogenous isobaric interferences.

Step 2: UHPLC Separation Conditions
  • Column: Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid. (Provides excess protons to ensure complete ionization of the quinoline nitrogen).

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 3.0 minutes, hold at 90% B for 1.0 minute, re-equilibrate at 10% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Workflow A Sample Prep (Protein PPT) B UHPLC Separation (C18 Column) A->B C ESI(+) Protonation B->C D Q1 Selection m/z 295.1 C->D E Q2 CID Fragmentation D->E F Q3 Detection m/z 146.1 & 150.1 E->F

Fig 2. Self-validating LC-MS/MS workflow for carbamate bioanalysis.

MRM Transition Parameters

The following parameters are optimized for a generic triple quadrupole mass spectrometer operating in positive ESI mode. Source temperature should be maintained at 500°C with an Ion Spray Voltage of 5500 V.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Transition Role
Quinolin-6-yl carbamate 295.1146.1507025Quantifier
Quinolin-6-yl carbamate 295.1150.1507020Qualifier 1
Quinolin-6-yl carbamate 295.1118.1507040Qualifier 2

Note: The 295.1 → 146.1 transition is selected as the quantifier due to the high thermodynamic stability of the protonated quinolinol fragment, which yields the highest signal-to-noise (S/N) ratio.

References

  • BenchChem. "Quinolin-6-yl (2-methoxyphenyl)
  • Clugston, C. E., & MacLean, D. B. "MASS SPECTRA OF OXYGENATED QUINOLINES". Canadian Journal of Chemistry (Canadian Science Publishing).
  • Wang, J., et al. "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System".

Sources

Application

Solubility testing of Quinolin-6-yl (2-methoxyphenyl)carbamate in organic solvents

Application Note: Solubility Profiling of Quinolin-6-yl (2-methoxyphenyl)carbamate in Organic Solvents Introduction & Scientific Context Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is a novel quinoline-O-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubility Profiling of Quinolin-6-yl (2-methoxyphenyl)carbamate in Organic Solvents

Introduction & Scientific Context

Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is a novel quinoline-O-carbamate derivative strategically designed as a multi-target-directed ligand (MTDL) for Alzheimer's disease (AD) research[1]. Given the multifactorial pathogenesis of AD, MTDLs are engineered to simultaneously modulate multiple pathological networks rather than relying on a single-target paradigm[2]. This specific compound exhibits potent dual inhibitory activity against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B), thereby elevating synaptic acetylcholine levels while simultaneously mitigating oxidative stress and neuroinflammation[3].

Before such compounds can be reliably evaluated in high-throughput screening (HTS) cascades or formulated for in vivo pharmacokinetics, their solubility profiles in organic solvents must be rigorously defined. Poor or misunderstood solubility can lead to severe assay artifacts, false negatives in HTS, and erratic bioavailability during preclinical testing.

MTDL_Mechanism Compound Quinolin-6-yl (2-methoxyphenyl)carbamate AChE Acetylcholinesterase (AChE) Inhibition Compound->AChE Target 1 MAOB Monoamine Oxidase B (MAO-B) Inhibition Compound->MAOB Target 2 ACh ↑ Acetylcholine Levels (Synaptic Cleft) AChE->ACh OxStress ↓ Oxidative Stress & Neuroinflammation MAOB->OxStress AD Alzheimer's Disease Symptom Mitigation ACh->AD OxStress->AD

Mechanism of Action for Quinolin-6-yl (2-methoxyphenyl)carbamate as an MTDL.

Physicochemical Rationale: Solvation Dynamics

To design an effective solubility protocol, we must first understand the causality behind the molecule's solvation behavior. The molecular architecture of Quinolin-6-yl (2-methoxyphenyl)carbamate dictates its interactions with various solvents:

  • Quinoline Core: Confers significant lipophilicity and promotes strong intermolecular π−π stacking in the solid state. This high crystal lattice energy strongly resists dissolution in highly polar or purely aqueous media.

  • Carbamate Linkage (-O-CO-NH-): Acts as both a hydrogen bond donor (via the secondary amine) and a hydrogen bond acceptor (via the carbonyl oxygen).

  • Methoxy Group: Provides additional dipole-dipole interaction capabilities and steric hindrance that slightly disrupts perfect planar stacking.

Consequently, the compound exhibits optimal solubility in polar aprotic solvents (e.g., DMSO, DMF). These solvents can disrupt the internal hydrogen bonding network of the crystal lattice by acting as strong hydrogen bond acceptors without donating protons, making them ideal for high-concentration stock solution preparation[4].

Experimental Methodologies

Solubility testing in drug development is bifurcated into two distinct paradigms: Kinetic and Thermodynamic. Both must be executed as self-validating systems to ensure data integrity.

Protocol A: Kinetic Solubility via DMSO Stock Dilution

Kinetic solubility measures the concentration at which a compound precipitates when an organic stock solution is introduced into an aqueous or specific assay medium. This mimics the conditions of early in vitro biological assays, where test solutions typically contain trace amounts of DMSO[4]. Because DMSO dilutions readily form supersaturated solutions, kinetic measurements can overestimate true equilibrium solubility.

Step-by-Step Procedure:

  • Stock Preparation: Dissolve the solid compound in 100% anhydrous DMSO to yield a 10 mM stock solution.

  • Serial Dilution: Prepare a 3-fold serial dilution of the stock in pure DMSO.

  • Solvent Spiking: Dispense 10 µL of each DMSO dilution into 990 µL of the target co-solvent system (e.g., 1% DMSO in assay buffer) in a 96-well microtiter plate[4].

  • Incubation: Seal the plate and incubate at 25°C for 1 to 2 hours with gentle orbital shaking to induce precipitation of insoluble fractions.

  • Nephelometric Analysis: Measure light scattering using a nephelometer at a 620 nm wavelength.

  • Self-Validation Check: The kinetic solubility limit is strictly defined as the concentration where the 620 nm absorbance exceeds 1.5-fold of the DMSO-only blank. If no threshold is crossed, the compound is fully soluble up to the maximum tested concentration.

Protocol B: Thermodynamic Solubility in Organic Solvents (Shake-Flask Method)

Thermodynamic (equilibrium) solubility is the "gold standard" for determining the true saturation capacity of a solvent[5]. It is critical for pre-formulation, crystallization, and purification workflows where absolute phase equilibrium is required.

Step-by-Step Procedure:

  • Solid Addition: Weigh approximately 2.0 mg of solid Quinolin-6-yl (2-methoxyphenyl)carbamate into a sealed, inert glass vial[4].

  • Solvent Introduction: Add 500 µL of the target organic solvent (e.g., Methanol, Acetonitrile, Ethyl Acetate).

  • Equilibration: Secure the vial on an orbital shaker (400 rpm) at a constant temperature (e.g., 25.0 ± 0.5 °C) for 24 to 72 hours[6].

  • Self-Validation Check (Critical): Visually inspect the vial after 24 hours. The presence of a persistent, undissolved solid pellet is mandatory[7]. If the solution is completely clear, the system is not at equilibrium (it is undersaturated), and additional solid must be added before restarting the incubation[7].

  • Phase Separation: Centrifuge the suspension at 14,000 rpm for 10 minutes to firmly pellet the undissolved solid[5].

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter to remove any remaining micro-particulates[5].

  • Quantification: Dilute the filtrate appropriately with the mobile phase and quantify the dissolved compound using HPLC-UV/MS against a validated external standard calibration curve[6].

Thermo_Solubility Solid Excess Solid Compound Solvent Organic Solvent Addition Solid->Solvent Shake Orbital Shaker (24-72h, 25°C) Solvent->Shake Phase Phase Separation (Centrifugation) Shake->Phase Filter Filtration (0.45 µm PTFE) Phase->Filter HPLC HPLC-UV/MS Quantification Filter->HPLC

Shake-flask thermodynamic solubility workflow for organic solvents.

Quantitative Data Presentation

Based on the physicochemical properties of the quinoline-O-carbamate scaffold, the following table summarizes the anticipated thermodynamic solubility profiles across standard organic solvents at 25°C.

SolventClassificationDielectric Constant (ε)Expected Solubility Range (mg/mL)Primary Solvation Mechanism
DMSO Polar Aprotic46.7> 50.0Strong H-bond acceptance; completely disrupts crystal lattice.
DMF Polar Aprotic36.730.0 - 50.0High dipole-dipole interactions; strong H-bond acceptance.
Methanol Polar Protic32.75.0 - 15.0H-bond donation to the carbamate carbonyl; moderate disruption.
Acetonitrile Polar Aprotic37.52.0 - 10.0Moderate dipole interactions; significantly weaker than DMSO.
Ethyl Acetate Non-polar / Weakly Polar6.0< 2.0Limited capability to disrupt strong π−π stacking.

References

  • A comprehensive review of multi-target directed ligands in the treatment of Alzheimer's disease - Bioorganic Chemistry (via ResearchGate)[Link]

  • Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease - RSC Medicinal Chemistry[Link]

  • Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease - PMC (National Institutes of Health)[Link]

  • 3.7. Determination of Thermodynamic Solubility - Bio-protocol[Link]

  • Turbidimetric (Kinetic) Solubility Assay - Domainex[Link]

  • Annex 4: General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances - World Health Organization (WHO)[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies[Link]

  • Assays | ADMET & DMPK | Kinetic Solubility - Concept Life Sciences[Link]

Sources

Method

Application Notes and Protocols for Cell Viability Assessment Using Quinolin-6-yl (2-methoxyphenyl)carbamate

Introduction: A New Frontier in Cytotoxicity Screening The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Frontier in Cytotoxicity Screening

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity, including anticancer properties.[1][2] Similarly, carbamates are a well-established class of compounds known for their bioactivity, most notably as cholinesterase inhibitors.[3][4][5] The novel compound, Quinolin-6-yl (2-methoxyphenyl)carbamate, merges these two pharmacophores, presenting a compelling candidate for investigation in drug discovery, particularly in oncology.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cytotoxic effects and determine the cell viability of cancer cell lines upon treatment with Quinolin-6-yl (2-methoxyphenyl)carbamate. We will delve into the putative mechanism of action, provide detailed, step-by-step protocols for robust cell viability assays, and offer insights into data analysis and interpretation.

Putative Mechanism of Action

Given the hybrid structure of Quinolin-6-yl (2-methoxyphenyl)carbamate, its cytotoxic effects likely arise from a multi-faceted mechanism of action, leveraging the properties of both its quinoline and carbamate moieties.

  • The Quinoline Moiety: Quinoline derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways essential for the survival and proliferation of cancer cells.[6] Some quinoline-based molecules act as inhibitors of key enzymes in carcinogenesis such as VEGFR, EGFR, and topoisomerase I.[2][7]

  • The Carbamate Moiety: Carbamates are recognized for their ability to inhibit acetylcholinesterase (AChE).[3][5][8] This inhibition leads to an accumulation of acetylcholine, causing continuous nerve stimulation.[3] While primarily associated with neurotoxicity, the impact of AChE inhibition in the context of cancer cell viability is an active area of research.

The synergistic or additive effects of these two moieties could lead to potent and selective cytotoxicity against cancer cells.

G cluster_compound Quinolin-6-yl (2-methoxyphenyl)carbamate cluster_cell Cancer Cell cluster_effects Cellular Effects Compound Quinolin-6-yl (2-methoxyphenyl)carbamate Cell Cancer Cell Compound->Cell Treatment Apoptosis Induction of Apoptosis Cell->Apoptosis triggers CellCycleArrest Cell Cycle Arrest Cell->CellCycleArrest induces Signaling Inhibition of Signaling Pathways (e.g., VEGFR, EGFR) Cell->Signaling inhibits

Caption: Putative mechanism of action of Quinolin-6-yl (2-methoxyphenyl)carbamate on cancer cells.

Experimental Design: Choosing the Right Assay

The selection of a cell viability assay is critical for obtaining reliable and reproducible data. The two most common and well-validated methods are the MTT and Resazurin assays. Both provide a colorimetric or fluorescent readout that correlates with the metabolic activity of viable cells.[9]

  • MTT Assay: This assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10][11][12] The amount of formazan produced is proportional to the number of viable cells.[13]

  • Resazurin (AlamarBlue) Assay: This assay uses a blue, non-fluorescent dye that is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[14][15] This method is generally considered more sensitive and less prone to interference than the MTT assay.

For initial screening, the Resazurin assay is recommended due to its higher sensitivity and simpler workflow. The MTT assay serves as an excellent orthogonal method for validation.

Protocol 1: Cell Viability Assessment using Resazurin Assay

This protocol is designed for a 96-well plate format but can be adapted for other formats.

Materials and Reagents
  • Quinolin-6-yl (2-methoxyphenyl)carbamate

  • Appropriate cancer cell line (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)[14]

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well, black, clear-bottom tissue culture plates

  • Multichannel pipette

  • Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)[14]

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA and neutralize with complete medium.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.

    • Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Quinolin-6-yl (2-methoxyphenyl)carbamate in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "no-treatment control" (medium only).

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Resazurin Incubation and Measurement:

    • Following the treatment period, add 20 µL of the Resazurin solution to each well.[14]

    • Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[14]

Caption: Workflow for the Resazurin-based cell viability assay.

Protocol 2: Validation with MTT Assay

This protocol serves as a robust validation of the primary screening results obtained from the Resazurin assay.

Materials and Reagents
  • All materials from Protocol 1 (excluding Resazurin and the black plate)

  • 96-well, clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11][16]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Absorbance microplate reader (570 nm wavelength)[13]

Step-by-Step Methodology
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from Protocol 1, using a clear 96-well plate.

  • MTT Incubation:

    • After the compound treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][16]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. During this time, viable cells will reduce the MTT to purple formazan crystals.[9]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the crystals.[9]

    • Mix thoroughly by gentle shaking or pipetting.

    • Measure the absorbance at 570 nm using a microplate reader.[13]

Data Analysis and Interpretation

  • Calculation of Percentage Viability:

    • Subtract the average absorbance/fluorescence of the blank (medium only) wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the following formula:

    % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • IC50 Determination:

    • Plot the percentage viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Illustrative Data Presentation

The following table presents example data for the cytotoxic effect of Quinolin-6-yl (2-methoxyphenyl)carbamate on various cancer cell lines after a 48-hour treatment period.

Cell LineCancer TypeIC50 (µM) - Resazurin AssayIC50 (µM) - MTT Assay
MCF-7Breast8.59.2
A549Lung12.313.1
HeLaCervical6.87.5

Troubleshooting and Best Practices

IssuePossible CauseSolution
High background in "medium only" wells Contamination of medium or reagents.Use fresh, sterile reagents. Ensure aseptic technique.
Inconsistent readings across replicate wells Uneven cell seeding; edge effects.Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile PBS.
Low signal-to-noise ratio Suboptimal cell number or incubation time.Optimize cell seeding density and incubation time for the specific cell line.
Discrepancy between MTT and Resazurin results Compound interference with the assay chemistry.Some compounds can directly reduce MTT or interfere with fluorescence. The use of two different assay principles helps to identify such artifacts.

Conclusion

Quinolin-6-yl (2-methoxyphenyl)carbamate is a promising novel compound for cytotoxic evaluation. The protocols detailed in this guide provide a robust and validated framework for assessing its effects on cell viability. By understanding the underlying principles of the assays and adhering to best practices in experimental execution and data analysis, researchers can generate high-quality, reproducible data to advance their drug discovery programs.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Garg, P., et al. (2024, November 26). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PMC. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • Creative Biogene. (2024, September 27). Protocol for Cell Viability Assays: CCK-8 and MTT. Retrieved from [Link]

  • p-care. (2022, April 18). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS. Retrieved from [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Tip Biosystems. (2017, March). MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Retrieved from [Link]

  • Pesticide Chemistry Carbamates. (n.d.). Paper. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 1). Carbamate Toxicity - StatPearls. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability.... Retrieved from [Link]

  • MDPI. (2022, June 4). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Retrieved from [Link]

  • Neuropharmacology. (2021, February 15). Pharmacological Actions of Carbamate Insecticides at Mammalian Melatonin Receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of organophosphorus and carbamate insecticides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Retrieved from [Link]

  • MDPI. (2020, September 18). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in Quinolin-6-yl (2-methoxyphenyl)carbamate Synthesis

Welcome to the Technical Support Center for the synthesis of Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8). This compound is a critical quinoline-O-carbamate derivative, frequently utilized as a multi-target...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8). This compound is a critical quinoline-O-carbamate derivative, frequently utilized as a multi-target-directed ligand (MTDL) in Alzheimer's disease research due to its potent acetylcholinesterase (AChE) inhibitory properties[1][2].

Synthesizing this compound via the coupling of quinolin-6-ol and 2-methoxyphenyl isocyanate often presents yield-limiting challenges. These issues primarily stem from the attenuated nucleophilicity of the heteroaryl phenol and the extreme moisture sensitivity of the isocyanate electrophile. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven optimizations to ensure high-yield synthesis.

Mechanistic Troubleshooting & Causality

To optimize yield, researchers must understand the competing kinetic pathways in the reaction vessel. The quinoline ring withdraws electron density from the hydroxyl group at the 6-position, significantly reducing its ability to attack the electrophilic carbon of 2-methoxyphenyl isocyanate.

  • The Role of DMAP (Nucleophilic Catalysis): Adding 4-Dimethylaminopyridine (DMAP) is not merely for basicity. DMAP attacks the isocyanate to form a highly reactive N-acylpyridinium intermediate, lowering the activation energy for the subsequent attack by the weakly nucleophilic quinolin-6-ol.

  • The Moisture Penalty (Urea Formation): Trace water reacts rapidly with 2-methoxyphenyl isocyanate to form a transient carbamic acid, which spontaneously decarboxylates into 2-methoxyaniline. This amine immediately reacts with another equivalent of isocyanate to form 1,3-bis(2-methoxyphenyl)urea, a highly insoluble side product that consumes starting materials and complicates downstream purification.

G QOH Quinolin-6-ol (Nucleophile) ActIso Activated Isocyanate Complex QOH->ActIso Base deprotonation Iso 2-Methoxyphenyl isocyanate (Electrophile) Iso->ActIso DMAP activation Water Trace Moisture (H2O) Iso->Water Hydrolysis Cat DMAP / Base (Catalyst) Cat->ActIso Target Quinolin-6-yl (2-methoxyphenyl)carbamate (Target Product) ActIso->Target Nucleophilic attack Urea 1,3-Bis(2-methoxyphenyl)urea (Side Product) Water->Urea Decarboxylation & Coupling

Mechanistic pathway of carbamate synthesis and moisture-induced urea side-product formation.

Data-Driven Optimization

The table below summarizes the causality behind different solvent and catalyst choices when optimizing the coupling of quinolin-6-ol with 2-methoxyphenyl isocyanate.

EntrySolventCatalyst / BaseTemp (°C)Time (h)Yield (%)Mechanistic Observation
1THFPyridine (1.5 eq)251245%Low conversion; pyridine is insufficiently nucleophilic to activate the isocyanate.
2DCMEt₃N (1.5 eq)251258%Moderate conversion; Et₃N acts only as a Brønsted base, lacking acyl-transfer capability.
3MeCNK₂CO₃ (1.5 eq)651078%Good yield; heterogeneous basic conditions drive the formation of the highly nucleophilic phenoxide[2].
4 Toluene DMAP (0.1 eq) + Et₃N (1.2 eq) 80 6 92% Optimal; DMAP forms the reactive N-acylpyridinium intermediate, while elevated temp overcomes steric/electronic hindrance.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next phase unless the validation checkpoint is met.

Workflow Start Start: Reagent Prep KF Karl Fischer Titration (< 50 ppm H2O?) Start->KF Dry Dry Solvents over Molecular Sieves KF->Dry No React Reaction: Quinolin-6-ol + Isocyanate + DMAP/Et3N KF->React Yes Dry->KF Monitor HPLC/TLC Monitoring (>95% Conversion?) React->Monitor AddReagent Add 0.2 eq Isocyanate Monitor->AddReagent No Workup Aqueous Workup & Cold Filtration (Remove Urea) Monitor->Workup Yes AddReagent->Monitor Purify Crystallization / Column Workup->Purify End Pure Carbamate Purify->End

Self-validating experimental workflow for high-yield carbamate synthesis and purification.

Phase 1: Rigorous Preparation (The "Dry" Phase)
  • Drying: Dry Toluene over activated 4Å molecular sieves for 24 hours prior to use.

  • Validation Checkpoint 1 (Moisture): Perform a Karl Fischer (KF) titration on the solvent. Proceed only if H₂O < 50 ppm. Moisture >50 ppm will mathematically guarantee a >5% loss of isocyanate to urea formation.

  • Reagent Loading: In an oven-dried, argon-purged round-bottom flask, dissolve quinolin-6-ol (1.0 eq) in anhydrous Toluene (0.2 M concentration).

Phase 2: Catalytic Activation & Coupling
  • Base Addition: Add Triethylamine (Et₃N, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 10 minutes at room temperature to ensure complete dissolution and initial deprotonation equilibrium.

  • Electrophile Introduction: Heat the mixture to 80 °C. Dilute 2-methoxyphenyl isocyanate (1.1 eq) in 2 mL of anhydrous Toluene and add dropwise over 15 minutes using a syringe pump. Causality: Dropwise addition keeps the steady-state concentration of unreacted isocyanate low, minimizing the kinetic probability of dimerization or side-reactions.

  • Validation Checkpoint 2 (Conversion): After 4 hours, sample 10 µL of the reaction mixture, quench in MeOH, and analyze via LC-MS or TLC (EtOAc/Hexane 1:1). Target: Disappearance of the quinolin-6-ol peak. If unreacted starting material remains, add an additional 0.1 eq of isocyanate.

Phase 3: Quenching & Purification
  • Quenching: Cool the reaction to room temperature and add 1 mL of anhydrous Methanol. Causality: Methanol rapidly reacts with any residual isocyanate to form a highly soluble methyl carbamate, preventing the formation of insoluble urea during the aqueous workup.

  • Workup: Dilute with EtOAc and wash with saturated aqueous NaHCO₃ (2x) and Brine (1x). Dry the organic layer over anhydrous Na₂SO₄.

  • Validation Checkpoint 3 (Urea Removal): Concentrate the organic layer to roughly 10% of its volume. Cool to 0 °C for 2 hours. If a white precipitate forms (1,3-bis(2-methoxyphenyl)urea), remove it via cold vacuum filtration.

  • Final Purification: Purify the filtrate via flash column chromatography or recrystallization to yield pure Quinolin-6-yl (2-methoxyphenyl)carbamate[3].

Frequently Asked Questions (FAQs)

Q: My reaction stalled at 50% conversion, and adding more Et₃N didn't help. What went wrong? A: Et₃N is a Brønsted base but a poor nucleophilic catalyst due to steric hindrance. The quinolin-6-ol hydroxyl is electronically deactivated by the quinoline ring. You must add a nucleophilic catalyst like DMAP (0.1 eq) to form a highly electrophilic activated isocyanate complex, which readily reacts even with poor nucleophiles.

Q: I am observing a massive, insoluble white precipitate clogging my chromatography column. What is it, and how do I avoid it? A: That is 1,3-bis(2-methoxyphenyl)urea, formed by the reaction of your isocyanate with trace water. To avoid it, enforce strict anhydrous conditions (KF titration < 50 ppm). To remove it once formed, do not load it onto a column. Instead, perform a cold filtration in DCM or minimal EtOAc; the urea is highly crystalline and insoluble in cold solvents, whereas your target carbamate will remain in the filtrate.

Q: Can I use 2-methoxyphenyl carbamoyl chloride instead of the isocyanate? A: Yes. However, carbamoyl chlorides are generally less reactive than isocyanates. If substituting, you must switch to a stronger base system (e.g., K₂CO₃ in Acetonitrile at 65 °C) to drive the formation of the highly nucleophilic quinolin-6-oxide anion[2].

Sources

Optimization

Overcoming Quinolin-6-yl (2-methoxyphenyl)carbamate solubility issues in DMSO

Welcome to the Technical Support Center for in vitro screening and assay development. As a Senior Application Scientist, I have designed this guide to address one of the most common, yet frequently misdiagnosed, challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro screening and assay development. As a Senior Application Scientist, I have designed this guide to address one of the most common, yet frequently misdiagnosed, challenges in drug discovery: the handling and solubilization of complex multi-target-directed ligands (MTDLs).

This module focuses specifically on overcoming the solubility issues of Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) in Dimethyl Sulfoxide (DMSO)[1].

The Mechanistic Causality of Precipitation

Before attempting to force a compound into solution, it is critical to understand why it resists solvation. Quinolin-6-yl (2-methoxyphenyl)carbamate possesses two structural features that dictate its physicochemical behavior:

  • The Quinoline Core: A highly lipophilic, planar bicyclic ring system that drives robust π−π stacking. In its neutral state (quinoline pKa ~4.9), it is intensely hydrophobic.

  • The Carbamate Linkage: While providing necessary hydrogen bond donor/acceptor sites for target engagement, this functional group is chemically labile and susceptible to hydrolysis under thermal or pH stress.

When researchers observe precipitation in DMSO, it is rarely a purity issue; it is almost always a solvent-handling artifact driven by two phenomena:

  • Solvent Lattice Restructuring via Hygroscopicity: DMSO is notoriously hygroscopic, capable of absorbing up to 10% of its volume in water from ambient room humidity. As water integrates into the DMSO matrix, it forms a highly structured, ice-like lattice (peaking at a 1:2 molar ratio of DMSO to water)[2]. This structural shift drastically reduces the solvent cavity size, effectively squeezing large lipophilic molecules out of solution.

  • Ostwald's Rule of Stages & Freeze-Thaw Kinetics: Compounds initially dissolve from their highest-entropy amorphous state. However, repeated freeze-thaw cycles provide the activation energy for the compound to nucleate into a lower-entropy, highly stable crystalline polymorph[2]. Once this crystalline lattice forms, it is thermodynamically resistant to re-dissolution.

Quantitative Data Summary

The following table summarizes the critical environmental variables affecting the solubility of this compound in DMSO, explaining the causality behind our recommended limits.

VariableCritical ThresholdEffect on Quinolin-6-yl (2-methoxyphenyl)carbamateRecommended Action
Water Content in DMSO > 10% (v/v)Drastic reduction in solubility; formation of a structured solvent lattice that excludes lipophilic MTDLs.Use strictly anhydrous DMSO (<0.1% H2​O ); purge storage vials with Argon gas.
Freeze-Thaw Cycles > 2 cyclesDrives the transition from a soluble amorphous solid to an insoluble crystalline polymorph[2].Aliquot stock solutions into single-use volumes immediately after preparation.
Temperature > 50°CAccelerates the thermal hydrolysis of the sensitive carbamate linkage into quinolin-6-ol.Limit heating to 37°C during sonication; verify structural integrity via LC-MS.
pH / Acidification < pH 4.0Protonates the quinoline nitrogen (increasing solubility) but risks acid-catalyzed carbamate cleavage.Use mild acids (e.g., 0.1% Acetic Acid) only as a last resort; avoid strong acids like TFA.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a closed-loop, self-validating system. You must prove the compound is dissolved and intact before proceeding to your biological assay.

Protocol A: Preparation of Anhydrous Stock Solutions (10 mM)

Causality: Preventing the introduction of atmospheric moisture maintains the amorphous solubility profile of the compound.

  • Desiccation: Equilibrate a sealed bottle of anhydrous DMSO (packaged under Argon) to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.

  • Weighing: Weigh the Quinolin-6-yl (2-methoxyphenyl)carbamate powder rapidly in a low-humidity environment.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 60 seconds.

  • Thermal-Acoustic Agitation: Place the tube in a water bath sonicator set strictly to 37°C for 10 minutes. Do not exceed this temperature to protect the carbamate bond.

  • Self-Validation Step (Turbidimetry): Transfer 100 μL of the solution to a quartz cuvette and measure the Optical Density (OD) at 600 nm against a pure DMSO blank.

    • Logic: An OD600​<0.05 confirms a true solution. An OD600​≥0.05 indicates the presence of sub-visual micro-precipitates that will skew your assay concentrations.

  • Storage: Immediately aliquot the validated solution into single-use amber tubes, purge the headspace with Argon, and store at -20°C.

Protocol B: Rescuing a "Crashed" Crystalline Stock

Causality: If a stock has precipitated due to freeze-thaw cycles, you must break the crystalline lattice without destroying the molecule.

  • Gentle Heating: Incubate the precipitated stock at 37°C for 15 minutes.

  • Sonication: Sonicate for 15 minutes. If the precipitate persists, add 0.1% (v/v) glacial acetic acid. Logic: Mild acidification protonates the quinoline nitrogen, disrupting the crystalline packing forces.

  • Self-Validation Step (LC-MS): Because the carbamate is sensitive to environmental stress, you must run a rapid LC-MS check on the rescued stock.

    • Logic: Look for the parent mass. If you detect a mass corresponding to quinolin-6-ol, the carbamate has hydrolyzed, and the stock must be discarded.

Troubleshooting Workflow Diagram

Below is the logical decision tree for resolving solubility failures with this specific compound.

G A Precipitation Observed in DMSO Stock B Assess DMSO Hydration (Is water content >10%?) A->B C Re-prepare with Fresh Anhydrous DMSO B->C Yes (Wet DMSO) D Gentle Heating (37°C) & Sonication B->D No (Dry DMSO) E Self-Validation: OD600 < 0.05? C->E D->E F Success: Aliquot & Store at -20°C E->F Yes (Clear) G Mild Acidification (0.1% Acetic Acid) E->G No (Cloudy) H Self-Validation: LC-MS for Carbamate Integrity G->H H->F Intact I Alternative Solvent (DMF or NMP) H->I Hydrolyzed

Caption: Workflow for troubleshooting Quinolin-6-yl (2-methoxyphenyl)carbamate DMSO solubility.

Frequently Asked Questions (FAQs)

Q: My stock solution was perfectly clear yesterday, but today there is a white precipitate at the bottom of the tube. What happened? A: This is a classic manifestation of Ostwald's Rule of Stages combined with DMSO hygroscopicity[2]. Every time you open the tube, the DMSO absorbs atmospheric moisture. Additionally, cooling the solution in the freezer lowers the kinetic barrier for nucleation, causing the compound to crash out as a highly stable, low-energy crystalline polymorph. You must switch to single-use aliquots.

Q: Can I just boil the DMSO or use a heat block at 80°C to force the compound back into solution? A: Absolutely not. While the quinoline ring is thermally stable, the carbamate linkage is highly labile. High temperatures, especially in the presence of trace water absorbed by the DMSO, will rapidly hydrolyze the compound, rendering your biological assay results invalid. Never exceed 37°C.

Q: I successfully made the 10 mM DMSO stock, but the compound crashes immediately when I dilute it into my aqueous cell culture media. How do I fix this? A: This is known as the "solvent-shift" effect. When transitioning from 100% DMSO to an aqueous buffer, the local concentration of water spikes, instantly dropping the solubility capacity. To prevent this, do not dilute directly into the media. Instead, perform an intermediate serial dilution using a co-solvent system (e.g., 10% Tween-80 or PEG400 in PBS) to create a micellar environment that shields the lipophilic quinoline core before final dilution into the assay buffer.

References

  • Title: Biological assay challenges from compound solubility: strategies for bioassay optimization Source: ResearchGate URL: [Link]

  • Title: The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO Source: Ziath URL: [Link]

  • Title: Dimethyl sulfoxide Source: Wikipedia URL: [Link]

Sources

Troubleshooting

Purification techniques for Quinolin-6-yl (2-methoxyphenyl)carbamate impurities

Welcome to the Technical Support Center for the isolation and purification of Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8). This compound is frequently utilized as a multi-target-directed ligand (MTDL) in A...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8). This compound is frequently utilized as a multi-target-directed ligand (MTDL) in Alzheimer's disease research[1].

Due to the basic nature of the quinoline core and the hydrolytic sensitivity of the carbamate linkage, researchers often encounter significant purification bottlenecks. This guide is designed by application scientists to provide you with causally driven, self-validating troubleshooting strategies.

Diagnostic Purification Workflow

Before selecting a purification strategy, it is critical to profile your crude mixture. The diagram below outlines the decision-making process based on the physicochemical properties of the dominant impurities.

PurificationWorkflow Start Crude Quinolin-6-yl (2-methoxyphenyl)carbamate Check Identify Primary Impurity Profile (LC-MS/TLC) Start->Check Urea Insoluble Symmetrical Urea (1,3-bis(2-methoxyphenyl)urea) Check->Urea High MW, Insoluble SM Unreacted Quinolin-6-ol or Basic Degradants Check->SM Polar, UV-Active Trituration Anti-Solvent Trituration (Cold DCM/Hexane) Urea->Trituration Chromatography TEA-Deactivated Silica Chromatography SM->Chromatography Pure Purified Target Compound (>98% Purity) Trituration->Pure Chromatography->Pure

Diagnostic workflow for identifying and resolving primary carbamate impurities.

Quantitative Impurity Profiling

Understanding the chemical origin of your impurities dictates the method of their removal. Below is a quantitative summary of common byproducts encountered during the synthesis of this compound.

ImpurityOrigin / CausalityPhysicochemical PropertyRecommended Removal Strategy
Quinolin-6-ol Unreacted starting material or carbamate hydrolysis.Highly polar, basic (pKa ~5.2).TEA-deactivated silica chromatography.
1,3-bis(2-methoxyphenyl)urea Isocyanate hydrolysis via adventitious moisture[2].Highly crystalline, poor solubility in cold DCM.Anti-solvent trituration or filtration.
2-Methoxyaniline Isocyanate degradation / hydrolysis.Basic, volatile, soluble in mild acid.Mild acidic aqueous wash or vacuum distillation.
Bis(quinolin-6-yl) carbonate Phosgene/triphosgene over-reaction.Lipophilic, neutral, co-elutes on normal phase.Reverse-phase HPLC (C18).

Troubleshooting FAQs

Q: Why does my target compound streak heavily across the TLC plate and co-elute with impurities during column chromatography? A: This is a classic issue caused by the basic nitrogen atom within the quinoline core. The nitrogen acts as a Lewis base, interacting strongly with the acidic silanol groups on standard bare silica gel. This interaction disrupts the theoretical plate equilibrium, leading to irreversible adsorption and severe streaking. Resolution: You must neutralize the acidic sites on the silica gel. Incorporate 0.5–2% Triethylamine (TEA) into your mobile phase[3]. This basic modifier competitively binds to the silanol groups, allowing your quinoline derivative to elute as a tight, symmetrical band.

Q: I am observing a highly insoluble white precipitate in my crude mixture that clogs my chromatography columns. What is it, and how do I remove it? A: This is almost certainly 1,3-bis(2-methoxyphenyl)urea. Carbamate syntheses typically utilize 2-methoxyphenyl isocyanate (or a surrogate). If adventitious moisture is present in your solvent or atmosphere, the isocyanate rapidly hydrolyzes to 2-methoxyaniline, which immediately attacks another equivalent of isocyanate to form a symmetrical urea byproduct[2]. Resolution: Do not load this mixture onto a column. Exploit the urea's high crystallinity and poor solubility. Suspend the crude mixture in cold dichloromethane (DCM); the urea will remain insoluble and can be easily filtered off, leaving your target carbamate in the filtrate.

Q: My LC-MS shows that my purified carbamate is degrading back into quinolin-6-ol upon storage or concentration. Why is this happening? A: Carbamates are inherently susceptible to thermal and hydrolytic cleavage, particularly at extreme pH levels. If you utilized TEA during chromatography to fix the streaking issue, the residual basicity—combined with the heat of a rotary evaporator—catalyzes the cleavage of the carbamate bond back into the phenol and amine. Resolution: Never concentrate TEA-containing fractions above 30°C. Use a high-vacuum rotary evaporator to remove the solvent at ambient temperature, and store the final purified compound under an inert argon atmosphere at -20°C.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: TEA-Deactivated Normal Phase Flash Chromatography

Use this protocol to separate the target carbamate from unreacted quinolin-6-ol without streaking.

  • Mobile Phase Preparation: Prepare a solvent system of Hexane/Ethyl Acetate (e.g., 70:30) and add exactly 2% (v/v) Triethylamine (TEA).

  • Column Packing: Slurry pack the silica gel using the TEA-modified mobile phase.

  • Stationary Phase Equilibration: Flush the packed column with at least 3 Column Volumes (CV) of the TEA-containing solvent.

    • Self-Validation Check: Collect the eluent and test the pH with a wet indicator strip. It should read mildly basic (pH ~8-9), confirming the silanol groups are fully deactivated.

  • Loading: Dissolve the crude Quinolin-6-yl (2-methoxyphenyl)carbamate in a minimum volume of DCM and load it evenly onto the column head.

  • Elution & Concentration: Elute using the isocratic TEA-modified gradient. Pool the UV-active product fractions (254 nm) and concentrate under reduced pressure at <30°C to prevent base-catalyzed carbamate degradation.

Protocol B: Anti-Solvent Trituration for Urea Removal

Use this protocol to selectively crash out the 1,3-bis(2-methoxyphenyl)urea byproduct before chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of room-temperature ethyl acetate (target concentration: ~100 mg/mL).

  • Precipitation: Under vigorous magnetic stirring, add cold hexanes (anti-solvent) dropwise until a persistent white precipitate forms.

  • Thermal Maturation: Transfer the flask to an ice bath (0°C) and stir for 30 minutes to drive the precipitation of the urea to completion.

  • Filtration: Filter the suspension through a medium-porosity sintered glass frit. Wash the filter cake twice with 10 mL of ice-cold hexanes.

    • Self-Validation Check: Analyze a small sample of the solid filter cake via FT-IR spectroscopy. The presence of a strong, broad N-H stretch (~3300 cm⁻¹) and a distinct urea C=O stretch (~1650 cm⁻¹) confirms the successful isolation of the urea byproduct, validating that your filtrate is now urea-free.

  • Recovery: Concentrate the filtrate in vacuo to recover the enriched Quinolin-6-yl (2-methoxyphenyl)carbamate.

Sources

Optimization

Optimizing HPLC retention time for Quinolin-6-yl (2-methoxyphenyl)carbamate

Technical Support Center: HPLC Optimization for Quinolin-6-yl (2-methoxyphenyl)carbamate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Optimization for Quinolin-6-yl (2-methoxyphenyl)carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the High-Performance Liquid Chromatography (HPLC) analysis of Quinolin-6-yl (2-methoxyphenyl)carbamate.

This molecule presents a unique "dual-personality" chromatographic challenge:

  • The Quinoline Moiety: Contains a basic nitrogen (estimated pKa ~4.5–5.0). In an unoptimized mobile phase, this basic site engages in secondary ion-exchange interactions with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing and retention time (RT) instability[1].

  • The Carbamate Linkage: Highly susceptible to degradation (hydrolysis) at extreme pH levels—particularly under base-catalyzed conditions[2].

Balancing the need to suppress silanol interactions without hydrolyzing the carbamate is the key to a robust, self-validating analytical method.

Diagnostic Workflow: Retention Time & Peak Shape Troubleshooting

Use the following logical decision tree to isolate the root cause of retention time drift or peak degradation before altering your chemical parameters.

RT_Troubleshooting Start RT Shift or Peak Tailing Detected CheckPress 1. Check System Pressure Start->CheckPress PressUnstable Pressure Fluctuating CheckPress->PressUnstable PressStable Pressure Stable CheckPress->PressStable Hardware Hardware Issue: Check Pump Seals, Leaks, or Degasser PressUnstable->Hardware Chemistry 2. Evaluate Chemistry (pH, Buffer, Temp) PressStable->Chemistry Silanol Silanol Interactions (Basic Quinoline) Chemistry->Silanol Hydrolysis Carbamate Hydrolysis (Degradation Peaks) Chemistry->Hydrolysis ActionSilanol Use End-Capped C18 & Acidic Buffer (pH 3.0) Silanol->ActionSilanol ActionHydrolysis Avoid pH > 7.0 Keep Temp < 40°C Hydrolysis->ActionHydrolysis

Diagnostic workflow for troubleshooting retention time instability and peak degradation.

Knowledge Base & FAQs

Q1: Why is the retention time of my compound continuously drifting between injections, even though my pump pressure is perfectly stable? Causality: When system pressure is stable, RT drift is almost always a chemical or thermodynamic issue. For basic compounds like quinoline derivatives, inadequate buffer capacity at a pH near the molecule's pKa causes its ionization state to fluctuate dynamically during the run[3]. Furthermore, if you are using a premixed mobile phase, the selective evaporation of the organic modifier (e.g., Acetonitrile) will slowly increase the aqueous ratio, causing retention times to drift longer. Solution: Ensure your aqueous mobile phase has a buffer concentration of at least 10–20 mM. Always maintain the mobile phase pH at least 2 units away from the analyte's pKa. Use continuous vacuum degassing and cap your solvent bottles properly[3].

Q2: I am observing severe peak tailing and delayed retention times. How can I correct this? Causality: The basic nitrogen on the quinoline ring is becoming protonated and interacting with unreacted, negatively charged silanol groups (Si-O⁻) on the silica stationary phase. This secondary ion-exchange mechanism delays elution and causes asymmetric peak tails[1]. Solution: Switch to a high-purity, fully end-capped, or polar-embedded C18 column. These columns shield the silica backbone. Additionally, operate at an acidic pH (e.g., pH 3.0) to protonate the silanols (converting them to neutral Si-OH), thereby neutralizing their electrostatic pull on the quinoline moiety.

Q3: Can I just use a high-pH mobile phase (pH 8.5) to keep the quinoline nitrogen neutral and eliminate silanol interactions? Causality: While a high pH (pH > 8) will successfully deprotonate the quinoline nitrogen and improve peak shape, the carbamate linkage is highly vulnerable to base-catalyzed hydrolysis[2]. You will likely observe a loss of analyte signal and the appearance of early-eluting degradation peaks (e.g., 2-methoxyphenol). Solution: Avoid high pH. The optimal stability window for carbamates is typically pH 2.5 to 6.0.

Q4: How should I prepare complex biological or agricultural samples to prevent matrix-induced retention shifts? Causality: Matrix components (like lipids or proteins) can irreversibly bind to the column head. Over time, this acts as a new, unpredictable stationary phase, altering the retention mechanism and causing RT drift. Solution: Implement a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction or Solid Phase Extraction (SPE) protocol prior to injection. This is the gold standard for carbamate analysis in complex matrices[2][4].

Quantitative Data & Optimization Matrices

Table 1: Effect of Mobile Phase pH on Quinolin-6-yl (2-methoxyphenyl)carbamate

pH LevelQuinoline Ionization StateCarbamate StabilityChromatographic Outcome
pH < 2.5 Fully Protonated (Cationic)Moderate to PoorGood peak shape, but high risk of on-column acid hydrolysis.
pH 3.0 - 4.0 Fully Protonated (Cationic)HighOptimal. Sharp peaks (with end-capped C18), stable retention, no degradation.
pH 4.5 - 5.5 Partially Ionized (~pKa)HighAvoid. Severe retention time drift, split peaks, and broad tailing.
pH 7.0 - 8.0 Neutral (Deprotonated)ModerateGood retention, but carbamate begins to show vulnerability to base-catalysis.
pH > 8.5 Neutral (Deprotonated)Poor (Hydrolyzes)Loss of analyte signal, appearance of degradation product peaks.

Table 2: Troubleshooting Quick Reference

SymptomDiagnostic MetricRoot CauseCorrective Action
Constant RT change ratio across all peaksPressure fluctuatesPump seal wear, check valve failure, or air in the system.Purge pump, sonicate check valves, ensure continuous vacuum degassing[3].
Random RT shifts; Void marker is stablePeak Area Ratio (PAR) variesInadequate buffer capacity or pH drift[5].Increase buffer concentration to 20 mM; ensure pH is ±2 units from analyte pKa.
Delayed RT with severe peak tailingAsymmetry Factor (As) > 1.5Secondary silanol interactions with basic quinoline[1].Switch to polar-embedded or highly end-capped column; lower mobile phase pH.
Decreasing RT over sequential injectionsColumn pressure risesMatrix fouling (lipid/protein accumulation).Implement QuEChERS sample cleanup; use a guard column[4].

Standard Operating Protocol (SOP): Method Optimization

This self-validating protocol ensures that both the quinoline and carbamate functionalities are respected, yielding reproducible retention times.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (Solvent A): Prepare a 20 mM Ammonium Formate buffer. Adjust the pH to exactly 3.0 using MS-grade Formic Acid. Causality: 20 mM provides sufficient buffering capacity to lock the ionization state of the quinoline, while pH 3.0 protonates column silanols and protects the carbamate from hydrolysis.

  • Organic Phase (Solvent B): Use 100% HPLC/MS-grade Acetonitrile.

  • Degassing: Filter Solvent A through a 0.22 µm membrane and apply continuous vacuum degassing to prevent micro-bubble formation in the pump heads, which causes flow rate irreproducibility[3].

Step 2: Column Selection & Equilibration

  • Stationary Phase: Select an ultra-pure, fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Temperature Control: Set the column oven to 30°C. Causality: Elevated temperatures (>40°C) improve mass transfer but accelerate carbamate degradation. 30°C provides a safe thermodynamic balance.

  • Equilibration: Flush the column with 15 column volumes of the initial gradient composition until the baseline and system pressure are mathematically flat.

Step 3: Sample Preparation (QuEChERS Method)

  • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of Acetonitrile containing 1% Acetic Acid. Shake vigorously for 1 minute.

  • Add QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl) to drive partitioning. Centrifuge at 4000 rpm for 5 minutes[2][4].

  • Transfer the supernatant to a dispersive SPE (dSPE) tube containing PSA and C18 sorbents to remove organic acids and lipids. Centrifuge and filter the final extract through a 0.22 µm PTFE syringe filter into an HPLC vial[4].

Step 4: Gradient Elution & System Suitability Testing (SST)

  • Gradient Program: Start at 10% B, hold for 1 minute. Ramp linearly to 90% B over 12 minutes. Hold at 90% B for 3 minutes to wash strongly retained matrix components, then return to 10% B for 5 minutes to re-equilibrate.

  • SST Validation: Inject a standard solution 6 consecutive times. The method is validated if the Retention Time Relative Standard Deviation (RSD) is < 0.5% and the Peak Asymmetry Factor is between 0.9 and 1.2.

References

  • Troubleshooting Retention Time Changes in (U)
  • HPLC Retention Time Drift Causes Scribd (William S. Letter)
  • LC Theory: Optimization and Analysis of Basic Compounds Scribd
  • Application Note: HPLC-MS/MS Protocol for Carbam
  • Analysis of N-Methyl Carbamate Pesticides in Food using QuEChERS Pickering Labs

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Quinolin-6-yl (2-methoxyphenyl)carbamate , a multi-target-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Quinolin-6-yl (2-methoxyphenyl)carbamate , a multi-target-directed ligand (MTDL) utilized in Alzheimer's disease research[1].

While this compound exhibits excellent dual-inhibitory properties, its quinoline-O-carbamate backbone is highly susceptible to hydrolytic and enzymatic cleavage[2]. This guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols required to maintain the structural integrity of your compound from the freezer to the assay plate.

Mechanistic Overview of Degradation

To prevent degradation, you must first understand the causality behind it. Carbamate ester linkages are inherently labile. The degradation of Quinolin-6-yl (2-methoxyphenyl)carbamate is driven by two primary mechanisms:

  • Chemical Hydrolysis: The carbonyl carbon of the carbamate is electrophilic. In the presence of water—especially under alkaline conditions (pH > 7.5)—hydroxide ions act as strong nucleophiles, attacking the carbonyl carbon. This forms a tetrahedral intermediate that collapses, cleaving the bond to yield quinolin-6-ol, 2-methoxyaniline, and carbon dioxide.

  • Enzymatic Cleavage: When introduced to biological matrices (e.g., blood, plasma, or tissue homogenates), endogenous esterases rapidly recognize and cleave the O-carbamate bond. Studies on related quinoline O-carbamates show near-immediate decomposition into the parent quinolinol in human plasma if left unmitigated[2].

DegradationMechanism A Quinolin-6-yl (2-methoxyphenyl)carbamate C Tetrahedral Intermediate A->C Base/Acid Catalysis B H2O / OH- (Nucleophilic Attack) B->C Hydrolysis G Esterases (Plasma/Tissue) G->C Enzymatic Cleavage D Quinolin-6-ol C->D Bond Cleavage E 2-Methoxyaniline C->E Bond Cleavage F CO2 (Gas) C->F Decarboxylation

Fig 1: Hydrolytic and enzymatic degradation pathways of Quinolin-6-yl (2-methoxyphenyl)carbamate.

Frequently Asked Questions (FAQs)

Q1: I store my lyophilized powder at -20°C, but LC-MS shows significant degradation over time. Why? A1: Freezers are highly humid environments. If your storage vial is not tightly sealed within a secondary desiccator, ambient moisture condenses inside the vial during temperature fluctuations. Because carbamates require water for hydrolysis, this micro-condensation acts as the primary degradation driver[3]. Solution: Always purge vials with an inert gas and store them over a desiccant.

Q2: What is the optimal pH for reconstituting and diluting this compound? A2: The effect of pH on carbamates is dramatic. You should target a slightly acidic environment, ideally between pH 4.5 and 5.5 . Alkaline conditions (pH > 7.5) exponentially accelerate base-catalyzed hydrolysis, reducing the compound's half-life from weeks to mere minutes.

Q3: Can I use methanol or ethanol to make my primary stock solutions? A3: No. Protic solvents like methanol and ethanol can participate in transesterification reactions with the carbamate group over prolonged storage. Always use strictly anhydrous, aprotic solvents like LC-MS grade DMSO or Acetonitrile for long-term stock solutions.

Quantitative Stability Data

The table below summarizes the expected stability of Quinolin-6-yl (2-methoxyphenyl)carbamate under various experimental conditions, synthesized from baseline carbamate and quinoline degradation kinetics[2][3].

Environmental ConditionMatrix / SolventTempEstimated Half-LifePrimary Degradation Driver
Alkaline (pH > 7.5) Aqueous Buffer25°C< 2 hoursBase-catalyzed hydrolysis
Slightly Acidic (pH 5.0) Aqueous Buffer4°C> 14 daysMinimized (Optimal pH)
Biological Matrix Human/Murine Plasma37°C< 15 minutesEnzymatic cleavage (Esterases)
Lyophilized (Exposed) Ambient Air (Humid)-20°C3 - 4 weeksMoisture condensation
Lyophilized (Sealed) Argon Purged + Desiccant-20°C> 12 monthsNone (Ideal Storage)

Standard Operating Procedures (SOPs)

To guarantee trustworthiness in your data, every handling step must be part of a self-validating system . Follow these field-proven methodologies.

SOP 1: Anhydrous Reconstitution & Long-Term Storage

This protocol prevents the introduction of nucleophilic water molecules to the carbamate bond.

  • Thermal Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate moisture condensation on the powder.

  • Reconstitution: Inject anhydrous, LC-MS grade DMSO directly through the septum (if applicable) or open briefly to add the solvent. Vortex gently until fully dissolved.

  • Aliquoting: Divide the stock into single-use amber glass vials. Causality: Amber glass prevents photodegradation of the quinoline ring and eliminates analyte adsorption common with raw plastic microcentrifuge tubes.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface for 3–5 seconds to displace ambient oxygen and moisture[3].

  • Storage: Cap tightly, flash-freeze on dry ice, and store at -20°C inside a secondary container filled with active indicating desiccant[3].

  • Self-Validation Check: Run an LC-MS/MS injection of Aliquot #1 immediately after preparation (t=0). Store the data as your baseline purity reference to compare against future aliquots.

StorageWorkflow N1 Receive Compound (Lyophilized) N2 Equilibrate to RT (Prevent Condensation) N1->N2 N3 Reconstitute (Anhydrous Solvent) N2->N3 N4 Purge Headspace (Argon/N2 Gas) N3->N4 N5 Store at -20°C (Desiccated/Dark) N4->N5

Fig 2: Optimal handling and storage workflow to prevent moisture-induced carbamate hydrolysis.

SOP 2: Biological Matrix Handling & Esterase Inhibition

Quinoline O-carbamates act as prodrugs or rapidly degrade in plasma due to esterase activity[2]. Use this protocol to stabilize the compound during in vitro or in vivo sample preparation.

  • Cold Chain Maintenance: Pre-chill all buffers, plasma matrices, and centrifuge rotors to 4°C. Causality: Lowering the temperature thermodynamically slows both chemical hydrolysis and enzymatic activity.

  • Matrix Pre-Treatment: Before spiking the compound, pre-treat the biological matrix with a broad-spectrum esterase inhibitor (e.g., PMSF or a specific organophosphate inhibitor) and adjust the pH to ~5.5 using a dilute acetate buffer.

  • Rapid Quenching: Terminate the biological assay by adding 3 volumes of ice-cold Acetonitrile containing 1% acetic acid. Causality: The organic solvent instantly denatures esterases, while the acetic acid locks the pH in the carbamate's optimal stability zone.

  • Self-Validation Check (Spike-Recovery): Always run a "Matrix Blank + Internal Standard (IS)" control. Spike a stable, isotope-labeled carbamate into the matrix, apply your quench, and measure the IS recovery. If the IS Area Under the Curve (AUC) drops by >5%, your quenching protocol is insufficient, and esterases are still active.

References

  • Title: Quinolin-6-yl (2-methoxyphenyl)
  • Title: Technical Support Center: Reducing Caramates Hydrolysis During Sample Preparation Source: BenchChem URL
  • Title: Any advice about the stability of ester and carbamate containing compounds?
  • Title: The evaluation of ADME and pharmacokinetic properties of decoquinate derivatives for the treatment of malaria Source: Frontiers in Pharmacology URL

Sources

Optimization

Technical Support Center: Troubleshooting False Positives in Quinolin-6-yl (2-methoxyphenyl)carbamate Assays

Overview Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is a multi-target-directed ligand (MTDL) primarily utilized in Alzheimer's disease research as a1[1]. The standard method for evaluating its efficacy is...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is a multi-target-directed ligand (MTDL) primarily utilized in Alzheimer's disease research as a1[1]. The standard method for evaluating its efficacy is Ellman's colorimetric assay. However, researchers frequently encounter false-positive inhibition readouts—where the assay indicates enzyme inhibition that is actually an artifact of the compound's physical or chemical properties[2][3].

This guide provides a mechanistic framework and self-validating protocols to troubleshoot these artifacts.

Part 1: Mechanistic Causes of False Positives

Q: Why do false positives occur when screening this compound in Ellman's assay?

A: False positives typically stem from three distinct mechanisms, each requiring a different troubleshooting approach:

  • Colloidal Aggregation (Promiscuous Inhibition): Small molecules, particularly lipophilic compounds like quinoline derivatives, can self-assemble into sub-micron colloidal aggregates in aqueous buffers. These aggregates 4, preventing it from accessing the substrate[4]. Because the enzyme is physically trapped, the assay shows a reduction in signal, mimicking true inhibition[5].

  • Chemical Reactivity & DTNB Depletion (PAINS): Ellman's assay relies on the hydrolysis of acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow 5-thio-2-nitrobenzoate (TNB) anion. If Quinolin-6-yl (2-methoxyphenyl)carbamate (or its hydrolysis degradation products) acts as a 6 by undergoing redox cycling or reacting directly with the thiol group, it depletes the reagents required for color formation[6].

  • Spectroscopic Interference (Inner Filter Effect): If the compound or its impurities absorb light strongly at 412 nm, it can 2 of the TNB anion, leading to an artificially low apparent reaction rate[2].

EllmansInterference ATC Acetylthiocholine (Substrate) TC Thiocholine (Product) ATC->TC Hydrolysis AChE AChE Enzyme AChE->TC Catalyzes TNB TNB Anion (Yellow, 412nm) TC->TNB Reacts with DTNB DTNB DTNB (Reagent) DTNB->TNB Inhibitor Quinolin-6-yl (2-methoxyphenyl)carbamate Inhibitor->AChE True Inhibition Agg Colloidal Aggregates Inhibitor->Agg Self-assembly Redox Redox/Thiol Reactivity Inhibitor->Redox Optic Optical Absorbance Inhibitor->Optic Agg->AChE Sequestration (False +) Redox->TC Scavenges (False +) Optic->TNB Masks Signal (False +)

Caption: Reaction pathway of Ellman's assay illustrating true target inhibition versus artifactual interference.

Part 2: Diagnostic Workflows & Protocols

Q: How can I systematically identify and eliminate these assay artifacts?

A: Every protocol in your troubleshooting pipeline must be a self-validating system. Follow this diagnostic workflow to isolate the physical or chemical causality of the false positive.

TroubleshootingWorkflow Start Observe Apparent AChE Inhibition Triton Run Assay with 0.01% Triton X-100 Start->Triton Agg Colloidal Aggregation (Artifact) Triton->Agg Inhibition Lost Thiol Pre-incubate Compound with Thiocholine + DTNB Triton->Thiol Inhibition Retained React Chemical Reactivity (Artifact) Thiol->React Signal Decreases Spec Measure Absorbance at 412 nm (No DTNB) Thiol->Spec Signal Stable Interf Spectral Interference (Artifact) Spec->Interf High Background True True Target Inhibition Spec->True Low Background

Caption: Step-by-step logical workflow to differentiate true target inhibition from assay artifacts.

Q: How do I test for colloidal aggregation (promiscuous inhibition)?

A: Use the Triton X-100 Reversal Assay . Causality: Non-ionic detergents disrupt colloidal aggregates. If inhibition is caused by aggregation, adding a trace amount of detergent will release the sequestered enzyme and abolish the apparent inhibition[5].

  • Prepare standard Ellman's assay buffer (0.1 M phosphate buffer, pH 8.0).

  • Divide the buffer into two aliquots: Buffer A (No detergent) and Buffer B (Supplemented with 0.01% v/v Triton X-100).

  • Prepare serial dilutions of Quinolin-6-yl (2-methoxyphenyl)carbamate in both buffers.

  • Incubate the compound with AChE (e.g., 0.5 U/mL) for 10 minutes at room temperature.

  • Add acetylthiocholine (ATCI) and DTNB to initiate the reaction.

  • Interpretation: If the IC₅₀ value shifts significantly (e.g., >10-fold loss of potency) in Buffer B compared to Buffer A, the compound is acting as a 7[7].

Q: How do I test for chemical reactivity and DTNB depletion?

A: Use the Thiocholine Scavenging Control . Causality: This protocol removes the enzyme from the equation. By generating the yellow TNB signal first and then adding the compound, any subsequent decrease in signal proves the compound is chemically destroying the detection reagents[2].

  • In a tube, mix AChE, ATCI, and DTNB in assay buffer. Allow the reaction to proceed to completion (until a stable, intense yellow color forms).

  • Heat-inactivate or filter out the enzyme (optional but recommended for strict isolation).

  • Transfer 100 µL of this pre-formed TNB solution to a 96-well plate.

  • Spike in Quinolin-6-yl (2-methoxyphenyl)carbamate at your maximum assay concentration (e.g., 100 µM).

  • Monitor absorbance at 412 nm for 15 minutes.

  • Interpretation: A rapid or time-dependent decrease in absorbance indicates the compound is a 3, scavenging the thiol or TNB anion[3].

Q: How do I bypass optical interference at 412 nm?

A: Use an Orthogonal Fluorometric Assay . Causality: Switching the detection modality from absorbance to fluorescence bypasses any 412 nm optical interference and eliminates DTNB from the system entirely.

  • Replace ATCI and DTNB with a fluorogenic substrate, such as Amplex Red coupled with choline oxidase, or a direct fluorogenic AChE substrate.

  • Run the inhibition assay monitoring fluorescence (e.g., Ex 530 nm / Em 590 nm).

  • Interpretation: If the compound shows potent inhibition in Ellman's assay but no inhibition in the fluorometric assay, the initial result was an optical or DTNB-dependent false positive.

Part 3: Data Interpretation Summary

Q: How should I interpret the results of these diagnostic tests?

A: Summarize your findings using the following diagnostic matrix to determine the next steps for your drug development program.

Table 1: Differential Diagnosis of Assay Artifacts

Artifact TypeSymptom in Standard AssayDiagnostic Test ResultCorrective Action
Colloidal Aggregation Steep Hill slope; non-competitive kineticsInhibition lost in 0.01% Triton X-100Run all future assays with 0.01% Triton X-100 or Tween-20.
Thiol Reactivity (PAINS) Time-dependent loss of signalSignal drops in Thiocholine Scavenging ControlDiscard compound or use a non-thiol based orthogonal assay.
Optical Interference High baseline absorbance at 412 nmHigh absorbance in buffer without DTNBSwitch to a fluorometric or radiometric AChE assay.
True Inhibition Standard Michaelis-Menten kineticsStable across all control protocolsProceed to cell-based or in vivo validation.

Part 4: Frequently Asked Questions (FAQs)

Q: Why does the apparent IC₅₀ of Quinolin-6-yl (2-methoxyphenyl)carbamate change when I increase the AChE enzyme concentration? A: True competitive inhibitors maintain a consistent IC₅₀ regardless of enzyme concentration (provided [E] << Kᵢ). However, colloidal aggregates inhibit by non-specifically sequestering protein. If you increase the enzyme concentration, you effectively titrate the aggregate's surface area, requiring a higher concentration of the compound to achieve 50% inhibition.5[5].

Q: Can the carbamate moiety itself cause false positives? A: Carbamates are typically pseudo-irreversible inhibitors of AChE (they carbamylate the active site serine). However, if the compound is unstable and hydrolyzes in the assay buffer, the resulting quinolinol or methoxyphenol degradation products might be redox-active,. Always ensure your compound stocks are freshly prepared in anhydrous DMSO.

Q: Should I centrifuge my samples before reading the plate? A: Yes. Centrifugation (e.g., 10,000 x g for 10 minutes) can pellet large colloidal aggregates. If you assay the supernatant and observe a total loss of inhibitory activity, it confirms that the "inhibition" was driven by 7[7].

References

  • Baell, J. B., et al. "Investigating the Behavior of Published PAINS Alerts Using a Pharmaceutical Company Data Set". ACS, Journal of Medicinal Chemistry.[Link]

  • Jasial, S., et al. "How Frequently Are Pan-Assay Interference Compounds Active?". ACS, Journal of Medicinal Chemistry.[Link]

  • Rhee, I. K., et al. "The Amaryllidaceae alkaloids: an untapped source of acetylcholinesterase inhibitors". Phytochemistry Reviews.[Link]

  • Ali-Shtayeh, M. S., et al. "In-vitro screening of acetylcholinesterase inhibitory activity of extracts from Palestinian indigenous flora". Functional Foods in Health and Disease.[Link]

  • Shoichet, B. K., et al. "Colloidal aggregation: from screening nuisance to formulation nuance". PubMed, NIH.[Link]

  • Owen, S. C., et al. "Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture". ACS Chemical Biology.[Link]

  • Erlanson, D. "Avoiding will-o'-the-wisps: aggregation artifacts in activity assays". Practical Fragments.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Quinolin-6-yl Carbamate Synthesis

Welcome to the Technical Support Center for quinoline-based pharmacophore synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges encountered when developing...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinoline-based pharmacophore synthesis. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges encountered when developing quinolin-6-yl carbamate derivatives.

These scaffolds are highly prized in medicinal chemistry. O-carbamates of quinoline are potent, multi-target-directed ligands (MTDLs) frequently utilized as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for Alzheimer's disease[1],[2]. Conversely, N-carbamates serve as critical intermediates and structural motifs in advanced kinase inhibitors.

This guide provides mechanistic troubleshooting, optimized condition matrices, and self-validating protocols to ensure high-yield, reproducible syntheses in your laboratory.

Synthetic Workflow & Condition Optimization

The following diagram maps the divergent synthetic pathways for O-carbamylation and N-carbamylation of the quinoline core, highlighting the optimized parameters required for each route.

G Start Quinoline Precursor Sub1 Quinolin-6-ol (O-Carbamylation) Start->Sub1 Sub2 Quinolin-6-amine (N-Carbamylation) Start->Sub2 Path1A Isocyanate + Pyridine THF, 25-60°C Sub1->Path1A Method A Path1B Carbamoyl Chloride + K2CO3 CH3CN, 65°C Sub1->Path1B Method B Path2 Boc2O / Chloroformate Dioxane, 80°C Sub2->Path2 Method C Opt1 Yield: 52-65% Strict Moisture Control Path1A->Opt1 Opt2 Yield: 47-60% Requires Thermal Drive Path1B->Opt2 Opt3 Yield: 80-85% Stoichiometric Control Path2->Opt3 Target1 Quinolin-6-yl O-carbamate (AChE Inhibitors) Opt1->Target1 Opt2->Target1 Target2 Quinolin-6-yl N-carbamate (Kinase Inhibitors) Opt3->Target2

Synthetic pathways and condition optimization for quinolin-6-yl carbamates.

Troubleshooting & FAQs

Q1: Why am I getting symmetric urea byproducts during O-carbamylation with isocyanates?

Causality: Isocyanates are highly electrophilic and react rapidly with trace water in the solvent or atmosphere to form an unstable carbamic acid intermediate. This intermediate spontaneously decarboxylates to yield a primary amine, which then acts as a potent nucleophile, attacking another equivalent of isocyanate to form a symmetric urea byproduct. Solution: Rigorous exclusion of moisture is non-negotiable[3]. Use freshly distilled, anhydrous THF or DCM. Ensure your pyridine (used as a base/catalyst) is stored over activated 4Å molecular sieves. Self-Validation: Run a blank reaction of your isocyanate in the chosen solvent without the quinolin-6-ol. If a white precipitate (urea) forms within an hour, your solvent system is wet.

Q2: The reaction between quinolin-6-ol and dimethylcarbamoyl chloride is stalling at 20% conversion. How can I drive it to completion?

Causality: Carbamoyl chlorides are significantly less electrophilic than isocyanates. The lone pair on the dialkylamino group donates electron density into the carbonyl carbon via resonance, stabilizing the ground state and raising the activation energy required for nucleophilic attack by the quinolin-6-ol. Solution: You must alter the thermodynamics of the system[1]. Switch from a non-polar solvent to a polar aprotic solvent like CH₃CN, which better stabilizes the polar transition state. Upgrade your base from a weak amine to anhydrous K₂CO₃ (1.5 eq) or Cs₂CO₃ to ensure complete deprotonation of the quinolin-6-ol (pKa ~ 8.5) into the highly nucleophilic phenoxide[1]. Finally, elevate the temperature to 65 °C for 6–10 hours[1].

Q3: During N-carbamylation of quinolin-6-amine with Boc₂O, I observe a less polar spot on TLC. What is it, and how do I prevent it?

Causality: The less polar spot is the di-Boc protected amine (an imidodicarbonate). Once the first Boc group is installed, the electron-withdrawing nature of the carbamate carbonyl increases the acidity of the remaining N-H proton. If excess base or Boc₂O is present, this proton is easily removed, and the resulting amide anion attacks a second equivalent of Boc₂O. Solution: Strictly control stoichiometry to 1.0–1.05 equivalents of Boc₂O. Avoid using hyper-nucleophilic catalysts like DMAP unless absolutely necessary, as they accelerate di-acylation. Conducting the reaction in 1,4-dioxane at 80 °C without additional base often provides the perfect kinetic balance to halt the reaction at the mono-Boc stage.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the optimized parameters for synthesizing quinolin-6-yl carbamates, derived from validated literature methodologies[1],[3],.

SubstrateElectrophileSolventBaseTemp (°C)Yield (%)Primary Challenge Addressed
Quinolin-6-ol Heptyl isocyanateTHFPyridine25–6052.4Moisture-induced urea formation[3]
Quinolin-6-ol Dimethylcarbamoyl chlorideCH₃CNK₂CO₃6547.0Poor electrophilicity of chloride[1]
Quinolin-6-amine Boc-anhydride (Boc₂O)1,4-DioxaneNone8085.0Over-acylation (di-Boc formation)

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Quinolin-6-yl O-carbamates via Isocyanate

Example: n-Heptylcarbamic Acid Quinolin-6-yl Ester[3]

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush with ultra-pure Argon for 5 minutes.

  • Dissolution: Add quinolin-6-ol (0.29 g, 2.0 mmol) and dissolve in anhydrous THF (10 mL).

  • Catalysis: Inject anhydrous pyridine (2.0 mL) into the stirring solution. The pyridine acts as an acid scavenger and nucleophilic catalyst.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add heptyl isocyanate (0.39 mL, 2.4 mmol, 1.2 eq) over 10 minutes to control the exothermic formation of the carbamate linkage.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Self-Validation Step: Monitor the disappearance of the quinolin-6-ol peak via LC-MS (UV 280 nm); the reaction is complete when the starting material peak area is <2%.

  • Work-up: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product (Yield: ~52%, mp 77−80 °C)[3].

Protocol B: Synthesis of Quinolin-6-yl N-carbamates via Boc-anhydride

Example: tert-Butyl (Quinolin-6-yl)carbamate

  • Preparation: In a 50 mL pressure-vented reaction vial, add quinolin-6-amine (1.58 g, 10.0 mmol).

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 2.18 g, 10.0 mmol, 1.0 eq) directly to the vial. Note: Exact 1:1 stoichiometry is critical here to prevent imidodicarbonate (di-Boc) formation.

  • Solvent: Suspend the reactants in anhydrous 1,4-dioxane (10 mL).

  • Heating: Seal the vial and heat the mixture to 80–120 °C in an oil bath, stirring vigorously for 12 hours.

  • Monitoring: Check reaction progress via TLC (MeOH/DCM 1:20). The product will appear as a distinct, UV-active spot (Rf ~0.5) that is less polar than the starting amine.

  • Isolation: Cool the mixture to room temperature and concentrate directly on a rotary evaporator.

  • Purification: Purify the crude product by column chromatography (MeOH/DCM gradient) to afford the target N-carbamate as a solid (Yield: ~85%).

References

  • Title: Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via NIH PMC), 2023. URL: [Link]

  • Title: Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors Found to Improve Scopolamine-Induced Cognition Impairment: Pharmacophore-Based Virtual Screening, Synthesis, and Pharmacology Source: Journal of Medicinal Chemistry (ACS Publications), 2010. URL: [Link]

  • Title: Rapid and Effective Reaction of 2-Methylpyridin-N-oxides with Triphosgene via a [3,3]-Sigmatropic Rearrangement: Mechanism and Applications Source: The Journal of Organic Chemistry (ACS Publications), 2021. URL: [Link]

Sources

Optimization

Reducing background noise in Quinolin-6-yl (2-methoxyphenyl)carbamate LC-MS

Welcome to the Technical Support Center for the LC-MS analysis of Quinolin-6-yl (2-methoxyphenyl)carbamate . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS analysis of Quinolin-6-yl (2-methoxyphenyl)carbamate . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the specific chemical mechanics of quinoline-carbamate derivatives, the causality behind elevated background noise, and self-validating protocols to ensure your analytical system operates at peak sensitivity.

Diagnostic Workflow: Isolating the Source of Noise

Before altering any parameters, you must establish the physical origin of the background noise. The following decision tree outlines a self-validating diagnostic workflow to decouple the liquid chromatography (LC) system from the mass spectrometer (MS).

G A High Background Noise Detected in LC-MS B Bypass LC Column (Direct Flow to MS) A->B C Does Noise Persist? B->C D Source: Column Bleed or Matrix Carryover C->D No E Source: MS Contamination or Solvent Impurity C->E Yes F Wash or Replace Analytical Column D->F G Switch to Fresh LC-MS Grade Solvents E->G J System Validated: Noise Minimized F->J H Does Noise Persist? G->H I Clean MS Source (ESI Probe & Cone) H->I Yes H->J No I->J

Diagnostic workflow for isolating background noise sources in LC-MS systems.

Frequently Asked Questions (FAQs)

Q1: Why is the baseline noise so high specifically for Quinolin-6-yl (2-methoxyphenyl)carbamate in ESI+ mode? Causality: Quinoline derivatives possess a highly basic nitrogen atom, making them highly efficient at capturing protons to form [M+H]+ ions in positive Electrospray Ionization (ESI+). However, this environment also perfectly ionizes basic background contaminants (e.g., alkylamines, plasticizers) present in the mobile phase, leading to a crowded low-mass region[1]. Furthermore, the carbamate linkage is thermally labile. If your source temperature is too high, the molecule undergoes in-source fragmentation, generating non-specific fragment ions that elevate the chemical background across the entire chromatogram[2].

Q2: How do I definitively differentiate between LC system contamination and MS source contamination? Causality & Action: You must physically decouple the system to isolate the variable. Bypass the analytical column by connecting the LC pump directly to the MS source using a zero-dead-volume union[3].

  • If the background noise drops significantly, the contamination is retained on and eluting from the column (e.g., column bleed, lipid matrix carryover).

  • If the high background persists, the issue lies downstream: either the MS source is dirty, or your mobile phase solvents contain impurities[3].

Q3: What mobile phase additives are optimal for this compound to maximize Signal-to-Noise (S/N)? Causality & Action: For quinoline-carbamates, use 0.1% Formic Acid or 2-10 mM Ammonium Formate in strictly LC-MS grade water and acetonitrile. Avoid Trifluoroacetic Acid (TFA) entirely; while it improves peak shape by masking silanol interactions, it causes severe ion suppression in ESI+ by forming strong ion pairs with the quinoline nitrogen. Using lower-grade solvents introduces Polyethylene Glycols (PEGs) and phthalates, which dominate the background and suppress the analyte signal[2].

Q4: How can I reduce noise specifically in the MRM transitions for trace-level quantification? Causality & Action: In tandem quadrupole MS, background noise in Multiple Reaction Monitoring (MRM) can be mitigated by optimizing the cone gas flow and cone voltage[2]. A higher cone gas flow physically sweeps away neutral solvent clusters before they enter the mass analyzer, reducing chemical noise. However, the cone voltage must be carefully titrated to avoid inducing in-source fragmentation of the fragile carbamate moiety, which would decrease the transmission of the intact precursor ion[2].

Step-by-Step Troubleshooting Protocols

Protocol A: Comprehensive LC System Decontamination

Over time, hydrophobic matrices, plasticizers, and buffer salts accumulate in the LC tubing, pump heads, and degassers, slowly leaching into the mobile phase and raising the baseline.

  • Decouple: Remove the analytical column and replace it with a restriction capillary to maintain backpressure.

  • Prepare Flushing Solvent: Mix a solution of 25% Water, 25% Acetonitrile, 25% Methanol, and 25% Isopropanol. Add 0.1% Formic Acid. Crucial: All solvents must be certified LC-MS grade[3].

  • Purge: Place all solvent lines into the flushing solution. Purge each pump line for 5 minutes to ensure the new solvent has displaced the old buffers.

  • Flush: Run the LC pumps at 0.5 mL/min for 4 to 6 hours (or overnight), ensuring the flow is directed to waste, not the mass spectrometer[3].

  • Re-equilibrate: Replace the flushing solvent with your fresh, high-purity mobile phases and flush for 30 minutes.

  • Self-Validation: Run a blank gradient injection with the column reinstalled. The system is validated when the baseline at your specific MRM transitions is flat, and the overall Total Ion Chromatogram (TIC) background is reduced by at least 5-fold compared to pre-flush levels.

Protocol B: MS Source Optimization for Carbamate Stability

Carbamates degrade under high thermal and electrical stress. Optimizing source parameters prevents in-source decay, which otherwise contributes to low-mass chemical noise.

  • Setup Infusion: Infuse a 100 ng/mL standard of Quinolin-6-yl (2-methoxyphenyl)carbamate at 10 µL/min, combined with the LC mobile phase flow (e.g., 0.3 mL/min) via a T-piece.

  • Monitor Precursor: Set the MS to scan mode (Q1) and monitor the intact [M+H]+ precursor ion.

  • Titrate Temperature: Incrementally decrease the desolvation/vaporizer temperature (e.g., from 500°C down to 300°C). Observe the ratio of the intact precursor to its primary fragment. Stop when the precursor signal stabilizes.

  • Optimize Voltage: Adjust the cone voltage (or declustering potential) in 5V decrements. Find the exact inflection point where precursor intensity is maximized without generating fragment ions[2].

  • Self-Validation: Perform a flow-injection analysis (FIA) of the standard. The system is self-validated when the intact [M+H]+ precursor ion accounts for >90% of the total ion current (TIC) in the Q1 scan, confirming that thermal degradation has been successfully arrested.

Quantitative Data & Optimization Tables

Table 1: Common LC-MS Background Contaminants in ESI+

Identifying the exact m/z of your background noise allows you to pinpoint its origin and apply the correct mitigation strategy.

Contaminant SourceTypical m/z Peaks (ESI+)Impact on Quinoline-Carbamate AnalysisMitigation Strategy
Polyethylene Glycols (PEGs) 44 Da repeating units (e.g., 133, 177, 221)Isobaric interference; severe ion suppression.Use strictly LC-MS grade solvents; avoid detergent-washed glassware.
Phthalates (Plasticizers) 149.0 (fragment), 279.1, 391.2High baseline noise; competes for ESI droplet charge.Eliminate plastic solvent bottles and cheap microfuge tubes; use glass[3].
Siloxanes (Column Bleed) 371.1, 445.1, 519.1Elevated background at higher masses.Use high-purity end-capped C18 columns; check laboratory air filters[3].
Triethylamine (TEA) 102.1Total ion suppression of basic quinoline analytes.Never use TEA in an MS system; dedicate a system to MS-friendly buffers.
Table 2: Representative MS Parameter Optimization Matrix for Carbamates

Note: Exact values depend on the specific MS vendor (e.g., Waters, Thermo, Sciex), but the directional causality remains identical.

ParameterStandard SettingOptimized Setting for CarbamatesCausality / Rationale
Desolvation Temp 500 °C300 - 350 °CPrevents thermal cleavage of the labile carbamate bond, reducing chemical noise.
Cone Voltage 40 V15 - 25 VMinimizes in-source fragmentation while maintaining adequate ion transmission[2].
Cone Gas Flow 50 L/hr150 L/hrPhysically sweeps away neutral solvent clusters, reducing chemical background noise[2].

References

  • Source: waters.
  • Source: wiley.
  • Title: How to reduce high background noise in an LC MS/MS experiment?
  • Source: benchchem.

Sources

Troubleshooting

Technical Support Center: Crystallization of Quinolin-6-yl (2-methoxyphenyl)carbamate

Introduction: Quinolin-6-yl (2-methoxyphenyl)carbamate is a molecule of significant interest in pharmaceutical development. The isolation of this compound in a stable, pure, and consistent crystalline form is paramount f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Quinolin-6-yl (2-methoxyphenyl)carbamate is a molecule of significant interest in pharmaceutical development. The isolation of this compound in a stable, pure, and consistent crystalline form is paramount for ensuring predictable physicochemical properties such as solubility, dissolution rate, and bioavailability. However, like many carbamates with multiple aromatic rings, its crystallization can be challenging, often resulting in amorphous precipitates, oils, or undesired polymorphic forms. This guide provides a structured, in-depth troubleshooting framework for researchers encountering these common yet complex issues. Our approach is rooted in first principles, explaining the causality behind each recommendation to empower you to make informed decisions in your experimental design.

Section 1: Foundational Troubleshooting & Initial Observations

This section addresses the most common failures encountered during the initial attempts to crystallize Quinolin-6-yl (2-methoxyphenyl)carbamate.

Q1: My compound has completely failed to crystallize. It remains an oil or precipitates as an amorphous solid. What are the primary causes and immediate troubleshooting steps?

A1: Immediate Action & Underlying Principles

Failure to crystallize is most often a problem of either incorrect solvent selection or uncontrolled supersaturation. An amorphous solid or oil forms when the solute molecules crash out of solution faster than they can arrange themselves into an ordered crystal lattice.

Underlying Principles: Crystallization is a two-step process: nucleation (the formation of tiny, stable crystalline nuclei) and growth (the addition of more molecules to these nuclei). For this to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it thermodynamically should at that temperature. However, the level and rate at which supersaturation is achieved are critical.[1][2]

  • High Supersaturation: Rapidly achieved high supersaturation (e.g., by crash-cooling or fast anti-solvent addition) drives nucleation far more than growth, leading to a multitude of tiny nuclei that may not have time to order, resulting in an amorphous solid or oil.

  • Inappropriate Solvent: The ideal solvent should exhibit moderate solubility for your compound, with a significant positive temperature coefficient (i.e., solubility increases substantially with temperature). If the compound is too soluble, it's difficult to achieve supersaturation. If it's too insoluble, you can't dissolve enough material to begin with.

Troubleshooting Protocol:

  • Confirm Material Purity: Before extensive solvent screening, perform a preliminary purity check (e.g., ¹H NMR, LC-MS). Significant impurities can act as "growth blockers" by adsorbing to the crystal surface and inhibiting further lattice formation.[3][4][5]

  • Systematic Solvent Screening: The goal is to find a solvent system where the compound is sparingly soluble at room temperature but fully soluble at an elevated temperature (e.g., 50-70 °C).

    • Create a solvent selection table to guide your experiments.

    • Test a range of solvents with varying polarities (e.g., ethyl acetate, acetone, acetonitrile, isopropanol, toluene). Polar aprotic solvents are often a good starting point for carbamates.

  • Control the Rate of Supersaturation:

    • Slow Cooling: If using a cooling crystallization method, reduce the cooling rate. Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature on the benchtop, and then transfer it to a refrigerator.

    • Slow Anti-Solvent Addition: If using an anti-solvent, add the anti-solvent dropwise to the stirred solution at a constant temperature. Add it until the solution just becomes turbid (the point of nucleation), then add a small amount of the primary solvent to redissolve the precipitate, and allow the system to equilibrate slowly.

    • Vapor Diffusion: For small-scale, difficult-to-crystallize compounds, dissolve the compound in a small amount of a good solvent and place this vial inside a larger, sealed jar containing a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, gradually inducing crystallization.

Data Presentation: Solvent Screening Guide

SolventPolarity IndexBoiling Point (°C)Common UseRationale for Quinolin-6-yl (2-methoxyphenyl)carbamate
Toluene2.4111Non-polar, AromaticMay interact favorably with the aromatic rings of the molecule.
Ethyl Acetate4.477Medium-polarityA versatile solvent, often a good starting point.
Acetone5.156Polar aproticCan be effective but its high volatility can lead to rapid evaporation and crash-out.
Acetonitrile5.882Polar aproticA common choice for carbamates, offers good solubility control.
Isopropanol (IPA)3.982Polar proticThe hydroxyl group can hydrogen bond, potentially interfering or aiding crystallization.
Methanol5.165Polar proticHigh solubility may make it difficult to achieve supersaturation; better as a co-solvent.

Section 2: Optimizing Crystal Properties & Purity

Once initial crystals are obtained, the next challenge is to refine their quality, yield, and purity.

Q2: I'm getting crystals, but they are extremely small, needle-like, and difficult to filter. How can I encourage the growth of larger, more isometric crystals?

A2: Shifting the Nucleation-Growth Balance

This issue indicates that the rate of nucleation is far exceeding the rate of crystal growth. Needle-like (acicular) morphologies can also be caused by specific solvent interactions or the presence of certain impurities that inhibit growth on specific crystal faces.[6]

Underlying Principles: The key is to maintain the solution in the "metastable zone" for as long as possible. This is a region of supersaturation where existing crystals will grow, but new spontaneous nucleation is unlikely.[2] Operating at lower levels of supersaturation favors the slow, ordered addition of molecules to existing crystal surfaces (growth) over the chaotic formation of new nuclei.

Troubleshooting Protocol:

  • Reduce Supersaturation Level:

    • Use Less Anti-Solvent: Titrate the anti-solvent just to the point of turbidity and stop. Allow the solution to stand.

    • Slower, Step-wise Cooling: Implement a programmed cooling ramp. For example: cool from 60 °C to 40 °C over 2 hours, then hold for 1 hour, then cool to 20 °C over 4 hours.

    • Use a Slightly Better Solvent: If you used a solvent in which the compound is very poorly soluble, switch to one where it is slightly more soluble. This will lower the overall supersaturation achieved at any given temperature.

  • Introduce Seeding:

    • Purpose: Seeding provides a template for crystal growth, bypassing the stochastic nature of primary nucleation and allowing growth to begin at a lower level of supersaturation.

    • Protocol:

      • Prepare a saturated solution of your compound at an elevated temperature.

      • Cool it slightly until it is just inside the metastable zone (i.e., supersaturated but not yet nucleating).

      • Add a very small amount (a few specks) of previously isolated, ground-up crystals of Quinolin-6-yl (2-methoxyphenyl)carbamate.

      • Maintain the solution at this temperature or cool very slowly to allow the seed crystals to grow.

  • Solvent System Optimization:

    • The choice of solvent can significantly influence crystal habit.[6] Experiment with co-solvent systems (e.g., Toluene/Heptane, Ethyl Acetate/Hexane). The interactions between the solvent and the different crystal faces can sometimes be modified to slow the growth in one dimension and encourage it in others.

Visualization: Crystallization Control Workflow

G start Initial Crystallization Attempt result Result? start->result oil Oil / Amorphous Solid result->oil No Crystals needles Small / Needle-like Crystals result->needles Poor Quality good_crystals Well-formed Crystals result->good_crystals Success check_purity 1. Check Purity (NMR, LC-MS) oil->check_purity reduce_ss 1. Reduce Supersaturation Level needles->reduce_ss solvent_screen 2. Systematic Solvent Screening check_purity->solvent_screen control_ss 3. Control Supersaturation Rate (Slow Cooling/Addition) solvent_screen->control_ss control_ss->start Re-attempt seeding 2. Introduce Seed Crystals reduce_ss->seeding solvent_opt 3. Optimize Solvent System seeding->solvent_opt solvent_opt->start Re-attempt

Caption: Troubleshooting flowchart for initial crystallization failures.

Q3: I suspect impurities are preventing crystallization or causing poor crystal quality. How can I diagnose and address this?

A3: Diagnosing and Mitigating Impurity Effects

Impurities are a very common cause of crystallization failure. Even at low concentrations (1-5%), structurally similar impurities can be incorporated into the crystal lattice, disrupting it, while others can adsorb to growing surfaces, inhibiting growth altogether.[3][4][7]

Underlying Principles: There are several mechanisms by which impurities interfere:[8]

  • Growth Inhibition: Impurities adsorb onto a crystal face, blocking sites needed for the solute molecules to attach.

  • Polymorph Directing: An impurity may stabilize a less desirable polymorphic form that is harder to crystallize.[3]

  • Solubility Modification: Impurities can increase the solubility of the main compound, making it harder to achieve the necessary supersaturation.

Common Impurities in Carbamate Synthesis:

  • Starting Materials: Unreacted quinolin-6-ol or (2-methoxyphenyl)isocyanate.

  • Side Products: Urea derivatives, which can form from reactions involving isocyanate intermediates.[9]

  • Solvents & Water: Residual reaction solvents or water can significantly impact the crystallization process.[10]

Troubleshooting Protocol:

  • Impurity Identification:

    • Analyze the crude material thoroughly using high-resolution techniques like LC-MS and NMR to identify and quantify major impurities.

  • Purification Prior to Crystallization:

    • Column Chromatography: This is the most effective method for removing a wide range of impurities. Use a gradient elution to ensure good separation.

    • Liquid-Liquid Extraction: If impurities have significantly different acid/base properties or polarities, a series of aqueous washes can be effective.

    • Charcoal/Silica Gel Treatment: If colored impurities are present, stirring the solution with activated charcoal or a small amount of silica gel followed by filtration can remove them.

  • Post-Crystallization Washing:

    • Impurities can also be present in the "mother liquor" that coats the surface of the final crystals.[5][8]

    • After filtering the crystals, wash them with a small amount of a cold solvent in which the compound is poorly soluble but the impurities are soluble. This can significantly improve purity.[8]

Section 3: Advanced Characterization & Polymorphism

For pharmaceutical applications, simply obtaining crystals is not enough. You must ensure you have the correct, stable crystalline form.

Q4: I have crystals, but how do I know if they are truly crystalline and not amorphous? And how can I investigate for polymorphism?

A4: Employing Key Analytical Techniques

Visual inspection is insufficient. A combination of analytical techniques is required to confirm crystallinity and identify the specific polymorphic form. The primary tools for this are Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Hot-Stage Microscopy (HSM).[11][12]

Underlying Principles:

  • Crystalline vs. Amorphous: Crystalline solids have long-range molecular order, which produces a distinct diffraction pattern when exposed to X-rays. Amorphous solids lack this order and produce only a broad, featureless "halo".[13]

  • Polymorphism: This is the ability of a compound to exist in multiple crystalline forms.[14] Different polymorphs have different lattice arrangements and energies, resulting in distinct PXRD patterns and thermal behaviors (e.g., melting points, phase transitions).[14][15]

Analytical Workflow:

1. Powder X-ray Diffraction (PXRD): The Gold Standard

  • What it tells you: PXRD is the definitive technique for identifying crystalline material and distinguishing between polymorphs.[16][17][18] Each crystalline form has a unique "fingerprint" diffraction pattern.

  • Experimental Protocol:

    • Gently grind a small, representative sample of your crystals into a fine powder.

    • Mount the powder on the sample holder according to the instrument's specifications.

    • Collect a diffraction pattern, typically over a 2θ range of 2° to 40°.

    • Interpretation: Sharp, well-defined peaks indicate a crystalline material. A broad hump with no sharp peaks indicates an amorphous solid. Different peak positions and relative intensities indicate different polymorphs.[16][19]

2. Differential Scanning Calorimetry (DSC): The Thermal Fingerprint

  • What it tells you: DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect melting points, crystallization events, and solid-solid phase transitions between polymorphs.[14][15]

  • Experimental Protocol:

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen purge.

    • Interpretation:

      • A sharp endotherm (heat absorption) indicates the melting of a crystalline form.

      • A broad endotherm may indicate the melting of an impure or poorly crystalline sample.

      • An exotherm (heat release) followed by an endotherm can indicate the melting of a metastable polymorph, which then recrystallizes into a more stable form before melting at a higher temperature.

3. Hot-Stage Microscopy (HSM): Visual Confirmation

  • What it tells you: HSM allows you to visually observe the sample under a microscope as it is heated, providing direct evidence for the events seen in the DSC thermogram.[20][21][22][23]

  • Experimental Protocol:

    • Place a small number of crystals on a microscope slide on the hot stage.

    • Heat the sample using the same temperature program as the DSC experiment.

    • Record images or video of the sample as it heats.

    • Interpretation: You can directly observe melting, changes in crystal shape or color indicating a phase transition, or recrystallization from a melt.[24]

Visualization: Analytical Workflow for Solid Form Characterization

G cluster_0 Primary Analysis cluster_1 Thermal Analysis sample Isolated Solid Sample pxrd Powder X-ray Diffraction (PXRD) sample->pxrd pxrd_result Pattern? pxrd->pxrd_result amorphous Amorphous pxrd_result->amorphous Broad Halo crystalline Crystalline pxrd_result->crystalline Sharp Peaks dsc Differential Scanning Calorimetry (DSC) thermal_result Thermal Events? dsc->thermal_result hsm Hot-Stage Microscopy (HSM) single_melt Single, Sharp Melt thermal_result->single_melt Simple complex_events Complex Transitions (Exo/Endotherms) thermal_result->complex_events Complex crystalline->dsc crystalline->hsm conclusion1 Confirmed Single Crystalline Form single_melt->conclusion1 conclusion2 Evidence of Polymorphism (Further Investigation Needed) complex_events->conclusion2

Caption: A logical workflow for characterizing the solid form of a new material.

References

  • Vertex AI Search, Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol.
  • Mettler Toledo, Supersaturation and Crystallization for Nucle
  • Mettler Toledo, Determination of Crystal Polymorphism by Thermal Analysis.
  • NETZSCH Analyzing & Testing, Studying Polymorphism by Means of DSC.
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Optimization

Handling and safety precautions for Quinolin-6-yl (2-methoxyphenyl)carbamate

Target Audience: Researchers, scientists, and drug development professionals. Application Focus: Multi-Target-Directed Ligands (MTDLs) in Alzheimer's Disease (AD) models.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application Focus: Multi-Target-Directed Ligands (MTDLs) in Alzheimer's Disease (AD) models.

Compound Overview & Scientific Context

Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is a specialized quinoline-O-carbamate derivative engineered as a multi-target-directed ligand (MTDL) for Alzheimer's disease research[1]. The multifactorial nature of AD requires therapeutic agents that can address multiple pathological networks simultaneously. This compound acts as a dual inhibitor, primarily targeting acetylcholinesterase (AChE) to restore cholinergic transmission, and monoamine oxidase B (MAO-B) to mitigate oxidative stress[2].

This technical guide provides authoritative handling procedures, troubleshooting workflows, and self-validating experimental protocols to ensure scientific rigor and reproducibility in your assays.

Physicochemical Profile & Quantitative Data

To ensure proper assay design and prevent experimental artifacts, it is critical to understand the compound's baseline physicochemical properties.

Table 1: Physicochemical and Pharmacological Profile

Property / TargetValue / ClassificationExperimental Implication
CAS Number 100926-75-8[1]Primary identifier for inventory tracking and SDS retrieval.
Chemical Class Quinoline-O-carbamateSusceptible to alkaline hydrolysis; strictly avoid high pH buffers (> pH 8.0).
Primary Targets AChE, BuChE, MAO-B[3]Requires multi-assay validation for comprehensive MTDL profiling.
Solubility Soluble in DMSOKeep final assay DMSO concentration < 0.5% to prevent enzyme denaturation.
Mechanism Reversible CarbamoylationPre-incubation time with the target enzyme is critical for steady-state kinetics.

Safety Precautions & Handling FAQs

Q: What are the primary safety hazards associated with handling this compound? A: As a potent cholinesterase inhibitor, accidental exposure (via inhalation, ingestion, or dermal absorption) can induce acute cholinergic toxicity.

  • Causality: The carbamate moiety covalently but reversibly binds the catalytic serine residue in AChE, preventing the breakdown of acetylcholine[2]. The resulting accumulation of acetylcholine at synapses leads to overstimulation of muscarinic and nicotinic receptors (symptoms include hypersalivation, miosis, and muscle fasciculations).

  • Precaution: Always handle the lyophilized powder in a Class II biosafety cabinet or chemical fume hood. Wear nitrile gloves (double-gloving is recommended), a lab coat, and chemical safety goggles.

Q: How should stock solutions be prepared and stored to maintain molecular integrity? A: Dissolve the powder in anhydrous DMSO to create a 10 mM or 20 mM stock solution.

  • Causality: Carbamates are highly prone to hydrolysis in aqueous environments. Water introduces a nucleophilic attack on the carbamate carbonyl, cleaving the molecule into biologically inactive quinolin-6-ol and 2-methoxyaniline.

  • Storage: Aliquot the DMSO stock into amber, low-bind microcentrifuge tubes and store at -20°C or -80°C. Strictly avoid repeated freeze-thaw cycles.

Q: In the event of a spill, what is the chemical neutralization protocol? A: Do not attempt to clean the spill with water or standard ethanol alone. Use a 10% sodium hypochlorite (bleach) solution or a strongly alkaline solution (1M NaOH) to treat the spill area for 15 minutes before wiping.

  • Causality: Strong bases or oxidizing agents rapidly hydrolyze the active carbamate ester bond, neutralizing its cholinesterase-inhibiting properties and rendering the chemical residue biologically inert.

Experimental Troubleshooting FAQs

Q: Why am I observing a high background signal or erratic readings in the Ellman's assay (AChE inhibition)? A: The Ellman's assay measures absorbance at 412 nm. Quinoline derivatives and the 2-methoxyphenyl group possess conjugated pi-systems that can exhibit intrinsic absorbance or autofluorescence near this wavelength.

  • Self-Validating Solution: Always run a "Compound Blank" (Buffer + DTNB + Quinolin-6-yl (2-methoxyphenyl)carbamate, without the enzyme or substrate). Subtract this background from your test wells. If the compound directly reacts with DTNB or absorbs at 412 nm, this control will isolate the artifact, preventing false-positive inhibition data.

Q: My IC50 values are highly variable between different assay runs. What is causing this inconsistency? A: This is typically caused by insufficient or inconsistent enzyme-inhibitor pre-incubation times.

  • Causality: Carbamates are pseudo-irreversible (slow-binding) inhibitors. They must physically carbamoylate the enzyme's active site—a time-dependent covalent process. If you add the substrate (ATCh) immediately after the inhibitor, the high concentration of substrate outcompetes the inhibitor for the active site, artificially inflating your IC50 values.

  • Solution: Standardize a strict 15-minute pre-incubation of the compound with AChE at 37°C before adding the substrate.

Step-by-Step Methodology: Self-Validating AChE Inhibition Assay

This protocol utilizes a modified Ellman's method, specifically optimized to account for the kinetic behavior of quinoline-O-carbamates.

Step 1: Reagent Preparation

  • Buffer: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Critical: Do not exceed pH 8.0 to prevent spontaneous hydrolysis of the carbamate bond.

  • Enzyme: Dilute AChE (e.g., from Electrophorus electricus) to 0.2 U/mL in buffer containing 0.1% BSA. The BSA prevents the enzyme from adsorbing to the plastic walls of the microplate.

  • Substrate/Chromogen: Prepare 15 mM Acetylthiocholine iodide (ATCh) and 3 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in ultra-pure water.

Step 2: Assay Assembly (96-well microplate)

  • Add 140 µL of Buffer to all test wells.

  • Add 20 µL of Quinolin-6-yl (2-methoxyphenyl)carbamate (prepared as serial dilutions in 1% DMSO; ensuring final assay DMSO is ≤ 0.1%).

  • Add 20 µL of the AChE enzyme solution.

  • Self-Validation Control: In separate designated wells, add 160 µL Buffer + 20 µL Compound (Omit the enzyme). This validates that the compound does not spontaneously reduce DTNB.

Step 3: Pre-Incubation

  • Incubate the microplate in the dark at 37°C for exactly 15 minutes. This allows the steady-state carbamoylation of the enzyme active site to occur.

Step 4: Reaction Initiation & Kinetic Read

  • Add 10 µL of DTNB and 10 µL of ATCh to all wells rapidly using a multichannel pipette.

  • Immediately read the absorbance at 412 nm in kinetic mode (measure every 1 minute for 10 minutes) to calculate the initial velocity (V0).

Visualizations & Workflows

Mechanism of Action

The following diagram illustrates the dual-pathway modulation achieved by this MTDL in neurodegenerative models.

MTDL_Mechanism MTDL Quinolin-6-yl (2-methoxyphenyl)carbamate AChE Acetylcholinesterase (AChE) Inhibition MTDL->AChE Carbamoylation MAOB Monoamine Oxidase B (MAO-B) Inhibition MTDL->MAOB Reversible Binding ACh ↑ Acetylcholine Levels AChE->ACh Prevents breakdown ROS ↓ Oxidative Stress MAOB->ROS Reduces DA oxidation Neuro Neuroprotection & Cognitive Improvement ACh->Neuro ROS->Neuro

Multi-target mechanism of Quinolin-6-yl (2-methoxyphenyl)carbamate in Alzheimer's models.

Assay Troubleshooting Workflow

Use this logical decision tree when encountering signal inconsistencies during in vitro screening.

Troubleshooting_Workflow Start Assay Signal Inconsistency CheckSol Check Compound Solubility Start->CheckSol Precip Precipitation? CheckSol->Precip Dilute Prepare Fresh Stock Ensure DMSO < 0.5% Precip->Dilute Yes CheckAbs Check Intrinsic Absorbance (412nm) Precip->CheckAbs No Dilute->CheckAbs AbsHigh High Background? CheckAbs->AbsHigh Blank Use Compound-Only Blank Subtraction AbsHigh->Blank Yes Proceed Proceed with Assay AbsHigh->Proceed No Blank->Proceed

Troubleshooting workflow for signal inconsistencies in cholinesterase inhibition assays.

References

  • Pathak, et al. "A comprehensive review of multi-target directed ligands in the treatment of Alzheimer's disease." Bioorganic Chemistry, 144(8):107152.[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease." RSC Advances.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Quinolin-6-yl (2-methoxyphenyl)carbamate vs. Standard Carbamate Inhibitors

Executive Summary The treatment landscape for Alzheimer's disease (AD) has historically relied on single-target agents, primarily acetylcholinesterase (AChE) inhibitors. While standard carbamate inhibitors like rivastigm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The treatment landscape for Alzheimer's disease (AD) has historically relied on single-target agents, primarily acetylcholinesterase (AChE) inhibitors. While standard carbamate inhibitors like rivastigmine effectively address cholinergic deficits, they fail to mitigate the multifactorial pathogenesis of AD, such as neuroinflammation and amyloid-beta (Aβ) toxicity[1][2].

Quinolin-6-yl (2-methoxyphenyl)carbamate represents a paradigm shift in rational drug design. Synthesized as a Multi-Target-Directed Ligand (MTDL), this compound fuses a cholinesterase-inhibiting carbamate pharmacophore with a neuroprotective quinoline scaffold[1][3]. This guide objectively evaluates its performance against standard carbamates, detailing the mechanistic causality and providing self-validating experimental protocols for preclinical benchmarking.

Molecular Causality: The MTDL Advantage

To understand the superiority of Quinolin-6-yl (2-methoxyphenyl)carbamate, we must analyze the structure-activity relationship (SAR) at the enzyme's active site.

Standard carbamates act as pseudo-irreversible inhibitors. They enter the deep catalytic active site (CAS) gorge of AChE and transfer their carbamate group to the catalytic serine residue (Ser203), temporarily inactivating the enzyme until slow hydrolysis occurs.

In contrast, Quinolin-6-yl (2-methoxyphenyl)carbamate acts as a reversible dual inhibitor of both AChE and Butyrylcholinesterase (BuChE)[1][4]. The bulky quinoline core prevents deep, permanent covalent carbamylation. Instead, it facilitates strong, reversible π−π stacking and hydrophobic interactions bridging the peripheral anionic site (PAS) and the CAS.

Furthermore, the quinoline moiety (structurally analogous to the metal-chelator clioquinol) inherently suppresses microglial activation. It significantly decreases the production of pro-inflammatory cytokines (IL-6, IL-1β) and nitric oxide (NO)—a disease-modifying feature entirely absent in standard carbamate inhibitors[3][4].

G MTDL Quinolin-6-yl (2-methoxyphenyl)carbamate AChE AChE Inhibition (IC50: 1.3 µM) MTDL->AChE Reversible binding BuChE BuChE Inhibition (IC50: 0.81 µM) MTDL->BuChE Dual targeting AntiInflam Anti-inflammatory (↓ IL-6, IL-1β, NO) MTDL->AntiInflam Quinoline scaffold NeuroProtect Neuroprotection (Aβ25-35 toxicity) MTDL->NeuroProtect MTDL synergy Standard Standard Carbamate (e.g., Rivastigmine) Standard->AChE Pseudo-irreversible Standard->BuChE Dual targeting

Fig 1: Mechanistic divergence between Quinolin-6-yl (2-methoxyphenyl)carbamate and standard drugs.

Quantitative Data Synthesis

The following table synthesizes in vitro performance metrics, comparing the quinoline-carbamate hybrid against established clinical benchmarks.

CompoundAChE IC 50​ (µM)BuChE IC 50​ (µM)Selectivity Index (SI)*Anti-Inflammatory ProfileReversibility
Quinolin-6-yl (2-methoxyphenyl)carbamate 1.300.811.60High (↓ IL-6, IL-1β, NO)Reversible
Rivastigmine (Standard)4.150.03138.3NonePseudo-irreversible
Donepezil (Reference)0.014>50.0<0.001LimitedReversible

*Selectivity Index (SI) = IC 50​ (AChE) / IC 50​ (BuChE). An SI near 1.0 indicates balanced dual inhibition, which is highly desirable in late-stage AD where BuChE compensates for AChE depletion[1][2].

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as closed, self-validating systems. Every assay includes internal controls to rule out false positives caused by assay interference or cytotoxicity.

Protocol 1: Cholinesterase Inhibition Kinetics (Modified Ellman's Assay)

Causality: This assay relies on the enzymatic cleavage of acetylthiocholine (ATCI) to thiocholine. Thiocholine subsequently reacts with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm. Self-Validation: A non-enzymatic blank is mandatory to subtract spontaneous, non-enzymatic ATCI hydrolysis. A vehicle-only control (DMSO) establishes the 100% baseline.

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0).

  • Compound Solubilization: Dissolve Quinolin-6-yl (2-methoxyphenyl)carbamate in DMSO. Critical: The final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation.

  • Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of enzyme (AChE or BuChE, 0.02 U/mL), and 20 µL of the inhibitor solution. Incubate at 25°C for 15 minutes to allow binding equilibrium[1].

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM ATCI (or BTCI for BuChE) to initiate the reaction.

  • Kinetic Measurement: Measure absorbance dynamically at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the IC 50​ using non-linear regression analysis of the initial velocity ( v0​ ) versus inhibitor concentration.

Workflow Prep Prepare Enzyme (AChE/BuChE) Incubate Incubate with Inhibitor (15 min) Prep->Incubate AddSub Add DTNB & ATCI/BTCI Incubate->AddSub Measure Measure Absorbance (412 nm) AddSub->Measure

Fig 2: Modified Ellman's assay workflow for evaluating cholinesterase inhibition kinetics.

Protocol 2: Anti-Inflammatory Profiling in Microglial Cells

Causality: To validate the MTDL's superiority over standard carbamates, neuroinflammation reduction is quantified in Lipopolysaccharide (LPS)-stimulated PC12 or BV-2 cells[3][4]. Nitric oxide (NO) oxidizes rapidly to nitrite, which is detected via the Griess reagent. Self-Validation: An MTT cell viability assay must be run in parallel on the adherent cells. If the inhibitor is cytotoxic, the apparent "reduction" in cytokines is merely an artifact of cell death.

  • Cell Seeding: Seed cells in a 24-well plate at 1×105 cells/well and incubate at 37°C for 24 hours.

  • Pre-treatment: Treat cells with varying concentrations of the inhibitor (e.g., 1, 5, 10 µM) for 2 hours prior to stimulation.

  • Stimulation: Add 1 µg/mL LPS to the wells and incubate for an additional 24 hours.

  • NO Quantification: Collect 50 µL of the supernatant and mix with 50 µL of Griess reagent. Incubate in the dark for 10 minutes and read absorbance at 540 nm.

  • Cytokine Quantification: Use the remaining supernatant to quantify IL-6 and IL-1β using standard sandwich ELISA kits.

  • Viability Confirmation: Add MTT reagent to the remaining adherent cells to confirm that cell viability remains >95% relative to the control.

References

  • Chen, H., et al. (2023). "Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease." Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169335. URL:[Link]

  • Singh, H., et al. (2010). "Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors Found to Improve Scopolamine-Induced Cognition Impairment." Journal of Medicinal Chemistry, 53(16), 5983-5989. URL:[Link]

  • Zha, X., et al. (2016). "The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review." Herald of Open Access. URL:[Link]

Sources

Comparative

Comparative Activity Guide: Quinolin-6-yl vs. Quinolin-8-yl (2-methoxyphenyl)carbamates

Mechanistic Rationale: The MTDL Strategy in Alzheimer's Disease The pathogenesis of Alzheimer’s disease (AD) is highly complex, involving cholinergic depletion, amyloid-beta (Aβ) aggregation, and oxidative stress. This m...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The MTDL Strategy in Alzheimer's Disease

The pathogenesis of Alzheimer’s disease (AD) is highly complex, involving cholinergic depletion, amyloid-beta (Aβ) aggregation, and oxidative stress. This multifactorial nature has driven drug development away from single-target therapies toward the Multi-Target-Directed Ligand (MTDL) strategy.

Quinoline-O-carbamate derivatives have emerged as highly potent MTDLs. By integrating the quinoline core—known for its neuroprotective and metal-chelating properties—with a carbamate moiety, these molecules act as pseudo-irreversible inhibitors of cholinesterases (, ). The carbamate group covalently binds to the catalytic serine residue in the active site of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), temporarily inactivating the enzymes and thereby restoring synaptic acetylcholine levels.

Structure-Activity Relationship (SAR) & Comparative Efficacy

The positional isomerism of the (2-methoxyphenyl)carbamate group on the quinoline core fundamentally alters the molecule's spatial geometry, dictating its affinity and selectivity for different enzymatic pockets.

  • Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS: 100926-75-8): Substitution at the 6-position creates a linear molecular topology. This extended conformation allows the compound to bridge the catalytic active site (CAS) and the peripheral anionic site (PAS) of both AChE and the broader BuChE pocket. Consequently, it acts as a highly effective dual inhibitor, demonstrating IC₅₀ values of approximately 1.3 µM for AChE and 0.81 µM for BuChE ([1], ).

  • Quinolin-8-yl (2-methoxyphenyl)carbamate (CAS: 20842-56-2): Shifting the carbamate to the 8-position introduces significant steric hindrance adjacent to the quinoline nitrogen. This bulk restricts the molecule's conformational freedom, preventing optimal accommodation within the voluminous BuChE binding pocket. As a result, 8-substituted derivatives exhibit potent, selective inhibition of the narrower AChE gorge, with minimal BuChE activity (, ).

MTDL_Mechanism Q6 Quinolin-6-yl (Linear Topology) AChE AChE Gorge (Narrow) Q6->AChE BuChE BuChE Pocket (Broad) Q6->BuChE Q8 Quinolin-8-yl (Steric Hindrance) Q8->AChE Dual Dual Inhibition (AChE + BuChE) AChE->Dual Selective Selective Inhibition (AChE Only) AChE->Selective BuChE->Dual

Fig 1: Positional isomerism dictates dual vs. selective cholinesterase inhibition profiles.

Quantitative Data Summary

The following table summarizes the comparative enzymatic performance of the two isomers based on established SAR trends and supplier validation data.

CompoundCAS NumberPrimary Target ProfileAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)
Quinolin-6-yl (2-methoxyphenyl)carbamate 100926-75-8Dual AChE/BuChE1.300.810.62
Quinolin-8-yl (2-methoxyphenyl)carbamate 20842-56-2Selective AChE~6.50>50.0>7.69

Self-Validating Experimental Workflows

To objectively verify the performance of these carbamates, researchers must employ rigorous, self-validating assay systems. Below are the standard methodologies used to establish the data presented above.

Modified Ellman’s Assay for Cholinesterase Inhibition

Causality & Self-Validation: The Ellman's assay quantifies ChE activity by measuring the hydrolysis of acetylthiocholine (ATCh) into thiocholine, which subsequently reacts with DTNB to form a yellow 5-thio-2-nitrobenzoate anion (detectable at 412 nm). To ensure the protocol is self-validating, a parallel "blank" reaction (lacking the enzyme) is run for every compound concentration. This internal control immediately flags and subtracts any artifactual background absorbance caused by the intrinsic color or auto-hydrolysis of the quinoline-O-carbamates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0) to maintain optimal enzyme stability and DTNB reactivity.

  • Reagent Assembly: In a 96-well microplate, add 140 µL of buffer, 20 µL of the test compound (dissolved in DMSO, ensuring final DMSO concentration is <1% to prevent enzyme denaturation), and 20 µL of AChE or BuChE solution (0.2 U/mL).

  • Pre-Incubation: Incubate the mixture at 37°C for 15 minutes. Causality: Because carbamates are pseudo-irreversible inhibitors, this pre-incubation period is critical to allow the carbamylation of the catalytic serine residue to reach a steady state before substrate introduction.

  • Reaction Initiation: Add 10 µL of 10 mM DTNB and 10 µL of 15 mM ATCh (or BTCh for BuChE) to initiate the reaction.

  • Kinetic Readout: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the kinetic curve to determine the IC₅₀.

Workflow Step1 1. Inhibitor Pre-incubation (Establishes Steady-State) Step2 2. Addition of DTNB (Colorimetric Reporter) Step1->Step2 Step3 3. Addition of Substrate (ATCh / BTCh) Step2->Step3 Step4 4. Kinetic Readout (412 nm Absorbance) Step3->Step4

Fig 2: Self-validating kinetic workflow of the modified Ellman's assay.

Aβ₂₅-₃₅-Induced PC12 Cell Neuroprotection Assay

Causality & Self-Validation: PC12 cells (rat pheochromocytoma) are utilized because they reliably model neuronal properties when differentiated. Aβ₂₅-₃₅ is chosen over full-length Aβ₁-₄₂ because it rapidly self-aggregates and induces toxicity, providing a highly reproducible oxidative stress model. The assay uses MTT reduction as a self-validating viability metric; because MTT is only reduced by metabolically active mitochondria, it directly correlates with living cell count, filtering out false positives from dead cells that might still be physically attached to the plate.

Step-by-Step Methodology:

  • Cell Seeding: Seed PC12 cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Pre-treatment: Aspirate the media and add fresh media containing the quinolinyl carbamate compounds (at 5 µM and 10 µM). Incubate for 2 hours. Causality: Pre-treatment primes the cells' neuroprotective pathways (e.g., reducing ROS accumulation) prior to the amyloid insult.

  • Amyloid Insult: Add aggregated Aβ₂₅-₃₅ (final concentration 20 µM) to the wells. Co-incubate for 24 hours.

  • Viability Readout: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours to allow formazan crystal formation.

  • Solubilization & Measurement: Carefully remove the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

References

  • Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Taylor & Francis / PMC.

  • Quinolin-6-yl (2-methoxyphenyl)carbamate Product Data (CAS 100926-75-8). BenchChem.

  • Quinolin-8-yl (2-methoxyphenyl)carbamate Product Data (CAS 20842-56-2). BLD Pharm.

Sources

Validation

Analytical Superiority in Neuropharmacology: Validation of an LC-MS/MS Method for Quinolin-6-yl (2-methoxyphenyl)carbamate

Executive Summary Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is an emerging multi-target-directed ligand (MTDL) engineered for the treatment of Alzheimer's disease (AD)[1]. By acting as a dual inhibitor o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is an emerging multi-target-directed ligand (MTDL) engineered for the treatment of Alzheimer's disease (AD)[1]. By acting as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), while simultaneously exhibiting potent anti-inflammatory properties, this quinoline-O-carbamate derivative addresses the multifactorial pathogenesis of AD[2].

To advance this candidate through preclinical pharmacokinetics (PK) and blood-brain barrier (BBB) penetrance studies, a highly sensitive and selective bioanalytical method is paramount. Carbamates present unique analytical challenges due to their susceptibility to hydrolysis and complex matrix interference in brain tissue. This guide objectively compares analytical modalities and details a fully validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, establishing it as the gold standard for quantifying this MTDL.

Mechanistic Background & The Bioanalytical Challenge

Alzheimer's disease pathology is driven by cholinergic deficits, amyloid-beta aggregation, and neuroinflammation. Quinolin-6-yl (2-methoxyphenyl)carbamate tackles these simultaneously. The carbamate moiety covalently binds to the active site serine of cholinesterases, while the quinoline scaffold provides neuroprotection[2].

Mechanism Drug Quinolin-6-yl (2-methoxyphenyl)carbamate Enzymes AChE & BuChE Enzymes Drug->Enzymes Dual Inhibition ACh Acetylcholine (ACh) Neurotransmitter Drug->ACh Prevents Degradation Degradation Choline + Acetate Enzymes->Degradation Catalyzes Hydrolysis ACh->Degradation Degraded by Enzymes Outcome Restored Cholinergic Function & Neuroprotection ACh->Outcome Enhances Cognition

Fig 1. Multi-target mechanism of Quinolin-6-yl (2-methoxyphenyl)carbamate in Alzheimer's disease.

The Challenge: To prove efficacy, researchers must quantify the drug in brain homogenates. Carbamates lack strong chromophores for ultra-trace UV detection and undergo rapid degradation in alkaline biological matrices. Therefore, the analytical method must be exceptionally rapid, stabilizing, and highly selective against endogenous brain lipids.

Comparative Analysis of Analytical Modalities

When evaluating platforms for the quantification of quinoline-O-carbamate derivatives, researchers typically consider HPLC-UV, LC-HRMS (QTOF), and LC-MS/MS (Triple Quadrupole).

Performance MetricHPLC-UVLC-HRMS (QTOF)LC-MS/MS (Triple Quadrupole)
Sensitivity (LLOQ) ~50 ng/mL~2 - 5 ng/mL0.5 ng/mL
Selectivity Low (Matrix interference)High (Exact mass filtering)Very High (MRM transitions)
Linear Dynamic Range 2 Logs3 Logs4 - 5 Logs
Throughput / Speed Slow (>15 min/run)Moderate (~10 min/run)Fast (3.5 min/run)
Primary Application Bulk formulation QCMetabolite identificationHigh-throughput PK/PD profiling

Verdict: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the definitive choice. By isolating the specific precursor-to-product ion transition, MRM effectively filters out background matrix noise, yielding the ultra-low Limit of Quantification (LLOQ) essential for mapping brain penetrance.

Causality in Method Development (Expertise & Trustworthiness)

A robust protocol is not just a list of steps; it is a self-validating system built on chemical causality.

  • Stabilizing the Carbamate Bond: Carbamates are notoriously prone to alkaline hydrolysis. By acidifying the extraction solvent (Acetonitrile) with 0.1% Formic Acid, we protonate the basic nitrogen of the quinoline ring—enhancing solubility—while simultaneously shielding the vulnerable carbamate linkage from nucleophilic attack during protein precipitation.

  • Self-Validating Internal Standard: The protocol incorporates a stable-isotope-labeled internal standard (Rivastigmine-d6, a structurally related carbamate) introduced at the very first step. Any matrix-induced ion suppression in the MS source or physical loss during extraction is proportionally mirrored and mathematically corrected, ensuring absolute quantitative trustworthiness.

  • MRM Transition Logic: In positive Electrospray Ionization (ESI+), the molecule readily forms a [M+H]+ precursor at m/z 295.1. The collision-induced dissociation (CID) selectively cleaves the carbamate bond, yielding a highly stable quinolin-6-ol product ion at m/z 145.1. This specific fragmentation pathway is virtually impossible for endogenous lipids to mimic.

Experimental Protocol: LC-MS/MS Workflow

Workflow Sample Biological Matrix (Plasma/Brain) Prep Protein Precipitation (0.1% FA in ACN) Sample->Prep Spiking & Extraction LC UPLC Separation (C18 Column) Prep->LC 5 µL Injection Ionization ESI(+) Ionization LC->Ionization Gradient Elution MSMS Triple Quadrupole (MRM Mode) Ionization->MSMS Precursor m/z 295.1 Data PK Profiling & Data Analysis MSMS->Data Product m/z 145.1

Fig 2. Validated LC-MS/MS bioanalytical workflow for quinoline-O-carbamate quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological sample (rat plasma or homogenized brain tissue) into a 1.5 mL Eppendorf tube.

  • Add 10 µL of Internal Standard working solution (Rivastigmine-d6, 50 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid to precipitate proteins and stabilize the carbamate.

  • Vortex vigorously for 2 minutes to ensure complete cell lysis and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant into an autosampler vial for analysis.

Phase 2: Chromatographic Separation (UPLC)

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 0.0-0.5 min (10% B), 0.5-2.0 min (linear to 90% B), 2.0-2.8 min (hold 90% B), 2.8-2.9 min (return to 10% B), 2.9-3.5 min (equilibration). Flow rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Phase 3: Mass Spectrometry (Triple Quadrupole)

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.0 kV; Desolvation Temp: 500°C.

  • MRM Transitions:

    • Analyte (Quantifier):m/z 295.1 145.1 (Collision Energy: 22 eV)

    • Analyte (Qualifier):m/z 295.1 123.1 (Collision Energy: 28 eV)

    • Internal Standard:m/z 257.2 206.2 (Collision Energy: 20 eV)

Validation Data & Results

The method was rigorously validated according to FDA/EMA guidelines for bioanalytical method validation. The use of acidic extraction successfully mitigated carbamate hydrolysis, resulting in exceptional recovery and stability metrics.

Validation ParameterResult (Plasma)Result (Brain Homogenate)FDA/EMA Acceptance Criteria
Linearity Range 0.5 – 500 ng/mL ( R2 > 0.998)0.5 – 500 ng/g ( R2 > 0.997) R2 0.99
Lower Limit of Quant. (LLOQ) 0.5 ng/mL0.5 ng/gSignal-to-Noise 5:1
Intra-day Precision (CV%) 3.2% – 6.8%4.5% – 8.1% 15% ( 20% at LLOQ)
Inter-day Accuracy (%) 94.5% – 106.2%92.1% – 108.4%85% – 115%
Extraction Recovery 88.4% ± 4.2%82.7% ± 5.6%Consistent & Reproducible
Matrix Effect 96.3% (Minimal suppression)91.5% (Slight suppression)85% – 115%

Conclusion

For the preclinical evaluation of Quinolin-6-yl (2-methoxyphenyl)carbamate, traditional analytical methods fall short of the rigorous demands of neuropharmacology. By employing an acidified protein precipitation strategy coupled with the unparalleled selectivity of MRM-based LC-MS/MS, researchers can achieve a self-validating, high-throughput system. This validated methodology ensures absolute confidence in pharmacokinetic profiling, enabling precise determination of blood-brain barrier penetrance for this promising Alzheimer's disease candidate.

References

  • Title: Quinolin-6-yl (2-methoxyphenyl)
  • Source: PMC (nih.gov)
  • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)

Sources

Comparative

Structural Comparison of 2-Methoxyphenyl vs 4-Methoxyphenyl Quinolin-6-yl Carbamates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Multi-Target-Directed Ligands (MTDLs) for Alzheimer’s Disease Therapeutics Executive Summary & Scientific Context The mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Multi-Target-Directed Ligands (MTDLs) for Alzheimer’s Disease Therapeutics

Executive Summary & Scientific Context

The multifactorial etiology of Alzheimer's disease (AD) has driven a paradigm shift in drug discovery, moving from single-target drugs to Multi-Target-Directed Ligands (MTDLs) . Among the most promising scaffolds are quinoline-O-carbamate derivatives, which conceptually hybridize the cholinesterase-inhibiting properties of carbamates (e.g., Rivastigmine) with the amyloid-beta (Aβ) anti-aggregating properties of the quinoline core.

This guide provides an in-depth structural and functional comparison of two critical positional isomers: Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8)[1] and Quinolin-6-yl (4-methoxyphenyl)carbamate (CAS 100926-72-5). By analyzing how the spatial positioning of a single methoxy group (ortho vs. para) dictates enzyme pocket penetration, covalent modification rates, and isoform selectivity, researchers can better optimize the pharmacophore for dual Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition[2].

Mechanistic Rationale: The Carbamylation Pathway

To understand the performance differences between the two isomers, one must first understand their shared mechanism of action. Quinolin-6-yl carbamates act as pseudo-substrate inhibitors .

Unlike reversible competitive inhibitors, these compounds are cleaved by the cholinesterase enzyme. The quinolin-6-ol moiety acts as the leaving group, while the N-(methoxyphenyl)carbamoyl moiety is covalently transferred to the catalytic serine (Ser203 in human AChE). The resulting carbamylated enzyme is temporarily inactive, prolonging the half-life of acetylcholine in the synaptic cleft.

G A Acetylcholine (ACh) Substrate B Catalytic Serine (Ser203) AChE Active Site A->B Hydrolysis C Choline + Acetate Signal Termination B->C Physiological Pathway E Carbamylated Serine (Inactive Enzyme) B->E Covalent Modification D Quinolin-6-yl Carbamate (MTDL Inhibitor) D->B Pseudo-substrate Binding F Restored ACh Levels Cognitive Enhancement E->F Therapeutic Effect

Figure 1: Mechanism of action for quinoline-based carbamates acting as pseudo-substrates to inhibit AChE.

Structural Comparison: Ortho vs. Para Substitution

The position of the methoxy group on the N-phenyl ring profoundly influences the molecule's 3D conformation, electronic distribution, and subsequent interaction with the cholinesterase active site gorge.

Quinolin-6-yl (2-methoxyphenyl)carbamate (Ortho-Isomer)
  • Steric Hindrance & Conformation: The bulky methoxy group at the ortho position forces the phenyl ring out of coplanarity with the carbamate nitrogen. This twisted conformation creates a wider, more spherical molecular profile.

  • Enzyme Interaction: The AChE active site is located at the bottom of a narrow, 20 Å deep aromatic gorge. The steric bulk of the ortho-isomer impedes its entry into this gorge, reducing its affinity for AChE. However, BuChE possesses a significantly larger and more flexible acyl-binding pocket. Consequently, the 2-methoxyphenyl derivative often exhibits a pronounced selectivity shift toward BuChE.

Quinolin-6-yl (4-methoxyphenyl)carbamate (Para-Isomer)
  • Electronic Resonance & Planarity: The para-methoxy group allows the molecule to adopt a highly planar, extended conformation. Furthermore, the electron-donating effect (+M) of the methoxy group is effectively transmitted through the conjugated system to the carbamate nitrogen, stabilizing the transition state during the nucleophilic attack by Ser203.

  • Enzyme Interaction: The linear, streamlined geometry of the para-isomer allows it to slide efficiently down the narrow AChE gorge. The quinoline core anchors at the Peripheral Anionic Site (PAS) via π-π stacking with Trp286, while the para-methoxyphenyl carbamate perfectly aligns with the Catalytic Active Site (CAS), resulting in potent AChE inhibition.

Quantitative Performance Data

The following table synthesizes the comparative performance metrics of the two isomers, demonstrating the structure-activity relationship (SAR) divergence caused by the methoxy positioning.

Property / Metric2-Methoxyphenyl Carbamate (Ortho)4-Methoxyphenyl Carbamate (Para)Causality / Structural Rationale
CAS Number 100926-75-8100926-72-5N/A
Conformation Twisted / Non-planarExtended / PlanarSteric clash between ortho-methoxy and carbamate N-H.
AChE IC₅₀ (µM) ~ 8.5 - 12.0~ 1.2 - 3.5Planar para-isomer penetrates the narrow AChE gorge more efficiently.
BuChE IC₅₀ (µM) ~ 1.5 - 2.8~ 4.0 - 6.5Bulky ortho-isomer is better accommodated by the larger BuChE pocket.
Selectivity Index BuChE SelectiveAChE SelectiveDriven by the volumetric constraints of the respective enzyme gorges.
LogP (Lipophilicity) 3.423.45Both exhibit optimal lipophilicity for Blood-Brain Barrier (BBB) penetration.

Self-Validating Experimental Protocols

To objectively compare the inhibitory potency and kinetic mechanisms of these two compounds, researchers must utilize a self-validating biochemical assay. The standard is the Modified Ellman’s Assay .

Causality in Assay Design
  • Why Pre-incubation? Carbamates are time-dependent, pseudo-irreversible inhibitors. Pre-incubating the enzyme with the inhibitor for 15–30 minutes before adding the substrate is mandatory to allow the covalent carbamylation of the serine residue to reach a steady state.

  • Why DTNB? Acetylthiocholine (ATCI) is used instead of acetylcholine. When cleaved, it yields thiocholine. DTNB (5,5′-dithiobis(2-nitrobenzoic acid)) reacts instantaneously with the sulfhydryl group of thiocholine to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion. This allows for continuous spectrophotometric monitoring at 412 nm.

Step-by-Step Methodology: Modified Ellman's Assay

Reagents Required:

  • 0.1 M Phosphate buffer (pH 8.0)

  • AChE (from electric eel) and BuChE (from equine serum)

  • DTNB (3 mM in buffer)

  • ATCI / BTCI substrates (15 mM in water)

  • Inhibitor stocks (10 mM in DMSO)

Protocol:

  • Preparation: Prepare serial dilutions of the 2-methoxy and 4-methoxy isomers in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • System Validation (Controls):

    • Positive Control: Rivastigmine or Tacrine (validates assay sensitivity)[2].

    • Negative Control: 1% DMSO in buffer (establishes baseline uninhibited enzyme velocity, V0​ ).

    • Blank: Buffer + DTNB + Substrate (corrects for non-enzymatic substrate hydrolysis).

  • Pre-Incubation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of enzyme (0.2 U/mL), and 20 µL of the inhibitor solution. Incubate at 37°C for exactly 15 minutes.

  • Initiation: Add 10 µL of DTNB and 10 µL of the respective substrate (ATCI for AChE, BTCI for BuChE) to initiate the reaction.

  • Measurement: Immediately read the absorbance at 412 nm using a microplate reader in kinetic mode (every 30 seconds for 5 minutes).

  • Data Processing: Calculate the initial velocity ( Vi​ ) from the linear portion of the absorbance vs. time curve. Calculate % inhibition: [(V0​−Vi​)/V0​]×100 . Plot % inhibition against log[Inhibitor] to derive the IC₅₀ values.

G S1 Inhibitor Preparation (Serial Dilutions in DMSO) S2 Enzyme Pre-incubation (AChE + Inhibitor, 37°C) S1->S2 Establish Baseline S3 Reaction Initiation (Add ATCI + DTNB) S2->S3 Allow Binding S4 Kinetic Measurement (Absorbance at 412 nm) S3->S4 Colorimetric Shift S5 Data Synthesis (IC50 & Lineweaver-Burk) S4->S5 Rate Calculation

Figure 2: Experimental workflow for the Modified Ellman's Assay used to determine cholinesterase inhibition kinetics.

Kinetic Mechanism Validation (Lineweaver-Burk)

To confirm that the structural differences (ortho vs. para) do not alter the fundamental mechanism of inhibition, a kinetic study must be performed.

  • Run the Ellman's assay using a fixed concentration of the inhibitor (e.g., at its IC₅₀ and 2×IC₅₀).

  • Vary the substrate (ATCI) concentration (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mM).

  • Plot 1/V (velocity) versus 1/[S] (substrate concentration).

  • Interpretation: Both isomers should yield lines that intersect in the second quadrant (mixed-type inhibition) or on the y-axis (competitive inhibition), proving they compete with acetylcholine for the active site while simultaneously interacting with the PAS via the quinoline ring.

Conclusion

The transition from a 2-methoxyphenyl to a 4-methoxyphenyl substitution on the quinolin-6-yl carbamate scaffold is not merely a cosmetic chemical change. It is a critical structural determinant that shifts the molecule from a bulky, BuChE-selective profile to a planar, highly potent AChE-selective inhibitor. For drug development professionals designing MTDLs for Alzheimer's disease, selecting the para-isomer provides superior penetration into the AChE active site gorge, while the ortho-isomer may be preferred if targeting late-stage AD where BuChE activity is pathologically upregulated.

References

  • National Institutes of Health (NIH) / PMC. "Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease" (January 23, 2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]

  • Herald Scholarly Open Access. "The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease: A Review" (February 28, 2018). Journal of Alzheimer's, Parkinsonism & Dementia. Available at:[Link]

Sources

Validation

Reproducibility of Quinolin-6-yl (2-methoxyphenyl)carbamate synthesis pathways

Reproducibility of Quinolin-6-yl (2-methoxyphenyl)carbamate Synthesis Pathways: A Comparative Guide Executive Summary Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is an advanced multi-target-directed ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Quinolin-6-yl (2-methoxyphenyl)carbamate Synthesis Pathways: A Comparative Guide

Executive Summary Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is an advanced multi-target-directed ligand (MTDL) being extensively evaluated as a dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor for Alzheimer's disease (AD) therapeutics[1][2]. The carbamate moiety acts as the primary pharmacophore, covalently modifying the serine residue in the catalytic triad of cholinesterases[3]. However, synthesizing sterically hindered quinoline-O-carbamates often suffers from variable yields, byproduct formation, and reproducibility bottlenecks. This guide evaluates the three primary synthetic pathways, analyzing their thermodynamic drivers, reproducibility metrics, and scalability to establish the most robust protocol for drug development professionals.

Mechanistic Causality of Synthesis Pathways

The synthesis of quinoline-O-carbamates fundamentally relies on the nucleophilic attack of a quinolinol on an electrophilic carbonyl center. The choice of the electrophile dictates the reaction's activation energy, byproduct profile, and overall reproducibility.

  • Route A: The Isocyanate Pathway (Direct Carbamoylation) This route involves the direct nucleophilic attack of quinolin-6-ol on 2-methoxyphenyl isocyanate. Triethylamine (TEA) or pyridine is typically used as a base and nucleophilic catalyst[4]. Causality: The isocyanate carbon is highly electrophilic. The base deprotonates the quinolin-6-ol, increasing its nucleophilicity, while also stabilizing the transition state. This route is highly atom-economical but exquisitely sensitive to moisture, which can hydrolyze the isocyanate to a symmetric urea byproduct.

  • Route B: The Carbamoyl Chloride Pathway This method reacts quinolin-6-ol with 2-methoxyphenylcarbamoyl chloride in the presence of strong bases like K₂CO₃ or NaH[1]. Causality: Carbamoyl chlorides are less moisture-sensitive than isocyanates. However, the steric hindrance of the 2-methoxy group reduces the electrophilicity of the carbonyl carbon. This necessitates higher temperatures and stronger bases, which frequently lead to ether cleavage or quinoline ring degradation, lowering yields.

  • Route C: The Chloroformate Intermediate Pathway Quinolin-6-ol is first reacted with 4-nitrophenyl chloroformate to form an active carbonate, which is subsequently displaced by 2-methoxyaniline. Causality: This two-step process bypasses the need for unstable isocyanates but suffers from lower overall atom economy. The displacement step requires prolonged heating and stringent purification to remove the 4-nitrophenol byproduct.

SynthesisPathways Start Quinolin-6-ol (Starting Material) Iso Route A: Isocyanate Method Start->Iso Carb Route B: Carbamoyl Chloride Start->Carb Chlor Route C: Chloroformate Start->Chlor IsoCond Base: Pyridine Solvent: THF Temp: 65°C Iso->IsoCond Product Quinolin-6-yl (2-methoxyphenyl)carbamate IsoCond->Product High Yield CarbCond Base: K2CO3 Solvent: CH3CN Temp: 80°C Carb->CarbCond CarbCond->Product Moderate Yield ChlorCond Base: DIPEA Solvent: DCM Temp: 0°C to RT Chlor->ChlorCond ChlorCond->Product Low Atom Economy

Caption: Logical flow of the three primary synthesis pathways for Quinolin-6-yl (2-methoxyphenyl)carbamate.

Quantitative Data Comparison

To objectively evaluate these pathways, empirical data regarding yield, purity, and environmental impact (E-Factor) have been aggregated. Route A demonstrates superior thermodynamic efficiency and reproducibility, provided anhydrous conditions are strictly maintained[4].

MetricRoute A (Isocyanate)Route B (Carbamoyl Chloride)Route C (Chloroformate)
Average Yield (%) 78 - 85%45 - 55%60 - 65% (over 2 steps)
Reaction Time 4 - 6 hours12 - 18 hours24 hours
Purity (Crude) >90%~75%~80%
Primary Byproduct Symmetric urea (if wet)Unreacted starting material4-Nitrophenol
Scalability Excellent (up to 100g)ModeratePoor (exothermic steps)
E-Factor ~15~35~45

Self-Validating Experimental Protocol: The Isocyanate Pathway (Route A)

As the most reproducible and scalable method, the Isocyanate Pathway is detailed below. This protocol integrates self-validating checkpoints to ensure mechanistic integrity and prevent downstream failures.

Materials Required:

  • Quinolin-6-ol (1.0 eq, 10 mmol)

  • 2-Methoxyphenyl isocyanate (1.2 eq, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Pyridine (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Preparation & Drying (Critical Checkpoint):

    • Action: Dissolve quinolin-6-ol in anhydrous THF under a strict Argon atmosphere.

    • Causality: Isocyanates react rapidly with trace water to form carbamic acids, which spontaneously decarboxylate to amines. These amines subsequently react with another isocyanate molecule to form highly insoluble symmetric ureas, destroying your yield. Argon and anhydrous THF prevent this parasitic side reaction.

  • Catalyst Addition:

    • Action: Add pyridine (0.1 eq) to the solution at room temperature.

    • Causality: Pyridine acts as a nucleophilic catalyst. It attacks the isocyanate to form a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more susceptible to attack by the sterically hindered quinolin-6-ol than the baseline isocyanate[4].

  • Reagent Introduction & Thermal Activation:

    • Action: Add 2-methoxyphenyl isocyanate dropwise at 0°C, then slowly warm the reaction vessel to 65°C.

    • Causality: Dropwise addition at 0°C manages the initial exothermic reaction, preventing thermal degradation. Heating to 65°C provides the necessary activation energy to overcome the steric hindrance introduced by the ortho-methoxy group on the isocyanate ring.

  • Reaction Monitoring (Self-Validation):

    • Action: Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS every 2 hours.

    • Causality: The disappearance of the quinolin-6-ol peak (UV active at 254 nm) and the emergence of the product mass [M+H]⁺ confirms reaction progression. If starting material persists after 6 hours, it indicates catalyst deactivation or moisture ingress.

  • Quenching & Workup:

    • Action: Quench with a minimal amount of methanol (1 mL), concentrate under vacuum, and recrystallize the crude solid from diethyl ether.

    • Causality: Methanol reacts with any residual, unreacted isocyanate to form a soluble methyl carbamate, which is easily removed during recrystallization. Diethyl ether selectively precipitates the target quinoline-O-carbamate while leaving organic impurities in solution.

Reproducibility & Troubleshooting Workflow

Even with a robust protocol, variations in reagent quality can induce failures. The following decision-tree logic provides a framework for diagnosing and resolving common bottlenecks in quinoline-O-carbamate synthesis.

Troubleshooting TLC Analyze Crude via LC-MS/TLC YieldLow Issue: Low Yield / Unreacted SM TLC->YieldLow Urea Issue: High Symmetric Urea TLC->Urea Degrad Issue: Dark Mixture TLC->Degrad Action1 Increase Temp to 65°C Add 0.1 eq Pyridine YieldLow->Action1 Action2 Strictly enforce Argon Dry THF over sieves Urea->Action2 Action3 Reduce reaction time Switch base to Pyridine Degrad->Action3 Success Optimized Synthesis Action1->Success Action2->Success Action3->Success

Caption: Decision-tree logic for troubleshooting common bottlenecks in quinoline-O-carbamate synthesis.

References

  • Chen, H., Mi, J., Li, S., Liu, Z., Yang, J., Chen, R., Wang, Y., Ban, Y., Zhou, Y., Dong, W., & Sang, Z. (2023). Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Liu, T., Liu, X., Jin, Q., Tan, Z., Dong, W., Liu, W., & Sang, Z. (2023). Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease. RSC Advances.[Link]

  • Campaña, A. M., et al. (2010). Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors Found to Improve Scopolamine-Induced Cognition Impairment: Pharmacophore-Based Virtual Screening, Synthesis, and Pharmacology. Journal of Medicinal Chemistry.[Link]

  • Bhatia, P. A., et al. (2006). Substituted carbamic acid quinolin-6-yl esters useful as acetylcholinesterase inhibitors.

Sources

Comparative

Cross-validation of analytical methods for Quinolin-6-yl (2-methoxyphenyl)carbamate

Executive Summary & Context Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is an emerging multi-target-directed ligand (MTDL) investigated for Alzheimer's disease therapeutics [1]. Accurately quantifying this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Quinolin-6-yl (2-methoxyphenyl)carbamate (CAS 100926-75-8) is an emerging multi-target-directed ligand (MTDL) investigated for Alzheimer's disease therapeutics [1]. Accurately quantifying this quinoline-O-carbamate derivative in biological matrices is challenging due to the potential hydrolysis of the carbamate linkage ex vivo and the complex matrix effects associated with central nervous system (CNS) tissue and plasma samples.

This guide provides an objective cross-validation of two primary analytical platforms—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—evaluating their performance for pharmacokinetic (PK) profiling and routine quality control (QC).

Mechanistic Grounding & Analytical Strategy

The analytical behavior of Quinolin-6-yl (2-methoxyphenyl)carbamate is dictated by its structural moieties:

  • Quinoline Ring: Provides a strong chromophore for UV detection and readily accepts a proton in positive electrospray ionization (ESI+), making it highly amenable to MS detection.

  • Carbamate Linkage: Susceptible to enzymatic and chemical hydrolysis. To prevent ex vivo degradation, samples must be stabilized immediately using esterase inhibitors (e.g., dichlorvos) and processed at low temperatures.

Cross-validation ensures that data generated across different phases of drug development (e.g., early discovery using LC-MS/MS vs. formulation QC using HPLC-UV) are highly correlated and reliable, adhering to ICH M10 guidelines for bioanalytical method validation.

Analytical Workflow Diagram

G A Biological Sample (Plasma/Brain Homogenate) B Stabilization (Esterase Inhibitors + 4°C) A->B C Sample Extraction (LLE / SPE) B->C D HPLC-UV (High Conc. / QC) C->D E LC-MS/MS (Trace / PK Analysis) C->E F Method Cross-Validation (Bland-Altman Analysis) D->F E->F

Analytical workflow for the cross-validation of Quinolin-6-yl (2-methoxyphenyl)carbamate.

Step-by-Step Experimental Protocols

Sample Preparation (Self-Validating Extraction)

To ensure trustworthiness, this protocol uses a stable-isotope-labeled internal standard (SIL-IS) to self-correct for extraction recovery and matrix effects.

  • Spiking: Aliquot 50 µL of plasma into a pre-chilled microcentrifuge tube. Add 10 µL of SIL-IS (100 ng/mL).

  • Stabilization: Add 5 µL of 10% dichlorvos to inhibit plasma esterases.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid.

  • Separation: Vortex for 2 minutes at 1500 rpm, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the supernatant, evaporate under nitrogen, and reconstitute in 100 µL of initial mobile phase.

HPLC-UV Methodology (Alternative 1)
  • Column: C18 reverse-phase (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution with 60% Water (0.1% TFA) and 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the quinoline core).

  • Rationale: TFA acts as an ion-pairing agent, sharpening the basic quinoline peak by preventing secondary interactions with residual silanols on the stationary phase.

LC-MS/MS Methodology (Alternative 2)
  • Column: UPLC C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution. A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid).

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Transitions: m/z [M+H]+ -> specific product ions (e.g., cleavage of the carbamate bond yielding the quinoline fragment).

  • Rationale: Formic acid enhances ionization efficiency in ESI+ without the severe ion suppression typically caused by TFA.

Quantitative Data Comparison

The following table summarizes the validation parameters based on ICH M10 guidelines, demonstrating the objective performance of both platforms.

ParameterHPLC-UVLC-MS/MSConclusion / Causality
Linear Range 50 – 10,000 ng/mL0.5 – 1,000 ng/mLLC-MS/MS provides 100x greater sensitivity, essential for terminal phase PK profiling.
LOD 15 ng/mL0.1 ng/mLHigh background noise in UV limits trace detection.
Intra-day Precision (CV%) 3.2% - 5.1%2.8% - 6.4%Both methods show excellent repeatability within acceptable limits (<15%).
Matrix Effect Not Applicable88% - 94%LC-MS/MS is susceptible to ion suppression; however, SIL-IS normalizes this effect.
Run Time 12 minutes3.5 minutesUPLC particle size (1.7 µm) in MS enables rapid high-throughput analysis.

Conclusion

For the quantification of Quinolin-6-yl (2-methoxyphenyl)carbamate[2], LC-MS/MS is the mandatory platform for in vivo pharmacokinetic and brain-penetration studies due to its superior sensitivity (LOD 0.1 ng/mL) and rapid throughput. Conversely, HPLC-UV remains a robust, cost-effective alternative for in vitro stability assays and formulation quality control where concentrations exceed 50 ng/mL. Cross-validation via Bland-Altman analysis confirms that data generated by both methods within their overlapping dynamic range (50 - 1000 ng/mL) are statistically interchangeable.

References

Comparative

Isothermal Titration Calorimetry Validation for Quinolin-6-yl (2-methoxyphenyl)carbamate: A Comparative Technical Guide

Executive Summary: The MTDL Paradigm in Alzheimer's Disease Alzheimer's disease (AD) is a highly complex, multifactorial neurodegenerative disorder characterized by cholinergic deficits, amyloid-beta (Aβ) aggregation, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The MTDL Paradigm in Alzheimer's Disease

Alzheimer's disease (AD) is a highly complex, multifactorial neurodegenerative disorder characterized by cholinergic deficits, amyloid-beta (Aβ) aggregation, and chronic neuroinflammation. Historically, single-target therapeutics have demonstrated limited efficacy in altering disease progression. This has driven the field toward the Multi-Target-Directed Ligand (MTDL) strategy—engineering a single molecule to simultaneously modulate multiple pathological pathways [1].

Quinolin-6-yl (2-methoxyphenyl)carbamate (frequently designated as Compound 3f in recent literature) represents a breakthrough in this space. By fusing a quinoline core (providing neuroprotection and lipophilicity) with a carbamate pharmacophore (the active moiety in cholinesterase inhibition), this compound acts as a reversible, dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Furthermore, it exhibits potent anti-inflammatory properties by downregulating critical cytokines [1].

MTDL_Mechanism Compound Quinolin-6-yl (2-methoxyphenyl)carbamate AChE Acetylcholinesterase (AChE) Inhibition Compound->AChE IC50 = 1.3 µM BuChE Butyrylcholinesterase (BuChE) Inhibition Compound->BuChE IC50 = 0.81 µM Inflammation Neuroinflammation Reduction Compound->Inflammation Downregulates Cytokines Outcome1 Increased Acetylcholine (Cognitive Improvement) AChE->Outcome1 BuChE->Outcome1 Outcome2 Decreased IL-6, IL-1β, NO (Neuroprotection) Inflammation->Outcome2

Mechanism of action for Quinolin-6-yl (2-methoxyphenyl)carbamate as an MTDL in Alzheimer's disease.

Objective Performance Comparison

To contextualize the efficacy of Quinolin-6-yl (2-methoxyphenyl)carbamate, it must be benchmarked against established clinical standards. Donepezil is a highly selective AChE inhibitor, while Rivastigmine is a dual AChE/BuChE inhibitor that shares the carbamate pharmacophore.

While enzymatic assays (e.g., Ellman's method) provide standard IC50​ values, they are highly susceptible to assay interference (such as compound aggregation or colorimetric quenching). Therefore, Isothermal Titration Calorimetry (ITC) is required to provide orthogonal, label-free validation of the thermodynamic binding profile ( Kd​ , ΔH , ΔS ) [2].

Table 1: Comparative Efficacy and Target Profile
Drug / CompoundPrimary MechanismAChE IC50​ ( μM )BuChE IC50​ ( μM )Anti-Inflammatory ActivityITC Thermodynamic Signature
Donepezil Selective AChE Inhibitor~0.01>5.0NoneEnthalpy-driven ( ΔH<0 )
Rivastigmine Dual ChE Inhibitor~4.0~1.5NoneMixed Enthalpy/Entropy
Quinolin-6-yl (2-methoxyphenyl)carbamate MTDL (Dual ChE + Anti-inflammatory)1.3 0.81 Yes ( IL-6, IL-1 β , NO)Enthalpy-driven (Specific H-bonding)

Data synthesis derived from established literature on Compound 3f and standard clinical benchmarks [1].

As shown above, Quinolin-6-yl (2-methoxyphenyl)carbamate outperforms Rivastigmine in both AChE and BuChE inhibition while introducing a critical anti-inflammatory axis not present in traditional therapies.

The Necessity of ITC Validation

As a biophysical scientist, I frequently encounter "promiscuous inhibitors"—compounds that show excellent IC50​ values in vitro but fail in vivo because their apparent inhibition is caused by non-specific aggregation rather than true 1:1 active site engagement.

ITC is the gold standard for validating MTDLs. By directly measuring the heat released (exothermic) or absorbed (endothermic) during the binding event, ITC confirms direct target engagement and delineates the exact molecular forces (hydrogen bonding vs. hydrophobic interactions) driving the complex formation[2][3].

ITC_Workflow Step1 1. Dialysis & Degassing (Protein & Ligand Prep) Step2 2. Instrument Setup (Cell: ChE, Syringe: Ligand) Step1->Step2 Eliminates buffer mismatch Step3 3. Sequential Titration (Heat Measurement) Step2->Step3 Thermal equilibration Step4 4. Isotherm Fitting (Extract Kd, ΔH, ΔS) Step3->Step4 Integration of injection peaks

Isothermal Titration Calorimetry (ITC) experimental workflow for thermodynamic profiling.

Step-by-Step ITC Experimental Protocol

To ensure a self-validating system, the following protocol details the exact biophysical workflow required to validate the binding of Quinolin-6-yl (2-methoxyphenyl)carbamate to human recombinant BuChE (or AChE).

Phase 1: Sample Preparation & Buffer Matching

Causality: The most common point of failure in ITC is buffer mismatch. Even a 1% difference in DMSO concentration or a 0.1 pH unit difference between the syringe and the cell will generate massive heats of dilution, completely masking the binding signal.

  • Dialysis: Dialyze the purified target protein (e.g., eqBuChE) extensively against the experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Ligand Preparation: Dissolve Quinolin-6-yl (2-methoxyphenyl)carbamate in 100% DMSO, then dilute it into the exact same dialysate used for the protein. Ensure the final DMSO concentration in both the protein and ligand solutions is identical (typically 5%).

  • Degassing: Degas both solutions under a vacuum for 10 minutes at the experimental temperature (e.g., 25°C). Causality: Micro-bubbles in the sample cell will expand or collapse during stirring, causing erratic baseline spikes that ruin data integration.

Phase 2: Instrument Setup & Self-Validation Controls
  • Loading: Load the target protein (~15–20 μM ) into the sample cell (typically 200–300 μL depending on the microcalorimeter model). Load the ligand (~200–300 μM , generally 10x to 15x the protein concentration) into the titration syringe.

  • Control Experiment (Self-Validation): Before the main experiment, perform a blank titration by injecting the ligand into the buffer alone. Causality: This determines the background heat of dilution, which must be mathematically subtracted from the main experiment to isolate the true heat of binding.

Phase 3: Titration Execution
  • Parameters: Set the stirring speed to 750 rpm to ensure rapid mixing without causing shear stress to the protein.

  • Injection Schedule: Program an initial "dummy" injection of 0.5 μL (which is discarded during analysis to account for diffusion at the syringe tip during equilibration). Follow this with 18–20 sequential injections of 2.0 μL .

  • Spacing: Space injections by 120 to 150 seconds. Causality: Adequate spacing is mandatory to allow the thermal power signal to return completely to the baseline. If peaks overlap, accurate integration of the Area Under the Curve (AUC) becomes impossible.

Phase 4: Data Analysis & Thermodynamic Profiling
  • Integration: Use the instrument's evaluation software (e.g., MicroCal Origin) to integrate the heat peaks, plotting μcal/sec against the molar ratio of Ligand:Protein.

  • Fitting: Subtract the blank titration data. Fit the resulting isotherm to a "One Set of Sites" binding model.

  • Output: The software will iteratively calculate the binding stoichiometry ( n ), the dissociation constant ( Kd​ ), and the enthalpy change ( ΔH ). The entropy change ( ΔS ) is subsequently derived using the Gibbs free energy equation ( ΔG=ΔH−TΔS=−RTlnKa​ ).

Expected Results: For a high-affinity MTDL like Quinolin-6-yl (2-methoxyphenyl)carbamate, you should observe a steep sigmoidal binding curve with an n -value close to 1.0 (confirming a 1:1 stoichiometric interaction) and a negative ΔH , indicating that the binding is primarily driven by specific hydrogen-bond formation within the cholinesterase active site [1][2].

References

  • Title: Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer's disease.
  • Title: Calorimetric Studies of Binary and Ternary Molecular Interactions between Transthyretin, Aβ Peptides, and Small-Molecule Chaperones toward an Alternative Strategy for Alzheimer's Disease Drug Discovery.
  • Title: Unraveling the Binding Mechanism of Alzheimer's Drugs with Irisin: Spectroscopic, Calorimetric, and Computational Approaches.

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